Product packaging for BOC-D-DAB-OH(Cat. No.:CAS No. 80445-78-9)

BOC-D-DAB-OH

Cat. No.: B557166
CAS No.: 80445-78-9
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
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Description

BOC-D-DAB-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B557166 BOC-D-DAB-OH CAS No. 80445-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427334
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80445-78-9
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-D-α,γ-diaminobutyric Acid (BOC-D-DAB-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-D-α,γ-diaminobutyric acid (BOC-D-DAB-OH), a valuable building block in peptide synthesis and drug discovery. The strategic placement of the Boc protecting group on the α-amino group allows for selective deprotection and subsequent peptide bond formation, making it a crucial component in the design of novel therapeutics and research tools.

Core Concepts: Synthesis Strategy

The primary synthetic route to this compound involves the Hofmann rearrangement of a protected D-glutamine derivative. This classical organic reaction allows for the conversion of a primary amide to a primary amine with the loss of one carbon atom, providing an efficient pathway to the desired α,γ-diaminobutyric acid scaffold. The synthesis workflow can be conceptualized as a two-step process:

  • Boc Protection of D-Glutamine: The synthesis commences with the protection of the α-amino group of D-glutamine using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial to prevent unwanted side reactions at the α-amino group during the subsequent rearrangement.

  • Hofmann Rearrangement: The resulting Nα-Boc-D-glutamine undergoes a Hofmann rearrangement. This is typically achieved using a hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB), which is a polymer-supported and safer alternative to traditional bromine and strong base conditions.[1] This rearrangement converts the γ-carboxamide of the glutamine side chain into a primary amine, yielding Nα-Boc-D-α,γ-diaminobutyric acid.

Synthesis_Workflow D_Gln D-Glutamine Boc_D_Gln Nα-Boc-D-Glutamine D_Gln->Boc_D_Gln (Boc)₂O, Base BOC_D_DAB_OH Nα-Boc-D-α,γ-diaminobutyric acid (this compound) Boc_D_Gln->BOC_D_DAB_OH Hofmann Rearrangement (e.g., PSDIB)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Nα-Boc-D-α,γ-diaminobutyric acid (this compound) via Hofmann Rearrangement

This protocol is adapted from the reported synthesis of the L-enantiomer and is expected to provide the desired D-enantiomer with a comparable yield.[1]

Materials:

  • Nα-Boc-D-glutamine (Boc-D-Gln-OH)

  • Poly[(4-diacetoxyiodo)styrene] (PSDIB)

  • Acetonitrile

  • Water, deionized

  • Dowex 50W-X8 cation-exchange resin

  • Ammonia solution (e.g., 2 M)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Nα-Boc-D-glutamine (1.0 eq) in a mixture of acetonitrile and water (1:1 v/v).

  • Hofmann Rearrangement: To the stirred suspension, add poly[(4-diacetoxyiodo)styrene] (PSDIB) (1.5 eq). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the polymer resin. Wash the resin with a small amount of water.

  • Purification via Ion-Exchange Chromatography:

    • Load the combined filtrate onto a column of Dowex 50W-X8 cation-exchange resin (H⁺ form).

    • Wash the column with deionized water to remove any unreacted starting material and byproducts.

    • Elute the product with an aqueous ammonia solution (e.g., 2 M).

    • Collect the fractions containing the product (monitor by TLC).

  • Isolation: Concentrate the product-containing fractions under reduced pressure to remove the ammonia and water. The resulting crude product can be further purified by recrystallization.

Purification by Recrystallization

Solvent Selection: A common solvent system for the recrystallization of Boc-protected amino acids is a mixture of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, methanol, or ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., hexane, diethyl ether, or water).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Data Presentation

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical and analytical data for this compound. The data for the D-enantiomer is expected to be identical to the L-enantiomer, with the exception of the sign of the specific rotation.

PropertyExpected Value
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥97%
Specific Rotation [α]²⁰D (c=1, H₂O)
L-enantiomer+22.0° ± 2.0°
D-enantiomer (predicted)-22.0° ± 2.0°
Spectroscopic Data

The following tables provide the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2dd1Hα-CH
~3.0-3.2m2Hγ-CH₂
~1.9-2.1m2Hβ-CH₂
1.45s9HBoc (3 x CH₃)

¹³C NMR (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxyl)
~157C=O (Boc)
~81C(CH₃)₃ (Boc)
~54α-CH
~38γ-CH₂
~30β-CH₂
~28C(CH₃)₃ (Boc)

Mass Spectrometry (ESI-MS)

m/zIon
219.1[M+H]⁺
241.1[M+Na]⁺
163.1[M+H - C₄H₈]⁺
119.1[M+H - Boc]⁺

Purification and Analysis Workflow

The following diagram illustrates a typical workflow for the purification and analysis of synthesized this compound.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Ion_Exchange Ion-Exchange Chromatography Crude->Ion_Exchange Recrystallization Recrystallization Ion_Exchange->Recrystallization Purified Purified this compound Recrystallization->Purified HPLC HPLC (Purity) Purified->HPLC NMR NMR (¹H, ¹³C) Purified->NMR MS Mass Spectrometry Purified->MS Final_Characterization Final Characterization HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization

Figure 2: Purification and analysis workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Nα-Boc-D-α,γ-diaminobutyric acid. The described Hofmann rearrangement of Nα-Boc-D-glutamine offers an efficient and reliable route to this important building block. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, facilitating the successful synthesis and characterization of this compound for its application in the creation of novel and impactful molecules.

References

An In-depth Technical Guide on the Solubility of BOC-D-DAB-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH), a key building block in peptide synthesis. Due to the scarcity of direct quantitative solubility data in publicly available literature, this document synthesizes qualitative information, provides a general experimental protocol for determining precise solubility, and outlines its application in solid-phase peptide synthesis (SPPS).

Understanding the Solubility Profile of this compound

The solubility of this compound is governed by the physicochemical properties of its functional groups. The presence of a polar carboxylic acid and an amino group, which can exist in a zwitterionic form, contributes to its solubility in polar solvents. Conversely, the nonpolar tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in less polar organic solvents. The overall solubility in a given solvent is a balance of these competing factors.

Quantitative Solubility Data

SolventSolvent TypeThis compound SolubilityRemarks
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleA structurally similar compound, Boc-Dap-OH, is slightly soluble in DMSO, with solubility aided by heating and sonication.[1]
N,N-Dimethylformamide (DMF) Polar AproticLikely SolublePolar aprotic solvents like DMF are commonly used in peptide synthesis and are expected to solubilize Boc-protected amino acids.
Methanol (MeOH) Polar ProticLikely Moderately SolubleThe related compound Fmoc-D-Dab(Boc)-OH is used in a 1% methanol solution for optical activity measurements, implying at least moderate solubility.
Ethanol (EtOH) Polar ProticLikely Sparingly to Moderately SolubleSolubility is generally expected to be lower than in methanol due to the increased hydrocarbon character.
Water Polar ProticLikely Sparingly SolubleA similar compound, Boc-Dap-OH, is sparingly soluble in water.[1] The presence of the hydrophobic Boc group typically reduces aqueous solubility.
Dichloromethane (DCM) NonpolarLikely Sparingly SolubleUsed as a solvent in Boc-SPPS for resin swelling and washing steps.[2][3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following gravimetric method is a reliable experimental protocol.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF, Methanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

  • Data Analysis: Weigh the vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial. The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in Boc-SPPS, a method for the stepwise synthesis of peptides on a solid support. The Boc group serves as a temporary protecting group for the α-amino group.[2][4]

The following diagram illustrates the general workflow of a single coupling cycle in Boc-SPPS incorporating a Boc-protected amino acid like this compound.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Coupling Agents) Wash3 Wash Coupling->Wash3 Wash1->Neutralization 2. Wash2->Coupling 3. ElongatedPeptide Elongated Peptide (Boc-Protected N-terminus) Wash3->ElongatedPeptide 4. Next Cycle

A simplified cycle of Boc-Solid-Phase Peptide Synthesis (SPPS).

Workflow Description:

  • Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][4]

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to yield a free amine.[4]

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated by a coupling agent and added to the resin to form a new peptide bond.

  • Wash: The resin is washed to remove excess reagents and byproducts before initiating the next coupling cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[2]

References

The Lynchpin of Complex Peptides: A Technical Guide to the Mechanism of Action of BOC-D-DAB-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Strategic Incorporation of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) in Advanced Peptide Synthesis, Tailored for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of peptide synthesis, the ability to introduce specific modifications and branching is paramount for the development of novel therapeutics, from targeted drug delivery systems to innovative antimicrobial agents. Nα-Boc-D-2,4-diaminobutyric acid (this compound) has emerged as a critical building block in this endeavor. Its unique structure, featuring a Boc-protected α-amino group and a reactive γ-amino group, allows for the strategic construction of complex peptide architectures, such as branched peptides and peptide dendrimers. This technical guide elucidates the mechanism of action of this compound in solid-phase peptide synthesis (SPPS), providing detailed experimental protocols and quantitative data to empower researchers in their synthetic strategies.

The Core Mechanism: Orthogonal Protection in Boc-SPPS

The utility of this compound is rooted in the principle of orthogonal protection, a cornerstone of modern peptide chemistry.[1] In a typical Boc-based solid-phase peptide synthesis (Boc-SPPS) workflow, the temporary Nα-Boc protecting group is removed under acidic conditions, while side-chain protecting groups are designed to be stable to these conditions.[2] This allows for the sequential addition of amino acids to the growing peptide chain attached to a solid support.

This compound is strategically employed with an orthogonal protecting group on its γ-amino side chain, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, creating BOC-D-DAB(Fmoc)-OH.[3] This dual protection scheme is the key to its function:

  • Chain Elongation: The Nα-Boc group is selectively cleaved using an acid, typically trifluoroacetic acid (TFA), exposing the α-amino group for coupling with the next amino acid in the sequence. The side-chain Fmoc group remains intact during this acidic treatment.[3]

  • Side-Chain Manipulation: Once the main peptide backbone is assembled, the Fmoc group on the DAB side chain can be selectively removed using a base, such as piperidine in dimethylformamide (DMF), without affecting the Nα-Boc group of the N-terminal amino acid or other acid-labile side-chain protecting groups.[3] This exposes the γ-amino group for further modification, such as branching or cyclization.[4]

This orthogonal strategy provides precise control over the synthesis, enabling the construction of peptides with defined, complex architectures.

BOC_D_DAB_OH_Mechanism Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: BOC-D-DAB(Fmoc)-OH + Activating Agents (e.g., HBTU/DIEA) Resin->Coupling 1. Coupling Boc_Protected Resin-Bound Peptide -DAB(Fmoc)-BOC Coupling->Boc_Protected Boc_Deprotection Nα-Boc Deprotection: 25-50% TFA in DCM Boc_Protected->Boc_Deprotection 2. Deprotection Fmoc_Deprotection Side-Chain Fmoc Deprotection: 20% Piperidine in DMF Boc_Protected->Fmoc_Deprotection Orthogonal Step Free_Alpha_Amine Resin-Bound Peptide -DAB(Fmoc)-NH3+ Boc_Deprotection->Free_Alpha_Amine Neutralization Neutralization: DIEA in DCM/DMF Free_Alpha_Amine->Neutralization 3. Neutralization Ready_For_Next Ready for Next Coupling Cycle Neutralization->Ready_For_Next Ready_For_Next->Coupling Repeat for next amino acid Free_Side_Chain Resin-Bound Peptide -DAB(NH2)- Fmoc_Deprotection->Free_Side_Chain Branching Branching/Modification of Side Chain Free_Side_Chain->Branching

BOC-D-DAB(Fmoc)-OH Incorporation and Orthogonal Deprotection Workflow.

Quantitative Data in this compound Mediated Peptide Synthesis

While extensive quantitative data for every specific peptide synthesized with this compound is sequence-dependent, the efficiency of each step in the Boc-SPPS process is generally high. The following table summarizes expected and illustrative data for the synthesis of peptides incorporating modified amino acids like this compound, based on typical outcomes in peptide chemistry.[3][5]

ParameterExpected/Illustrative ValueMonitoring Method
Coupling Efficiency > 99%Kaiser (Ninhydrin) Test or Chloranil Test
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Yield 60-85%Gravimetric analysis post-cleavage
Crude Peptide Purity (by HPLC) 65-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Note: Crude peptide yield and purity are highly dependent on the peptide sequence, length, and the efficiency of the final cleavage and work-up procedures.

Key Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of BOC-D-DAB(Fmoc)-OH into a peptide chain using manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid, including BOC-D-DAB(Fmoc)-OH, to be added to the peptide chain. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x).[3]

  • Neutralization:

    • Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin with DCM (3-5x) to remove excess base.[3]

  • Coupling:

    • In a separate vessel, dissolve the Nα-Boc protected amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x). The resin is now ready for the next deprotection cycle.

SPPS_Cycle_Workflow start Start with Resin-Bound Peptide (Nα-Boc Protected) deprotection 1. Nα-Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative end Ready for Next Cycle wash3->end end->deprotection Repeat Cycle

Standard Boc-SPPS Cycle Experimental Workflow.
Protocol 2: Orthogonal Deprotection of the DAB Side Chain

This protocol is performed after the desired peptide chain has been assembled and before the final cleavage from the resin if side-chain modification is required.

  • Resin Preparation: Start with the fully assembled, resin-bound peptide with the Nα-Boc group on the terminal amino acid and the Fmoc group on the DAB side chain.

  • Fmoc Deprotection:

    • Wash the peptide-resin with DMF (3x).

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and its byproducts.[3]

  • Side-Chain Modification: The resin with the deprotected DAB side-chain amine is now ready for further reactions, such as coupling of another peptide chain to form a branched structure.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Treat the peptide-resin with a cleavage cocktail appropriate for the resin and the amino acid composition. For many Boc-SPPS syntheses, anhydrous hydrogen fluoride (HF) is used. This requires specialized equipment and safety precautions. Alternatively, high-TFA cocktails (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used for certain resins and protecting group strategies.

    • The reaction is typically carried out for 1-2 hours at 0°C to room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound, particularly when its side chain is protected with an orthogonal group like Fmoc, is an indispensable tool in modern peptide synthesis. It provides a reliable and controllable method for introducing branching points, which is crucial for the development of complex peptide-based drugs and research tools. The detailed mechanisms and protocols outlined in this guide offer a robust framework for researchers to leverage the full potential of this versatile building block, paving the way for future innovations in peptide science.

References

A Technical Guide to Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Boc-D-2,4-diaminobutyric acid, commonly referred to as BOC-D-DAB-OH. It is a crucial building block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document details its chemical properties, applications, and the methodologies associated with its use.

Core Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). Its D-configuration is of particular interest for creating peptides with enhanced stability against enzymatic degradation.

Data Presentation: Key Properties of this compound

PropertyValueSource(s)
Synonyms Nα-Boc-D-2,4-diaminobutyric acid, this compound[1][2]
CAS Number 80445-78-9[1][2][3]
Molecular Formula C₉H₁₈N₂O₄[1][2]
Molecular Weight 218.25 g/mol [2]
Appearance White crystalline powder[1]
Purity (Typical) ≥ 98% (HPLC)[1][3]
Melting Point 201 - 205 °C[1]
Storage Conditions 0 - 8 °C[1]

Applications in Research and Development

The primary application of this compound is as a monomer unit in the synthesis of peptides and peptidomimetics. The free gamma-amino group serves as a key functional handle for further chemical modifications, such as branching, cyclization, or conjugation to other molecules.

Key Application Areas:

  • Peptide Synthesis : It is a fundamental component for creating peptides with specific structural and functional properties. The Boc protecting group is instrumental in the step-by-step assembly of the peptide chain.[1]

  • Drug Development : Researchers utilize this compound to design novel therapeutic agents. Its incorporation can influence the peptide's conformation, stability, and receptor-binding affinity. It has been used in the development of methotrexate analogs with antitumor properties.[1][4]

  • Bioconjugation : The protected nature of the alpha-amino group allows for selective reactions at the gamma-amino position, making it useful for attaching peptides to other biomolecules, surfaces, or drug delivery systems.[1]

Experimental Protocols and Methodologies

The most relevant experimental protocol for this compound is its use in Boc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized methodology.

Generalized Protocol for Boc-SPPS using this compound

This protocol outlines the key steps for incorporating a this compound residue into a peptide chain synthesized on a solid support (resin).

  • Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Deprotection : Remove the Boc protecting group from the N-terminal amino acid on the resin using a deprotection agent, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group for the next coupling step.

  • Neutralization : Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA), to facilitate the subsequent coupling reaction.

  • Activation and Coupling : Activate the carboxylic acid group of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminus of the growing peptide chain.

  • Washing : Thoroughly wash the resin with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage : Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification : Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Logical Relationships

Diagram 1: BOC-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis, the primary application for this compound.

spss_workflow cluster_cycle Peptide Elongation Cycle Deprotection Boc Deprotection (e.g., TFA) Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Exposes N-terminus Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Forms Peptide Bond Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Purification Washing->Cleavage Final Cycle Start Resin-Bound Amino Acid Start->Deprotection

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Role in Drug Development Logic

This diagram shows the logical progression from using this compound as a building block to its potential impact on therapeutic peptide development.

drug_dev_logic cluster_properties Potential Improvements A This compound B Introduce Unique Structural Motif (D-amino acid, free γ-NH2) A->B C Synthesize Novel Peptide Analog B->C D Enhance Peptide Properties C->D E Improved Therapeutic Candidate D->E P1 Increased Proteolytic Stability D->P1 P2 Modified Receptor Binding D->P2 P3 Altered Pharmacokinetics D->P3

Caption: Logical flow from chemical building block to therapeutic potential.

Signaling Pathways

As a synthetic building block, this compound does not have an endogenous signaling pathway. However, peptides synthesized using this compound are often designed to interact with biological pathways. For instance, a peptide containing a D-Dab residue might be designed as an antagonist for a G-protein coupled receptor (GPCR) to block a specific signaling cascade. The study of such a peptide would involve cellular assays to determine its effect on downstream signaling molecules like cAMP or intracellular calcium.

References

The Strategic Application of Nα-Boc-D-2,4-diaminobutyric Acid (BOC-D-DAB-OH) in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutic agents with enhanced efficacy, stability, and target specificity are of paramount importance. Non-proteinogenic amino acids are invaluable building blocks in this endeavor, offering unique structural motifs that can overcome the limitations of native peptides. Among these, Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH), and more commonly its Nα-Fmoc protected analogue, Fmoc-D-Dab(Boc)-OH, have emerged as critical components in the synthesis of complex peptides and peptidomimetics. The presence of a D-amino acid backbone confers resistance to proteolytic degradation, while the orthogonally protected side-chain amine provides a versatile handle for a variety of chemical modifications, including cyclization and conjugation.

This technical guide provides an in-depth exploration of the applications of the this compound scaffold in medicinal chemistry, with a focus on the development of potent antimicrobial peptides. We will delve into its physicochemical properties, summarize key quantitative data from structure-activity relationship (SAR) studies, provide detailed experimental protocols for its incorporation into peptide synthesis, and visualize relevant workflows and mechanisms of action.

Physicochemical Properties of Fmoc-D-Dab(Boc)-OH

The utility of Fmoc-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS) is underpinned by its distinct chemical features. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation. Conversely, the tert-butyloxycarbonyl (Boc) group protecting the γ-amino side chain is stable to base but readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection scheme is fundamental to its application, enabling selective deprotection and modification of the side chain.[1][2]

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tert-butoxycarbonylamino)butanoic acid
CAS Number 114360-56-4
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Solubility Soluble in dimethylformamide (DMF) and other polar organic solvents.
Protection Scheme Nα-Fmoc (base-labile), Nγ-Boc (acid-labile)

Core Applications in Medicinal Chemistry

The unique structural characteristics of this compound have led to its widespread use in several areas of drug discovery, most notably in the development of antimicrobial peptides and cyclic peptidomimetics.

Antimicrobial Peptides (AMPs)

The rise of multidrug-resistant bacteria has spurred the development of novel antibiotics. Many potent natural antimicrobial peptides, such as polymyxins and teixobactin, feature diaminobutyric acid residues.[3][4] The incorporation of D-Dab residues enhances the stability of these peptides against proteases, a significant advantage for therapeutic applications.[5] The side-chain amine of DAB is often crucial for the antimicrobial activity, interacting with the negatively charged bacterial membrane.

Polymyxin Analogues: Polymyxins are a class of lipopeptide antibiotics effective against Gram-negative bacteria. Their structure includes multiple L-Dab residues.[3] The synthesis of polymyxin analogues to improve their therapeutic index (i.e., reduce nephrotoxicity while maintaining antibacterial potency) is an active area of research. Fmoc-D-Dab(Boc)-OH is a key building block in the solid-phase synthesis of these analogues, allowing for systematic modifications of the peptide backbone and the lipid tail.[6][7]

Teixobactin Analogues: Teixobactin is a recently discovered antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Its complex structure contains several non-canonical amino acids. The synthesis of teixobactin analogues is crucial for elucidating its structure-activity relationship and developing simplified, more accessible derivatives.[1][9] Fmoc-D-Dab(Boc)-OH can be used as a substitute for some of the more complex residues in teixobactin, enabling the rapid generation of diverse analogues for biological evaluation.[4]

Cyclic Peptides and Peptidomimetics

Cyclization is a widely used strategy in peptide drug design to improve conformational stability, receptor binding affinity, and proteolytic resistance. The side-chain amine of a deprotected Dab residue can be used to form a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., glutamic acid or aspartic acid) within the peptide sequence.[10] This side-chain-to-side-chain cyclization is a powerful method for creating constrained peptide structures with enhanced biological activity.[11] Fmoc-D-Dab(Boc)-OH, with its orthogonally protected side chain, is an ideal building block for this purpose.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative antimicrobial peptides and their analogues synthesized using a diaminobutyric acid building block. This data highlights the importance of this residue in conferring potent antibacterial activity.

Peptide/AnalogueTarget OrganismMIC (µg/mL)Reference
Polymyxin B Escherichia coli0.5 - 2[10]
Pseudomonas aeruginosa1 - 4[10]
Klebsiella pneumoniae0.5 - 2[10]
Polymyxin B Analogue (S-lipidated) Escherichia coli2[7]
Pseudomonas aeruginosa2[7]
Acinetobacter baumannii0.5[7]
Teixobactin Analogue (Arg10) Staphylococcus aureus (MRSA)0.5 - 1[8]
Enterococcus faecalis (VRE)1 - 2[8]
Cyclic Peptide [Ala³]-Polymyxin B₃ Escherichia coli4[7]
Pseudomonas aeruginosa8[7]

Detailed Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Dab(Boc)-OH

This protocol outlines the manual Fmoc-SPPS for synthesizing a generic peptide containing a D-Dab(Boc) residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

Experimental Workflow:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (repeated for each amino acid) cluster_final_steps Final Steps Resin_Swell 1. Resin Swelling (DMF, 1h) Fmoc_Deprotection1 2. Initial Fmoc Deprotection (20% Piperidine/DMF, 20 min) Resin_Swell->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) Fmoc_Deprotection1->Coupling Wash1 4. Washing (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection2 5. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection2 Wash2 6. Washing (DMF, DCM) Fmoc_Deprotection2->Wash2 Wash2->Coupling Next amino acid Final_Deprotection 7. Final Fmoc Deprotection Wash2->Final_Deprotection Final amino acid Cleavage 8. Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation 9. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spectrometry) Purification->Characterization

General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and Oxyma (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Peptide Chain Elongation: Repeat the following cycle for each subsequent amino acid, including Fmoc-D-Dab(Boc)-OH:

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: Couple the next Fmoc-protected amino acid as described in step 3.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 4.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Characterize the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.[12]

Protocol for Side-Chain Cyclization (Lactam Bridge Formation)

If a cyclic peptide is desired, the following steps can be performed after the linear peptide has been assembled on the resin and before the final cleavage.

Prerequisites: The linear peptide sequence must contain an amino acid with a selectively removable side-chain protecting group for its carboxyl group (e.g., Asp(ODmab) or Glu(OAll)) and a Dab residue with its side-chain amine protected by a group that is orthogonal to the carboxyl protecting group (e.g., Boc).

Cyclization Workflow:

Cyclization_Workflow Start Linear Peptide on Resin Deprotect_Carboxyl 1. Selective Deprotection of Carboxyl Side Chain Start->Deprotect_Carboxyl Deprotect_Amine 2. Selective Deprotection of Dab Side-Chain Amine Deprotect_Carboxyl->Deprotect_Amine Activate_Carboxyl 3. Carboxyl Group Activation (e.g., DIC/Oxyma) Deprotect_Amine->Activate_Carboxyl Lactam_Formation 4. Intramolecular Cyclization (Lactam Bridge Formation) Activate_Carboxyl->Lactam_Formation Cleavage 5. Cleavage from Resin and Global Deprotection Lactam_Formation->Cleavage Purification 6. Purification and Characterization Cleavage->Purification

Workflow for on-resin side-chain cyclization.

Signaling Pathways and Mechanisms of Action

Many of the antimicrobial peptides synthesized using this compound exert their effect by disrupting the bacterial cell membrane. The positively charged side chains of the diaminobutyric acid residues play a crucial role in the initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Insertion Hydrophobic Insertion Membrane->Insertion hydrophobic core AMP Antimicrobial Peptide (with positively charged Dab residues) Interaction Electrostatic Interaction AMP->Interaction Interaction->Membrane attraction Pore_Formation Pore Formation / Membrane Disruption Insertion->Pore_Formation Cell_Death Cell Lysis and Death Pore_Formation->Cell_Death

Generalized mechanism of action for membrane-active antimicrobial peptides.

Conclusion

Nα-Boc-D-2,4-diaminobutyric acid and its Fmoc-protected derivative are indispensable tools in medicinal chemistry for the synthesis of robust and potent peptide-based therapeutics. Their unique structural features enable the creation of peptides with enhanced stability and novel functionalities. The applications in the development of new antimicrobial agents, through the synthesis of analogues of polymyxins, teixobactins, and novel cyclic peptides, highlight the significant potential of this building block in addressing the growing challenge of antibiotic resistance. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of this compound in their quest for the next generation of medicines.

References

An In-depth Technical Guide to Boc-Protected Diaminobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected diaminobutyric acid (Dab) derivatives are non-proteinogenic amino acids that have become indispensable building blocks in modern peptide chemistry and drug discovery. The presence of two amino groups, one on the α-carbon and another on the side chain (at the γ-position for 2,4-diaminobutyric acid), offers a unique scaffold for the synthesis of complex peptides with modified structures and enhanced biological activities. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for controlled, stepwise peptide synthesis and the introduction of functionalities at specific sites.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of various Boc-protected diaminobutyric acid derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical workflows and logical relationships to aid researchers in their drug development endeavors. The strategic use of these derivatives, particularly in solid-phase peptide synthesis (SPPS), enables the creation of branched, cyclic, and otherwise modified peptides with tailored therapeutic properties.

Physicochemical Properties of Boc-Dab Derivatives

The selection of a specific Boc-Dab derivative is often guided by its physicochemical properties, which are crucial for its handling, reactivity, and incorporation into peptide chains. The following table summarizes key properties of several commonly used derivatives.

PropertyBoc-L-Dab-OHNα-Boc-Nγ-Fmoc-L-Dab-OHNγ-Boc-L-Dab-OH
CAS Number 25691-37-6[1][2]117106-21-510270-94-7[3]
Molecular Formula C₉H₁₈N₂O₄[1][2]C₂₄H₂₈N₂O₆C₉H₁₈N₂O₄[3]
Molecular Weight 218.25 g/mol [1]440.49 g/mol 218.2 g/mol [3]
Appearance White powder[2]PowderWhite crystalline powder[3]
Melting Point 204 - 208 °C[2]Not available210-218 °C[3]
Optical Rotation [a]²⁰/D = -6.5 to -8.5° (c= not specified)[2]Not available[a]²⁰/D = +8 ± 2º (C=1 in H₂O)[3]
Purity ≥ 98% (HPLC)[2]≥ 98.0% (HPLC)≥ 99% (HPLC)[3]
Solubility Not specifiedSoluble in DMF and DCMSoluble in water

Synthesis of Boc-Protected Diaminobutyric Acid Derivatives

The synthesis of Boc-protected diaminobutyric acid derivatives can be achieved through various routes, often starting from readily available amino acids like glutamine or homoserine. The choice of synthetic pathway depends on the desired stereochemistry and the specific protecting groups required.

General Workflow for the Synthesis of Boc-Dab Derivatives

G start Starting Material (e.g., L-Glutamine or L-Homoserine) protect Protection of α-amino and/or carboxyl groups start->protect introduce_gamma_amino Introduction of γ-amino group precursor (e.g., Hofmann rearrangement or Mitsunobu reaction) protect->introduce_gamma_amino deprotect_intermediate Selective deprotection of intermediate introduce_gamma_amino->deprotect_intermediate boc_protection Introduction of Boc group on the desired amino function deprotect_intermediate->boc_protection orthogonal_protection Introduction of orthogonal protecting group (e.g., Fmoc, Z, Alloc) on the other amino function boc_protection->orthogonal_protection final_product Final Boc-Dab Derivative orthogonal_protection->final_product

Caption: Generalized synthetic workflow for Boc-Dab derivatives.

Experimental Protocol: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid (Boc-Dab-OH) from Nα-Boc-L-Gln-OH

This protocol is based on the Hofmann rearrangement of Nα-Boc-L-Gln-OH using a polymer-supported hypervalent iodine reagent.[4]

Materials:

  • Nα-Boc-L-Gln-OH

  • Poly[(4-diacetoxyiodo)styrene] (PSDIB)

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend Nα-Boc-L-Gln-OH in water.

  • Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the polymer-supported reagent.

  • Wash the filtrate with a suitable organic solvent to remove any non-polar impurities.

  • The aqueous solution containing the product can be purified by crystallization or chromatography.

  • The final product, Nα-Boc-L-α,γ-diaminobutyric acid, is obtained after drying.

Quantitative Data:

ParameterValue
Yield 87%[4]
Experimental Protocol: Synthesis of Fmoc-Dab(Boc)-OH

This two-step protocol provides a method for the large-scale production of Fmoc-Dab(Boc)-OH.[5]

Step 1: Synthesis of Fmoc-Dab-OH

Materials:

  • Fmoc-Gln-OH

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Iodobenzene diacetate (DiPa)

Procedure:

  • Create a suspension of Fmoc-Gln-OH in a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).[5]

  • Add iodobenzene diacetate (DiPa) to the suspension.[5]

  • Stir the reaction at 20-30°C for 48-72 hours.[5]

  • After the reaction is complete, process the mixture to isolate Fmoc-Dab-OH.[5]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

Materials:

  • Fmoc-Dab-OH from Step 1

  • Acetone

  • Water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution (0.5N)

Procedure:

  • Suspend the Fmoc-Dab-OH in a 1:1 (v/v) mixture of acetone and water at 0-10°C.[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O).[5]

  • Adjust the pH of the mixture to 7.5-8 using a 0.5N NaOH solution.[5]

  • Allow the reaction to proceed for 4 hours.[5]

  • After the reaction, process the mixture to obtain the final product, Fmoc-Dab(Boc)-OH.[5]

Quantitative Data:

ParameterValue
Yield (Step 1) 65.98% - 82.2%[5]
Purity (Step 1) 98.5% - 99.6% (HPLC)[5]
Yield (Step 2) 83.52% - 86.62%[5]
Purity (Step 2) 99.2% - 99.4% (HPLC)[5]

Orthogonal Protection Strategies in Peptide Synthesis

The true utility of Boc-protected diaminobutyric acid derivatives in peptide synthesis lies in the concept of orthogonal protection. This strategy allows for the selective deprotection of one amino group while others remain protected, enabling site-specific modifications such as branching or cyclization.

Commonly Used Orthogonal Protecting Groups for the Side-Chain Amino Group of Dab
Protecting GroupAbbreviationCleavage ConditionsOrthogonality
9-Fluorenylmethyloxycarbonyl Fmoc20% piperidine in DMF[6]Orthogonal to Boc/Bzl and tBu strategies.
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM.[7]Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[7]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde2-10% Hydrazine (N₂H₄) in DMF.[7]Orthogonal to Fmoc/tBu.[7]
Benzyloxycarbonyl Z (or Cbz)Catalytic hydrogenation or strong acids (e.g., HBr in acetic acid).Orthogonal to Fmoc, can be selectively cleaved in the presence of Boc under specific conditions.

Logical Workflow of Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS)

G start Resin-Bound Peptide with Nα-Boc-Dab(Fmoc)-OH incorporated boc_deprotection Treat with TFA in DCM (Boc deprotection) start->boc_deprotection next_aa_coupling Couple next Nα-Boc-amino acid boc_deprotection->next_aa_coupling repeat_cycle Repeat Boc-SPPS cycle for linear peptide elongation next_aa_coupling->repeat_cycle fmoc_deprotection Treat with Piperidine in DMF (Fmoc side-chain deprotection) repeat_cycle->fmoc_deprotection side_chain_modification Side-chain modification (e.g., cyclization, branching, labeling) fmoc_deprotection->side_chain_modification cleavage Cleave peptide from resin (e.g., with HF or TFMSA) side_chain_modification->cleavage final_peptide Final Modified Peptide cleavage->final_peptide

Caption: Orthogonal deprotection workflow in Boc-SPPS.

Applications in Drug Development

Boc-protected diaminobutyric acid derivatives are pivotal in the development of peptide-based therapeutics due to their ability to introduce structural diversity and enhance pharmacological properties.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit improved metabolic stability, receptor binding affinity, and bioavailability compared to their linear counterparts.[8] The side chain of Dab is frequently used to form a lactam bridge with an acidic amino acid side chain (e.g., Asp or Glu), resulting in a cyclized peptide.[8]

Example Application:

  • Somatostatin Analogs: Fmoc-Dab(Boc)-OH has been used to synthesize somatostatin analogs that can inhibit neointima formation after balloon injury in rats, without affecting growth hormone release.[9]

Synthesis of Antimicrobial Peptides (AMPs)

The incorporation of Dab residues is a common strategy in the design of novel antimicrobial peptides. The cationic nature of the Dab side chain at physiological pH is crucial for the interaction of these peptides with the negatively charged membranes of bacteria, leading to membrane disruption and cell death.

Example Application:

  • Polymyxin Analogs: Polymyxin B, an antibiotic containing multiple Dab residues, has been successfully synthesized using a solution-phase approach with Boc-Dab derivatives.[4] The development of new polymyxin analogs is an active area of research to combat multidrug-resistant bacteria.[10][11]

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation.[12][13] The unique structural features of Dab allow it to be incorporated into peptidomimetic scaffolds to create novel therapeutic agents.

Conclusion

Boc-protected diaminobutyric acid derivatives are versatile and powerful tools for chemists and drug developers. Their unique structure, combined with the strategic use of orthogonal protecting groups, allows for the synthesis of a wide array of complex and modified peptides. The ability to introduce branching, cyclization, and other modifications has led to the development of novel peptide-based therapeutics with improved stability and biological activity. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of these valuable building blocks in research and the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to Utilizing BOC-D-DAB-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) and its application in solid-phase peptide synthesis (SPPS). It focuses on the strategic use of orthogonally protected derivatives, particularly Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), to enable the synthesis of complex peptides with side-chain modifications.

Introduction to Diaminobutyric Acid in Peptide Synthesis

2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid, a homolog of ornithine and a lower analog of lysine. Its incorporation into peptide sequences is of significant interest for introducing positive charges, creating sites for branching or cyclization, and developing peptide-based therapeutics. In solid-phase peptide synthesis, the presence of a reactive primary amine on the side chain necessitates protection to prevent undesired side reactions, such as chain branching.[1][2]

The Boc (tert-butyloxycarbonyl) strategy of SPPS utilizes an acid-labile Boc group for temporary protection of the Nα-amino terminus.[3] When incorporating DAB into a peptide using this strategy, its side-chain (Nγ) amine must be protected by a group that is stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA).[4] This requirement is perfectly met by employing an orthogonal protecting group, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] The use of Boc-D-Dab(Fmoc)-OH allows for the selective deprotection of the Nα-Boc group at each synthesis cycle, while the Nγ-Fmoc group remains intact.[1] This Fmoc group can be removed at a later, desired stage using a base (e.g., piperidine) to allow for specific on-resin side-chain modifications.[1][5]

Properties of Boc-D-Dab(Fmoc)-OH

The successful application of any building block in SPPS begins with a clear understanding of its physical and chemical properties.

PropertyValueReference(s)
Synonym Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid, Boc-Nγ-Fmoc-D-Dab-OH[6]
CAS Number 131570-57-5[6]
Molecular Formula C₂₄H₂₈N₂O₆[6]
Molecular Weight 440.5 g/mol [6]
Appearance White powder
Purity (HPLC) ≥98.0%
Primary Application Solid-Phase Peptide Synthesis

Core Principle: The Orthogonal Protection Strategy

Orthogonality is a cornerstone of modern SPPS, allowing for the selective removal of one class of protecting groups in the presence of others.[4] In the context of Boc-D-Dab(Fmoc)-OH within a Boc-SPPS framework, three distinct classes of protecting groups are utilized, each with a unique cleavage condition. This enables precise control over the peptide's construction.[4]

  • Temporary Nα-Protecting Group: The Boc group is removed at every cycle with a moderately strong acid (e.g., TFA).[3][7]

  • Auxiliary Side-Chain Protecting Group: The Fmoc group on the DAB side chain is stable to TFA but can be selectively removed with a base (e.g., piperidine).[1]

  • Permanent Side-Chain/Linker Protection: Other side-chain protecting groups (e.g., Benzyl-based) and the resin linker are stable to both TFA and piperidine but are removed during the final, harsh acid cleavage step (e.g., HF or TFMSA).[3][7]

G Peptide Growing Peptide on Resin [Boc-AA...-Dab(Fmoc)-...-Resin] TFA TFA in DCM Peptide->TFA Removes Nα-Boc Piperidine Piperidine in DMF Peptide->Piperidine Removes Nγ-Fmoc HF HF (Final Cleavage) Peptide->HF Cleaves from Resin & Removes Permanent PGs Deprotected_N_Term Free N-Terminus for Coupling [H₂N-AA...-Dab(Fmoc)-...-Resin] TFA->Deprotected_N_Term Enables Chain Elongation Deprotected_Side_Chain Free Side Chain for Modification [Boc-AA...-Dab(NH₂)-...-Resin] Piperidine->Deprotected_Side_Chain Enables Side-Chain Modification Final_Peptide Cleaved, Fully Deprotected Peptide HF->Final_Peptide

Caption: Orthogonal deprotection strategy using Boc-D-Dab(Fmoc)-OH.

Quantitative Data and Performance Metrics

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The incorporation of Boc-D-Dab(Fmoc)-OH is expected to proceed with efficiencies comparable to standard Boc-amino acids.

Table 1: Expected Efficiency and Monitoring Methods in Boc-SPPS [1]

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency > 99%HPLC analysis of a small, cleaved resin sample
Crude Peptide Purity Sequence-dependent (70-90%)Analytical RP-HPLC
Final Purity (Post-HPLC) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Table 2: Common Coupling Reagents for Boc-D-Dab(Fmoc)-OH

Coupling Reagent CombinationEquivalents (AA:Reagent:Base)Typical Reaction TimeNotesReference(s)
HBTU / DIPEA (or DIEA) 2.0 : 2.0 : 4.01-2 hoursA common and efficient method. Activation with the base is performed just before adding to the resin.[5]
DIC / HOBt 3.0 : 3.0 : 3.02-4 hoursCarbodiimide-based method. Requires a pre-activation step of 10-15 minutes before coupling.[5]

Detailed Experimental Protocols

This section provides standardized protocols for the manual incorporation of a Boc-D-Dab(Fmoc)-OH residue into a peptide chain using Boc-SPPS.

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[1][7]

  • Procedure: a. Place the desired amount of resin (e.g., 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.[1] b. Add dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin). c. Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes to allow for complete swelling of the resin beads.[1] d. Drain the DCM through the frit. e. Wash the resin three times with DCM to remove any impurities.[1]

This cycle is repeated for each amino acid, including Boc-D-Dab(Fmoc)-OH.

Caption: Workflow for a single Boc-SPPS elongation cycle.

  • Step 1: Nα-Boc Deprotection a. Wash the resin-bound peptide with DCM (3x).[1] b. Add a solution of 25-50% TFA in DCM to the resin.[1][7] c. Agitate for 1-2 minutes, then drain.[1] d. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1][7] e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove all residual acid.[1]

  • Step 2: Neutralization a. Add a 5-10% solution of N,N-diisopropylethylamine (DIEA or DIPEA) in DCM to the resin to neutralize the N-terminal ammonium trifluoroacetate salt.[1] b. Agitate for 5-10 minutes and drain.[1] c. Repeat the neutralization step to ensure complete conversion to the free amine.[1] d. Wash the resin with DCM (3-5x) to remove excess base.[1]

  • Step 3: Amino Acid Coupling (HBTU/DIEA Method) a. In a separate vial, dissolve the incoming Boc-protected amino acid (e.g., Boc-D-Dab(Fmoc)-OH) (2-3 equivalents relative to resin loading) and HBTU (1.9 equivalents) in N,N-dimethylformamide (DMF). b. Add DIEA (4-6 equivalents) to the amino acid solution to activate it. Allow activation to proceed for 1-2 minutes.[1][5] c. Immediately add the activated amino acid solution to the neutralized resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[5] e. Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1] f. Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[5]

This protocol is performed only when side-chain modification is desired.

  • After completing the desired linear sequence, wash the peptide-resin with DMF (5x).

  • Add a solution of 20% piperidine in DMF to the resin.[8][9]

  • Agitate for 20-30 minutes at room temperature.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • The resin now has a free Nγ-amine on the DAB residue, ready for conjugation, branching, or cyclization.

This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups (excluding the Nγ-Fmoc if it was intended to remain).

  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Scavengers are crucial to prevent side reactions with sensitive residues like Trp, Met, or Cys.[10]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of BOC-D-DAB-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) derivatives in solid-phase peptide synthesis (SPPS). The inclusion of D-DAB, a non-proteinogenic amino acid, into peptide sequences is a valuable strategy for introducing conformational constraints, enhancing proteolytic stability, and modulating biological activity. Due to the presence of a reactive primary amine on its side chain, appropriate orthogonal protection is crucial to prevent undesired side reactions, such as peptide branching.

This document outlines the standard BOC-SPPS protocols for two commonly used, orthogonally protected this compound derivatives: Boc-D-Dab(Fmoc)-OH and Boc-D-Dab(Z)-OH .

Principle of the Method

The BOC-SPPS strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. In the case of this compound, the side-chain γ-amino group requires a protecting group that is stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA). This is known as an orthogonal protection strategy.[1]

Two common orthogonal protecting groups for the D-DAB side chain in BOC-SPPS are:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group. This allows for the selective deprotection of the side chain on the resin, enabling site-specific modifications such as cyclization, branching, or conjugation.[2]

  • Z (Benzyloxycarbonyl): A hydrogenolysis-labile protecting group, which is also stable to TFA. It is typically removed during the final cleavage step with strong acids like hydrofluoric acid (HF).

The choice of the side-chain protecting group depends on the overall synthetic strategy and the desired final peptide structure.

Data Presentation

The efficiency of peptide synthesis is sequence-dependent; however, the following table summarizes expected quantitative data for the incorporation of this compound derivatives in a standard SPPS protocol.[2]

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency > 99%HPLC analysis of a small cleaved resin sample
Crude Peptide Purity (Post-Cleavage) 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following are detailed manual BOC-SPPS protocols for the incorporation of a BOC-D-DAB(X)-OH residue into a peptide chain. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient filtration.

Materials and Reagents:

  • Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Boc-D-Dab(Fmoc)-OH or Boc-D-Dab(Z)-OH

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Piperidine (for Fmoc removal)

  • Cleavage cocktail (e.g., HF or a suitable TFA-based cocktail)

  • Cold diethyl ether

  • Scavengers (e.g., phenol, water, triisopropylsilane (TIS))

Protocol 1: General BOC-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of deprotection, neutralization, and coupling.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.[2]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (3-5x), isopropanol (2x), and DCM again (3x).[2]

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[2]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3-5x) to remove excess base.[2]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF or DCM/DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours or until a negative Kaiser test is observed (indicating complete coupling).

    • Drain the coupling solution and wash the resin with DMF (3-5x) and DCM (3-5x).

Repeat this cycle for each amino acid to be incorporated into the peptide sequence.

Protocol 2: Selective Side-Chain Deprotection of D-Dab(Fmoc)

This protocol is performed after the full-length peptide has been synthesized on the resin and is only applicable if Boc-D-Dab(Fmoc)-OH was used.

  • Wash: Wash the peptide-resin with DMF (3x).

  • Fmoc Removal:

    • Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[2]

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and its adducts.

  • Side-Chain Modification: The resin is now ready for on-resin side-chain modification (e.g., attachment of a reporter group, cyclization).

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Select an appropriate cleavage cocktail based on the peptide sequence. For peptides without sensitive residues (e.g., Cys, Met, Trp), "Reagent B" can be used: 88% TFA, 5% Phenol, 5% Water, 2% TIS.[2] For peptides with Z-protected side chains, a stronger acid like HF is typically required.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2]

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

BOC_SPPS_Workflow start Start: Resin-NH2 deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization 2. Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA-OH, Activator) neutralization->coupling wash Wash (DCM/DMF) coupling->wash repeat Repeat Cycle for next AA wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail or HF) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end Orthogonal_Deprotection_Workflow peptide_resin Peptide-Resin with Boc-D-Dab(Fmoc) fmoc_deprotection Selective Fmoc Removal (20% Piperidine in DMF) peptide_resin->fmoc_deprotection free_side_chain Resin with Free D-Dab Side-Chain Amine fmoc_deprotection->free_side_chain side_chain_mod On-Resin Side-Chain Modification (e.g., Conjugation, Cyclization) free_side_chain->side_chain_mod modified_peptide_resin Modified Peptide-Resin side_chain_mod->modified_peptide_resin global_deprotection Global Deprotection & Cleavage (TFA Cocktail or HF) modified_peptide_resin->global_deprotection final_product Final Modified Peptide global_deprotection->final_product

References

Application Notes and Protocols for the Coupling of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the presence of a reactive primary amine on its side chain, the γ-amino group of D-DAB must be protected to prevent undesired side reactions, such as peptide branching. A common and effective strategy is to use an orthogonal protecting group for the side chain, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, this protocol will focus on the application of Boc-D-Dab(Fmoc)-OH .

The use of Boc-D-Dab(Fmoc)-OH allows for the selective deprotection of the Nα-Boc group under acidic conditions at each cycle of peptide elongation, while the Nγ-Fmoc group remains stable. The Fmoc group can then be selectively removed on-resin at a desired stage to allow for side-chain modification (e.g., cyclization, branching, or conjugation) or left on until the final cleavage if the free γ-amino group is desired in the final peptide.

Data Presentation: Quantitative Performance Parameters

While extensive quantitative data for the synthesis of peptides containing Boc-D-Dab(Fmoc)-OH is not broadly published, the efficiency of each step is expected to be in line with standard Boc-SPPS protocols. Successful synthesis relies on driving each reaction to completion. The following table summarizes expected efficiency and purity values, including a specific example from the literature for a cyclopeptide containing diaminobutyric acid.

ParameterExpected Efficiency/PurityMonitoring MethodNotes
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavageEnsures complete removal of the Nα-Boc group before the next coupling step.
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLCPurity can be influenced by the peptide sequence and the success of each synthesis step.
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass SpectrometryAchievable with standard purification techniques like reversed-phase HPLC.
Total Yield (Example) 62%1H NMRReported for the synthesis of a cyclopeptide containing diaminobutyric acid.[1]

Experimental Protocols

Protocol 1: Coupling of Boc-D-Dab(Fmoc)-OH using HBTU/DIEA

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-D-Dab(Fmoc)-OH residue into a peptide chain. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Dab(Fmoc)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Piperidine

  • Kaiser test kit

Procedure:

1. Resin Preparation and Nα-Boc Deprotection:

  • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain the DMF.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).

2. Neutralization:

  • Add a solution of 10% DIEA in DMF to the resin.

  • Agitate for 2 minutes and drain. Repeat this step once more.

  • Wash the resin with DMF (5 x 1 min).

3. Activation and Coupling of Boc-D-Dab(Fmoc)-OH:

  • In a separate vessel, dissolve Boc-D-Dab(Fmoc)-OH (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6.0 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

  • Take a small sample of resin beads and perform a Kaiser test.

  • A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next cycle of deprotection and coupling.

6. Selective Nγ-Fmoc Deprotection (Optional, for side-chain modification):

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. The resin is now ready for on-resin side-chain modification.

Potential Side Reactions:

  • Lactam Formation: Diaminobutyric acid derivatives can be prone to intramolecular cyclization to form a δ-lactam, which can lead to poor coupling efficiency.[2] Using a pre-incubation-free protocol and efficient coupling reagents can help minimize this side reaction.

  • Racemization: Although generally low with urethane-protected amino acids, racemization can occur during the activation step.[3] The use of additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU) can mitigate this risk.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially in Fmoc-based synthesis, but can be suppressed in Boc-based synthesis by using in situ neutralization protocols.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-D-Dab(Fmoc)-OH residue.

G cluster_deprotection Nα-Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_next Next Cycle start Peptide-Resin (Nα-Boc protected) swell Swell Resin in DMF start->swell tfa1 Treat with 50% TFA/DCM (2 min) swell->tfa1 tfa2 Treat with 50% TFA/DCM (20-30 min) tfa1->tfa2 wash1 Wash (DCM, IPA, DMF) tfa2->wash1 neut Treat with 10% DIEA/DMF (2x) wash1->neut wash2 Wash (DMF) neut->wash2 couple Add activated amino acid to resin (1-2 hours) wash2->couple preactivate Pre-activate Boc-D-Dab(Fmoc)-OH with HBTU/DIEA in DMF preactivate->couple kaiser Monitor with Kaiser Test couple->kaiser wash3 Wash (DMF, DCM) kaiser->wash3 end Ready for next Nα-Boc Deprotection wash3->end

Caption: General workflow for one cycle of Boc-D-Dab(Fmoc)-OH coupling in SPPS.

Logical Relationship of Protecting Groups

This diagram illustrates the orthogonal protection strategy employed with Boc-D-Dab(Fmoc)-OH.

G cluster_amino_acid Boc-D-Dab(Fmoc)-OH cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions core D-Diaminobutyric Acid (D-DAB) boc Boc (tert-Butyloxycarbonyl) boc->core Protects α-amino group acid Acidic (e.g., TFA) boc->acid Labile to fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) fmoc->core Protects γ-amino group base Basic (e.g., Piperidine) fmoc->base Labile to acid->fmoc Stable base->boc Stable

Caption: Orthogonal protection strategy for Boc-D-Dab(Fmoc)-OH.

References

Application Notes and Protocols for the Incorporation of BOC-D-DAB-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique D-configuration and the presence of a side-chain amino group, protected by a Boc group, offer strategic advantages in the design of novel peptides with enhanced therapeutic potential. The incorporation of this compound can significantly influence the conformational properties, proteolytic stability, and biological activity of synthetic peptides.

The D-enantiomer provides resistance to enzymatic degradation by endogenous proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1] Furthermore, the diaminobutyric acid residue can be strategically employed to introduce positive charges, create cyclic peptides, or serve as a branching point for conjugation, making it a versatile tool in drug development and discovery.[2]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using standard Boc-SPPS chemistry, summarize key quantitative data, and illustrate its application in modulating signaling pathways.

Data Presentation

The efficiency of incorporating this compound into a growing peptide chain is generally high, consistent with standard Boc-SPPS protocols. Successful incorporation relies on driving the coupling and deprotection reactions to completion.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry
Incorporation Yield (Cyclopeptide containing Dab) 62% (total yield)Not specified

Experimental Protocols

The following are detailed protocols for the manual incorporation of this compound into a peptide sequence using Boc-SPPS. The side chain of D-DAB is also protected with a Boc group, which is typically removed during the final cleavage step with strong acid. For selective deprotection of the side chain on the resin, an orthogonal protecting group like Fmoc would be required.

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).[3][4]

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[3]

2. Nα-Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

  • Agitate the mixture for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[3]

3. Neutralization:

  • Wash the resin with isopropanol (IPA) (2 times) and then DCM (3 times).[3]

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[3]

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and repeat the neutralization step.

  • Wash the resin with DCM (3-5 times) to remove excess base.[3]

4. Coupling of this compound:

  • The choice of coupling reagent is critical for achieving high efficiency. Two common methods are presented below.

    Method A: HBTU/DIEA Activation [3]

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[3]

    • Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow activation to proceed for 1-2 minutes.[3]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

    Method B: DIC/HOBt Activation [5]

    • In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimal amount of DMF.[5]

    • Add the amino acid/HOBt solution to the resin suspension in DCM.

    • Add DIC (5.5 equivalents) to the reaction mixture.[5]

    • Shake the mixture at room temperature for 1-4 hours.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.[3] If the test is positive (blue beads), extend the coupling time or perform a recoupling step.

6. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[3]

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the Boc protecting groups from the N-terminus and the D-DAB side chain, as well as other acid-labile side-chain protecting groups.

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_SPPS_Cycle Boc-SPPS Cycle for this compound Incorporation cluster_Post_Synthesis Post-Synthesis Processing Resin_Prep 1. Resin Preparation Deprotection 2. Nα-Boc Deprotection Resin_Prep->Deprotection Neutralization 3. Neutralization Deprotection->Neutralization Coupling 4. This compound Coupling Neutralization->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing 6. Washing Monitoring->Washing Negative Washing->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for the incorporation of this compound.

Impact on G-Protein Coupled Receptor (GPCR) Signaling

The incorporation of D-amino acids, such as D-DAB, is a well-established strategy to modulate the activity of peptides that target G-Protein Coupled Receptors (GPCRs). D-amino acid substitution can enhance receptor binding affinity and increase the peptide's resistance to enzymatic degradation, leading to a more potent and prolonged effect on GPCR-mediated signaling pathways.[6][7]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide with D-DAB GPCR GPCR Peptide->GPCR Binds & Activates G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylates & Activates

Caption: Modulation of GPCR signaling by a D-DAB-containing peptide.

Application in Antimicrobial Peptide (AMP) Design

The incorporation of D-DAB is a key strategy in the design of antimicrobial peptides (AMPs). The cationic nature of the diaminobutyric acid side chain at physiological pH enhances the peptide's interaction with the negatively charged bacterial membrane. The D-configuration provides stability against bacterial proteases. The mechanism of action often involves membrane disruption, leading to bacterial cell death.[8][9]

AMP_Mechanism AMP AMP with D-DAB (Cationic) Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Membrane (Anionic) Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Pore Pore Formation (e.g., Toroidal Pore) Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action for an antimicrobial peptide containing D-DAB.

References

Application Notes and Protocols for Branched Peptide Synthesis Using BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) in the synthesis of branched peptides. The orthogonal protection strategy, employing a Boc group for the α-amine and a base-labile protecting group for the side-chain amine, is a powerful tool for creating complex peptide architectures with enhanced biological activities.

Introduction to Branched Peptide Synthesis with this compound

Branched peptides are synthetic molecules where one or more peptide chains are attached to the side chain of a core amino acid. This unique architecture offers several advantages over linear peptides, including increased resistance to enzymatic degradation, higher potency, and the ability to present multiple copies of a bioactive sequence, which can enhance cell signaling and receptor activation.[1][2] Nα-Boc-D-2,4-diaminobutyric acid (this compound) is a key building block for this purpose. For the synthesis of branched peptides, it is crucial to use a derivative where the side-chain amine is protected by an orthogonal protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This derivative, Nα-Boc-D-Dab(Fmoc)-OH, allows for the selective deprotection of the side-chain amine after its incorporation into the main peptide backbone, enabling the synthesis of a second peptide chain at this position.

The primary strategy employed is Solid-Phase Peptide Synthesis (SPPS), which simplifies the purification process by anchoring the growing peptide to an insoluble resin.[3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is utilized for the main peptide chain, where the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[3] The side-chain Fmoc group on the DAB residue is stable to these acidic conditions but can be selectively removed with a mild base, such as piperidine.[4] This orthogonality is the cornerstone of this synthetic strategy.

Applications in Drug Development

The unique properties of branched peptides make them attractive candidates for various therapeutic applications:

  • Antimicrobial Peptides (AMPs): Branching can significantly enhance the potency of antimicrobial peptides. The multivalent presentation of cationic and hydrophobic residues can lead to more effective disruption of bacterial cell membranes.[5] Furthermore, the branched structure can provide steric hindrance, making the peptides less susceptible to proteolytic degradation by bacterial proteases.[5]

  • Vaccine Development: Multiple Antigen Peptides (MAPs) are a classic example of branched peptides used in immunology.[1] They consist of multiple copies of an antigenic peptide branching out from a core, which can elicit a stronger immune response compared to the linear peptide alone.

  • Drug Delivery: The dendritic, multi-armed nature of some branched peptides makes them suitable as carriers for targeted drug delivery.[2]

Data Presentation

The efficiency of each step in the solid-phase synthesis of branched peptides is critical for the purity of the final product. The following table summarizes the expected efficiencies and common monitoring methods for the synthesis of a branched peptide using Nα-Boc-D-Dab(Fmoc)-OH.

ParameterExpected Efficiency/PurityMonitoring Method
Linear Chain Elongation
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency> 99%HPLC analysis of a small resin sample after cleavage
Branching Point
Selective Nγ-Fmoc Deprotection> 99%UV absorbance of the dibenzofulvene-piperidine adduct
Branched Chain Elongation
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Final Product
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 60-80%Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols provide a general framework for the manual synthesis of a branched peptide on a solid support using Nα-Boc-D-Dab(Fmoc)-OH. This protocol assumes a 0.1 mmol synthesis scale.

Materials and Reagents
  • Nα-Boc protected amino acids

  • Nα-Boc-D-Dab(Fmoc)-OH

  • Merrifield or MBHA resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or a "Reagent K" mixture of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol)

  • Cold diethyl ether

Protocol 1: Linear Peptide Chain Elongation (Boc-SPPS)
  • Resin Swelling: Swell the resin (e.g., 0.1 mmol) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh portion of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Nα-Boc protected amino acid (3-4 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the linear portion of the peptide, including the Nα-Boc-D-Dab(Fmoc)-OH at the desired branching point.

Protocol 2: Selective Deprotection and Branch Synthesis
  • Selective Fmoc Deprotection:

    • After the incorporation of Nα-Boc-D-Dab(Fmoc)-OH and the completion of the linear chain, wash the resin with DMF (3x).

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x). This exposes the side-chain amine of the DAB residue.

  • Branched Chain Elongation:

    • Synthesize the peptide branch by repeating the coupling and deprotection steps outlined in Protocol 1 (steps 3-5 for coupling and steps 2-5 for subsequent cycles if the branch is longer than one amino acid). Note that for the branched chain, you will be using Nα-Boc protected amino acids and the standard Boc-SPPS deprotection and coupling cycles.

Protocol 3: Cleavage and Purification
  • Final Boc Deprotection: Remove the N-terminal Boc group of the final residue on the branched chain using the procedure in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole or a low-odor TFA-based cocktail) for 2-4 hours at room temperature. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.[4]

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final branched peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

Orthogonal Protection Strategy

G Orthogonal Protection in Branched Peptide Synthesis Peptide_Resin Resin-Peptide-Dab(Fmoc) Linear_Elongation Linear Chain Elongation (Boc-SPPS) Peptide_Resin->Linear_Elongation Incorporate Boc-D-Dab(Fmoc)-OH Selective_Deprotection Selective Side-Chain Fmoc Deprotection Linear_Elongation->Selective_Deprotection 20% Piperidine in DMF Branch_Elongation Branched Chain Elongation (Boc-SPPS) Selective_Deprotection->Branch_Elongation Couple first Boc-AA of branch Final_Cleavage Final Cleavage from Resin Branch_Elongation->Final_Cleavage Strong Acid (e.g., HF or TFA cocktail) Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Orthogonal protection strategy for branched peptide synthesis.

Experimental Workflow for Branched Peptide Synthesis

G Experimental Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin_Prep Resin Swelling Swell resin in DCM and DMF Linear_Synth Linear Chain Synthesis Boc Deprotection (TFA/DCM) Neutralization (DIEA/DMF) Coupling (Boc-AA, HBTU/DIEA) Resin_Prep->Linear_Synth Incorp_Dab Incorporate Branching Point Couple Boc-D-Dab(Fmoc)-OH Linear_Synth->Incorp_Dab Fmoc_Deprotect Selective Fmoc Deprotection Treat with 20% Piperidine/DMF Incorp_Dab->Fmoc_Deprotect Branch_Synth Branch Synthesis Neutralization Coupling of Branch Residues Fmoc_Deprotect->Branch_Synth Cleavage Cleavage from Resin Treat with strong acid (e.g., HF or TFA cocktail) Branch_Synth->Cleavage Precipitation Peptide Precipitation Add to cold diethyl ether Cleavage->Precipitation Purification Purification RP-HPLC Precipitation->Purification Analysis Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Caption: Step-by-step workflow for branched peptide synthesis.

Mechanism of Action for Branched Antimicrobial Peptides

G Mechanism of Action of Branched AMPs AMP Branched Antimicrobial Peptide (AMP) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Initial binding Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Core Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation e.g., Toroidal Pore or Carpet Model Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis Loss of membrane integrity

Caption: Disruption of bacterial membranes by branched AMPs.

References

Application Notes and Protocols for BOC-D-DAB-OH in Antimicrobial Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-DAB-OH (Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) is a critical chiral building block in the synthesis of potent antimicrobial peptides (AMPs). Its unique structural features, particularly the D-configuration and the presence of a primary amine on the side chain, are instrumental in designing AMPs with enhanced proteolytic resistance and potent antimicrobial activity. The incorporation of D-amino acids, such as D-DAB, can render peptides less susceptible to degradation by host and bacterial proteases, thereby increasing their in vivo half-life and therapeutic potential.[1][2] The positively charged side chain at physiological pH is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes, a key step in the mechanism of action for many AMPs.[1][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) for the development of novel AMPs. Detailed experimental protocols, quantitative data on the antimicrobial efficacy of D-DAB-containing peptides, and diagrams illustrating the synthetic workflow and mechanism of action are presented to guide researchers in this field.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white solid
Stereochemistry D-configuration
Solubility Soluble in aqueous bases and organic solvents such as DMF and DMSO.

Applications in Antimicrobial Peptide Development

The incorporation of this compound into peptide sequences offers several strategic advantages in the design of novel antimicrobial agents:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2]

  • Increased Cationic Charge: The diaminobutyric acid side chain introduces a positive charge at physiological pH, enhancing the peptide's affinity for negatively charged bacterial membranes.[1][3][4][5]

  • Structural Diversity: The unique side chain allows for further modifications, such as lipidation or conjugation, to modulate the peptide's amphipathicity and antimicrobial activity.

  • Mimicry of Natural AMPs: this compound is a key component in the synthesis of analogs of naturally occurring AMPs like polymyxins, which are a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[6][7][8]

Quantitative Data: Antimicrobial Activity of D-DAB-Containing Peptides

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various antimicrobial peptides and lipopeptides containing diaminobutyric acid, demonstrating the impact of this residue on their antimicrobial potency.

Table 1: MICs of Ultrashort Cationic Lipopeptides (USCLs) Containing L-DAB

Data illustrates the effect of N-acyl chain length on the activity of DAB-rich peptides.

CompoundN-Acyl Chain LengthMIC (µg/mL)
E. coli
C14-Dab2-NH2C14>50
C16-Dab2-NH2C1612.5
C18-Dab2-NH2C1825

Table 2: MICs of PNA-DAB Dendron Conjugates against E. coli

Data shows the antisense antimicrobial activity of peptide nucleic acid (PNA) conjugated to a DAB dendron.

CompoundMIC (µM)
(Gbu)₈-DAB-PNA (match sequence)<0.5 - >4 (depending on cation concentration)
(Gbu)₈-DAB-PNA (mismatch sequence)>16

Table 3: MICs of a D-amino acid substituted antimicrobial peptide (D-MPI) and its L-counterpart (polybia-MPI)

This table highlights the retention and, in some cases, improvement of antimicrobial activity with full D-amino acid substitution.

OrganismMIC (µM)
polybia-MPI (L-amino acids)
E. coli ATCC 2592216
S. aureus ATCC 2921316
P. aeruginosa ATCC 2785332
C. albicans ATCC 900288

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-SPPS of a Linear Peptide Containing this compound

This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin (0.1 mmol) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
  • Wash the resin with DCM (3 x 1 min).

2. First Amino Acid Coupling (if not using pre-loaded resin):

  • Follow standard protocols for coupling the first Boc-protected amino acid to the resin (e.g., cesium salt method for Merrifield resin).

3. SPPS Cycle for Peptide Elongation (repeated for each amino acid):

4. Final Cleavage and Deprotection:

  • After the final SPPS cycle, wash the peptide-resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[7]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

5. Peptide Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.

1. Preparation of Bacterial Inoculum:

  • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
  • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

2. Preparation of Peptide Solutions:

  • Dissolve the purified peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
  • Prepare serial twofold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate.
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for AMP Synthesis

SPPS_Workflow Boc-SPPS Workflow for D-DAB Containing AMPs A Resin Swelling (DCM) B Boc Deprotection (50% TFA in DCM) A->B C Neutralization (DIEA in DCM) B->C D Amino Acid Coupling (Boc-D-DAB(Fmoc)-OH, HBTU, DIEA) C->D E Repeat Cycle D->E E->B Next Amino Acid F Final Cleavage (TFA Cocktail) E->F Final Amino Acid G Purification (RP-HPLC) F->G H Characterization (Mass Spectrometry) G->H I Antimicrobial Testing (MIC Assay) H->I

Caption: General workflow for the solid-phase synthesis of an antimicrobial peptide containing this compound.

Proposed Mechanism of Action of a D-DAB-Containing AMP

AMP_Mechanism Mechanism of Action of a D-DAB-Containing AMP cluster_bacteria Bacterial Cell Membrane Negatively Charged Bacterial Membrane Pore Pore Formation/ Membrane Destabilization Membrane->Pore Hydrophobic Interaction & Insertion Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death AMP Cationic AMP (with D-DAB) AMP->Membrane Electrostatic Attraction

Caption: Proposed mechanism involving electrostatic attraction and bacterial membrane disruption by a D-DAB-containing AMP.

Conclusion

This compound is an indispensable reagent for the synthesis of advanced antimicrobial peptides. Its incorporation can significantly enhance the stability and efficacy of novel AMPs, providing a promising avenue for combating the growing threat of antibiotic resistance. The protocols and data presented herein offer a foundational guide for researchers to leverage the unique properties of this compound in the design and development of the next generation of peptide-based therapeutics.

References

Application Notes & Protocols: BOC-D-DAB-OH as a Linker Component in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker's properties significantly influence the ADC's stability, pharmacokinetics, and the efficiency of payload release.[1][2]

This document provides detailed application notes on the proposed use of BOC-D-DAB-OH (Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) as a foundational building block for constructing cleavable linkers in ADCs. While this compound is a protected amino acid derivative rather than a complete linker, its bifunctional nature allows for its incorporation into more complex linker structures, such as dipeptide-based cleavable linkers. These linkers are designed to be stable in systemic circulation but are cleaved by enzymes, like cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[][4]

The protocols and data presented herein are based on established methodologies for ADCs with similar dipeptide linkers and serve as a comprehensive guide for the design, synthesis, and evaluation of ADCs incorporating a diaminobutyric acid moiety.

Principle of the Method: A Proposed this compound Containing Linker

This compound can be utilized as a component of a larger linker structure. A common strategy in ADC development is the use of enzyme-cleavable dipeptide linkers.[4] For the purpose of these application notes, we propose a hypothetical linker construct: Maleimide-PEG4-Val-Dab-PABC-Payload .

In this construct:

  • Maleimide: Enables covalent attachment to the antibody via reaction with thiol groups on cysteine residues.[2]

  • PEG4: A polyethylene glycol spacer to enhance hydrophilicity and improve the pharmacokinetic profile.[5]

  • Val-Dab (Valine-Diaminobutyric acid): A dipeptide sequence designed for cleavage by lysosomal proteases like Cathepsin B.[6]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the unmodified payload.[2]

  • Payload: A potent cytotoxic agent, for example, Monomethyl Auristatin E (MMAE), a microtubule inhibitor.[7]

The BOC protecting group on the D-DAB-OH would be removed during the synthesis of the linker-payload construct prior to conjugation with the antibody.

Data Presentation

The following tables summarize representative quantitative data for ADCs with cleavable and non-cleavable linkers. This data is intended to provide a comparative framework for evaluating a hypothetical ADC utilizing a Val-Dab linker.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypePayloadTarget Cell LineAntigenIC50 (ng/mL)Reference
Cleavable (Val-Cit) MMAEBreast Cancer (HER2+)HER210-50[8]
Cleavable (Hydrazone) DoxorubicinBreast Cancer (HER2+)HER250-200[4]
Non-Cleavable (SMCC) DM1Breast Cancer (HER2+)HER220-100[8]

Table 2: Comparative In Vitro and In Vivo Stability of ADCs

Linker TypeAssaySpeciesTime (hours)% Intact ADC RemainingReference
Cleavable (Val-Cit) In Vitro Plasma StabilityHuman96~85%[9]
Cleavable (Val-Cit) In Vivo StabilityMouse48~70%[9]
Non-Cleavable (Thioether) In Vitro Plasma StabilityHuman96>95%[9]
Non-Cleavable (Thioether) In Vivo StabilityMouse48~90%[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, characterization, and in vitro evaluation of an ADC.

Protocol 1: Synthesis of the Linker-Payload Moiety

This protocol describes the synthesis of a Maleimide-PEG4-Val-Dab(Boc)-PABC-MMAE construct. The initial steps would involve standard peptide synthesis techniques to couple the amino acids and spacers, followed by the attachment of the maleimide group and the payload. The BOC protecting group on the Dab residue would be removed during this process.

Protocol 2: Antibody-Linker Conjugation

This protocol details the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload dissolved in an organic solvent (e.g., DMSO)

  • Conjugation Buffer (e.g., PBS with EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated linker-payload solution to the reduced antibody. A molar excess of 5-10 fold of the linker-payload is recommended.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Assess the purity and aggregation state of the ADC using SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[10][11]

Materials:

  • Target cancer cell lines (antigen-positive, e.g., SK-BR-3 for HER2) and antigen-negative control cells.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC constructs, unconjugated antibody, and free payload.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight at 37°C and 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the dilutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours.[10]

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and plot the data to determine the IC50 value.[8]

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.[9]

Materials:

  • Purified ADC.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • LC-MS system for DAR analysis.

Procedure:

  • Incubation:

    • Incubate the ADC at a concentration of approximately 100 µg/mL in plasma at 37°C.[9]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Analysis:

    • Analyze the samples by LC-MS to determine the average DAR at each time point.

  • Data Interpretation:

    • Plot the average DAR over time to assess the rate of drug deconjugation, which is a measure of the linker's stability.

Visualizations

ADC Mechanism of Action and Experimental Workflow

ADC_Workflow cluster_MoA Mechanism of Action cluster_Workflow Experimental Workflow ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TumorCell Tumor Cell (Antigen+) Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 2 Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage 3 PayloadRelease Payload Release Cleavage->PayloadRelease 4 Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5 Conjugation Protocol 2: Antibody-Linker Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR) Purification->Characterization Cytotoxicity Protocol 3: In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Stability Protocol 4: In Vitro Plasma Stability Assay Characterization->Stability IC50 IC50 Determination Cytotoxicity->IC50 StabilityData Linker Stability Profile Stability->StabilityData

Caption: Workflow of ADC action and in vitro evaluation.

Signaling Pathway of MMAE (Payload)

MMAE_Pathway cluster_cell Tumor Cell MMAE MMAE (Released Payload) Tubulin Tubulin Dimers MMAE->Tubulin binds Disruption Microtubule Disruption MMAE->Disruption inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

References

Application Notes and Protocols for the Deprotection of N-α-Boc-D-2,4-diaminobutyric acid (Boc-D-DAB-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-α-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (Boc-D-DAB-OH) is a valuable non-proteinogenic amino acid building block used in the synthesis of peptides and peptidomimetics. The Boc protecting group on the α-amino group allows for selective functionalization of the γ-amino group. The subsequent removal, or deprotection, of the Boc group is a critical step to enable further peptide chain elongation or other modifications at the α-nitrogen. This document provides detailed protocols and technical guidance for the efficient deprotection of this compound using common acidic conditions.

The tert-butyloxycarbonyl (Boc) group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4] The mechanism proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6]

Experimental Protocols

Two primary methods for the deprotection of this compound in a solution phase are detailed below. The choice of method may depend on the solvent compatibility of the substrate and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc group cleavage.[3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas supply

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Acid Addition: To the stirred solution, add TFA. A common concentration is a 25-50% (v/v) solution of TFA in DCM.[7][8] For example, add an equal volume of TFA to the DCM for a 50% solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[3][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[3]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.[7]

    • The resulting product will be the D-DAB-OH as a TFA salt.[5]

    • To obtain a solid, the concentrated residue can be triturated or precipitated by adding cold diethyl ether.[9] .

    • Filter the resulting precipitate and wash with additional cold diethyl ether.

    • Dry the product under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine.[10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas supply

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve or suspend this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (e.g., 10-20 mL per gram of substrate).[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[10][11][12] Note that reaction times can be longer depending on the substrate.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent in vacuo using a rotary evaporator.

    • The resulting product will be the D-DAB-OH as a hydrochloride salt.[13]

    • Precipitate the product by adding cold diethyl ether to the reaction mixture or the concentrated residue.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and analytical methods for monitoring Boc deprotection.

Table 1: Comparison of Typical Boc Deprotection Conditions

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReferences
Acid Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)[3][10]
Solvent Dichloromethane (DCM)1,4-Dioxane[7][10]
Acid Concentration 25-50% (v/v) in DCM4 M solution[7][8][10]
Reaction Time 0.5 - 2 hours (up to 18h reported)0.5 - 2 hours (up to 16h reported)[3][7][10][11]
Temperature Room TemperatureRoom Temperature[2][3]
Product Salt Form TrifluoroacetateHydrochloride[5][13]

Table 2: Analytical Techniques for Monitoring Deprotection

TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantagesReferences
¹H NMR Measures the magnetic environment of protons.Disappearance of the singlet for the nine tert-butyl protons (~1.4-1.5 ppm).Quantitative and unambiguous confirmation.Requires a relatively pure sample.[1][9]
¹³C NMR Measures the magnetic environment of carbon atoms.Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group.Provides structural confirmation.Less sensitive and requires more sample than ¹H NMR.[1]
FTIR Measures the absorption of infrared radiation.Disappearance of the strong C=O stretching band of the Boc carbamate (~1680-1720 cm⁻¹).Fast and requires minimal sample preparation.Can be ambiguous in complex molecules.[1]
Mass Spec. Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu between starting material and product.Highly sensitive and provides molecular weight confirmation.Does not provide quantitative information on reaction completion on its own.[1]
TLC/LC-MS Chromatographic separation.Disappearance of the starting material spot/peak and appearance of a more polar product spot/peak.Ideal for real-time reaction monitoring.Not a definitive confirmation of structure without MS.[3]

Visualizations

Boc Deprotection Mechanism

The diagram below illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc_Deprotection_Mechanism Start Boc-Protected Amine p1 Start->p1 Protonated Protonated Carbamate p2 Protonated->p2 CarbamicAcid Carbamic Acid + t-Butyl Cation p3 CarbamicAcid->p3 FinalProduct Free Amine Salt p1->Protonated + H⁺ (Acid) p2->CarbamicAcid Fragmentation p3->FinalProduct Decarboxylation (-CO₂)

Caption: Acid-catalyzed mechanism for Boc group removal.

Experimental Workflow

The following flowchart outlines the general experimental procedure for this compound deprotection.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis dissolve 1. Dissolve this compound in anhydrous solvent add_acid 2. Add Acid (TFA or HCl solution) dissolve->add_acid react 3. Stir at Room Temperature add_acid->react monitor 4. Monitor by TLC or LC-MS react->monitor evaporate 5. Evaporate solvent and excess acid monitor->evaporate Reaction Complete precipitate 6. Precipitate product with diethyl ether evaporate->precipitate isolate 7. Filter and dry product precipitate->isolate analyze 8. Confirm structure (NMR, MS) isolate->analyze

Caption: General workflow for Boc deprotection of this compound.

Safety and Handling Considerations:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4M HCl in dioxane is also corrosive and toxic. Dioxane is a suspected carcinogen.[14] All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.[14] Minimize exposure by working in a fume hood.

  • The deprotection reaction releases carbon dioxide and isobutylene gas.[4][5] Ensure the reaction vessel is not sealed to avoid pressure build-up.

References

Application Notes and Protocols for BOC-D-DAB-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over linear peptides such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability. The synthesis of these constrained macromolecules often involves the use of specialized amino acid building blocks. BOC-D-DAB-OH (Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) is a key non-proteinogenic amino acid utilized in the construction of cyclic peptides. Its D-configuration can influence the peptide's three-dimensional structure, while the side-chain γ-amino group provides a versatile handle for various cyclization strategies, most notably the formation of a lactam bridge.

These application notes provide detailed protocols and data for the incorporation of this compound in the synthesis of cyclic peptides, primarily focusing on side-chain to side-chain cyclization using solid-phase peptide synthesis (SPPS).

Principle of the Method

The synthesis of cyclic peptides using this compound typically employs an orthogonal protection strategy. The α-amino group is protected by the acid-labile Boc group, which is removed at each step of peptide chain elongation. The side-chain amino group of the D-DAB residue is protected by a base-labile group, commonly Fmoc (9-fluorenylmethyloxycarbonyl). This allows for the selective deprotection of the D-DAB side chain and the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) on the solid support, enabling subsequent intramolecular cyclization to form a stable lactam bridge.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white solid
Stereochemistry D-configuration
Solubility Soluble in aqueous bases and organic solvents like DMF and DMSO.
Representative Yields and Purities in Cyclic Peptide Synthesis
ParameterExpected/Reported ValueMonitoring Method
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency> 99%HPLC analysis of a cleaved small resin sample
Overall Yield (Example) 62% total yield for a cyclopeptide containing diaminobutyric acid [1]¹H NMR with internal standard [1]
Crude Peptide Purity70-90% (sequence-dependent)Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Boc-SPPS

This protocol outlines the manual synthesis of a linear peptide on a solid support (e.g., MBHA resin for a C-terminal amide) incorporating BOC-D-DAB(Fmoc)-OH.

1. Resin Swelling:

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.
  • Wash the resin with dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain and treat again with 50% TFA in DCM for 20 minutes.
  • Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).

3. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
  • Wash the resin with DCM (3x) and DMF (3x).

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Shake at room temperature for 1-2 hours.
  • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling.
  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the sequence. For incorporating BOC-D-DAB(Fmoc)-OH, use it in the coupling step as you would any other Boc-protected amino acid.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the side chains of D-DAB and an acidic amino acid (e.g., Aspartic Acid, Asp). This assumes the incorporation of BOC-D-DAB(Fmoc)-OH and an orthogonally protected Asp residue (e.g., Fmoc-Asp(OAll)-OH or similar).

1. Selective Side-Chain Deprotection (Fmoc Group on D-DAB):

  • Wash the resin-bound linear peptide with DMF (3x).
  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain and treat again with 20% piperidine in DMF for 15 minutes.
  • Wash the resin with DMF (5x) and DCM (3x).

2. Selective Side-Chain Deprotection (e.g., Allyl Group on Asp):

  • Swell the resin in DCM.
  • Treat with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 30 minutes. Repeat this step.
  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

3. Intramolecular Cyclization (Lactam Bridge Formation):

  • Swell the resin in DMF or NMP.
  • Add a solution of a coupling reagent such as PyBOP (3 eq.) and DIEA (6 eq.) in DMF.
  • Shake the reaction mixture at room temperature for 4-24 hours.
  • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
  • Once cyclization is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage, Deprotection, and Purification

1. Final Boc Deprotection:

  • Perform the Boc deprotection step as described in Protocol 1, step 2.

2. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
  • Filter the resin and collect the filtrate.

3. Peptide Precipitation:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide under vacuum.

4. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by LC-MS and NMR.[2]

Visualizations

G cluster_SPPS Linear Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Swell Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash1 Wash Wash1->Boc_Deprotection Next Cycle Fmoc_Deprotection Selective Fmoc Deprotection (Dab Side-chain) (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Linear Peptide Complete Kaiser_Test->Coupling Positive Kaiser_Test->Wash1 Negative Other_Deprotection Selective Deprotection (e.g., Asp Side-chain) Fmoc_Deprotection->Other_Deprotection Cyclization_Step Intramolecular Cyclization (PyBOP/DIEA) Other_Deprotection->Cyclization_Step Wash2 Wash Cyclization_Step->Wash2 Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS/NMR Purification->Characterization

Caption: Experimental workflow for the synthesis of a side-chain to side-chain cyclic peptide using BOC-D-DAB(Fmoc)-OH.

G cluster_pathway Example Signaling Pathway: Receptor Antagonism CyclicPeptide Cyclic Peptide (e.g., containing D-DAB) Receptor Cell Surface Receptor (e.g., GPCR) CyclicPeptide->Receptor Binds & Blocks G_Protein G-Protein Activation Receptor->G_Protein NoResponse Blocked Cellular Response Receptor->NoResponse Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Logical diagram of a cyclic peptide acting as a receptor antagonist, a common mechanism of action in drug development.

References

Analytical Techniques for the Characterization of Peptides Containing Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of synthetic peptides incorporating the non-canonical amino acid Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH). The accurate determination of purity, identity, and structural integrity of these peptides is critical for their application in research and pharmaceutical development. The primary analytical techniques covered are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

Nα-Boc-D-2,4-diaminobutyric acid is a valuable building block in peptide synthesis. The D-configuration can enhance peptide stability against enzymatic degradation, while the Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group allows for controlled, stepwise peptide elongation. The free gamma-amino group offers a site for further modification, such as branching or conjugation. Rigorous analytical characterization is essential to ensure the quality and desired properties of the final peptide product.

Application Note 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the hydrophobic Boc group makes peptides containing this compound well-suited for this technique.

Key Parameters:

  • Stationary Phase: A C18 silica-based column is the most common choice for peptide analysis.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) is typically used. An ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution.

  • Detection: UV detection at 214 nm is standard for monitoring the peptide backbone. If the peptide contains aromatic residues, detection at 280 nm can also be informative.

Expected Results: A successful separation will yield a major peak corresponding to the target peptide and smaller peaks for any impurities, such as deletion sequences or incompletely deprotected peptides. The purity is determined by the relative area of the main peak.

Application Note 2: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthetic peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

Key Parameters:

  • Ionization Source: ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis. MALDI is a high-throughput technique often used for rapid screening.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), and Orbitrap analyzers are commonly used.

  • Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and obtain sequence information. Collision-induced dissociation (CID) is a common fragmentation method.

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) of the target peptide. Multiply charged ions ([M+nH]ⁿ⁺) may also be observed. In MS/MS analysis of peptides containing a this compound residue, a characteristic neutral loss of the Boc group (100 Da) or isobutylene (56 Da) is a strong indicator of its presence.[1] The fragmentation of the peptide backbone generates b- and y-ions, which can be used to confirm the amino acid sequence.[2]

Application Note 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming the presence of the this compound residue and the overall peptide structure. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete structural assignment.

Key Parameters:

  • Solvent: Deuterated solvents such as DMSO-d₆, D₂O, or CD₃CN are used to dissolve the peptide.

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY and HSQC, are used to establish correlations between protons and carbons.

Expected Results: The ¹H NMR spectrum will show characteristic signals for the peptide backbone amide and alpha-protons, as well as signals for the amino acid side chains. The Boc group will exhibit a characteristic singlet at approximately 1.4 ppm for the nine equivalent methyl protons. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, alpha-carbons, and side-chain carbons.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the analysis of a peptide containing this compound.

Table 1: RP-HPLC Purity Analysis

ParameterTypical ValueMethod of Determination
Crude Peptide Purity50-70%Analytical RP-HPLC
Purified Peptide Purity>95%Analytical RP-HPLC
Retention TimeSequence DependentAnalytical RP-HPLC

Table 2: Mass Spectrometry Identity Confirmation

ParameterTypical ValueMethod of Determination
Primary Ion Observed[M+H]⁺, [M+2H]²⁺ESI-MS or MALDI-TOF MS
Mass Accuracy (HRMS)< 5 ppmHigh-Resolution Mass Spectrometry
Characteristic FragmentNeutral loss of 100 Da (Boc group)MS/MS

Table 3: NMR Spectroscopy Structural Confirmation (in DMSO-d₆)

NucleusGroupApproximate Chemical Shift (ppm)
¹HBoc (CH₃)₃~1.4
¹HPeptide Backbone NH7.5 - 9.0
¹HPeptide Backbone α-H3.5 - 5.0
¹³CBoc C=O~155
¹³CBoc C(CH₃)₃~78
¹³CBoc (CH₃)₃~28
¹³CPeptide Backbone C=O170 - 175
¹³CPeptide Backbone Cα50 - 65

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis
  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[]

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS/MS Identity and Sequence Confirmation
  • Sample Preparation: Prepare the sample as for RP-HPLC analysis, but use formic acid instead of TFA if ion suppression is a concern.

  • Instrumentation:

    • LC-MS/MS system consisting of an HPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • C18 column suitable for mass spectrometry.

  • LC Conditions: Use a similar gradient as in the RP-HPLC protocol, adjusting the flow rate according to the column dimensions.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Select the precursor ion corresponding to the target peptide and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Confirm the molecular weight of the peptide from the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the amino acid sequence. Look for the characteristic neutral loss of the Boc group.

Protocol 3: NMR Structural Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Assign the proton and carbon signals to the corresponding atoms in the peptide structure, paying close attention to the characteristic signals of the this compound residue.

Visualizations

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Mobile Phase A/B Peptide->Dissolve Sample_Solution Sample Solution (1 mg/mL) Dissolve->Sample_Solution Inject Inject into HPLC System Sample_Solution->Inject Column C18 Column Inject->Column Gradient Gradient Elution (ACN/Water/TFA) Detector UV Detector (214 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Experimental workflow for RP-HPLC analysis of peptides.

LC_MS_MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Sample Peptide Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectra (MS1 and MS2) MS2->Spectrum MW_Confirm Molecular Weight Confirmation Spectrum->MW_Confirm Seq_Confirm Sequence Confirmation Spectrum->Seq_Confirm

Caption: Workflow for LC-MS/MS analysis of peptides.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Peptide Purified Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) Spectrometer->Acquire_2D Process Process Spectra (FT, Phasing, Baseline) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR analysis of peptides.

References

Application Notes and Protocols for BOC-D-DAB-OH in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, combinatorial chemistry serves as a powerful engine for the rapid synthesis and screening of vast libraries of chemical entities. The use of non-canonical amino acids is a key strategy to expand the chemical space and improve the pharmacological properties of peptide-based therapeutics. Nα-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) and its orthogonally protected derivatives are versatile building blocks for generating these libraries. The diaminobutyric acid scaffold provides a crucial point for diversification, allowing for the introduction of a wide array of chemical functionalities on the side chain. This enhances the structural diversity of the library and enables the fine-tuning of properties such as binding affinity, specificity, proteolytic stability, and cell permeability.

These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of combinatorial peptide libraries, detailing the underlying chemical strategies, experimental protocols, and potential applications in drug development.

Chemical Strategy: Orthogonal Protection

The successful incorporation of this compound into a combinatorial library hinges on an orthogonal protection strategy. To selectively functionalize the side-chain amino group, it must be protected with a group that is stable under the conditions used to remove the Nα-Boc group, and vice versa. A common and effective strategy for peptide library synthesis is to use the Fmoc group for Nα-protection and the Boc group for side-chain protection (Fmoc-D-Dab(Boc)-OH).[1] This allows for the removal of the Fmoc group with a base (e.g., piperidine) during peptide chain elongation, while the side-chain Boc group remains intact.[1]

Alternatively, for a library where the main peptide chain is assembled using Boc chemistry, an orthogonally protected version such as Boc-D-Dab(Fmoc)-OH is employed. In this case, the Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA) during each coupling cycle.[2] Once the desired peptide backbone is synthesized, the side-chain Fmoc group can be selectively removed with a base to allow for the diversification of the side chain. This application note will focus on the latter strategy, which is central to creating a combinatorial library from a common peptide backbone.

Applications in Drug Discovery

Libraries derived from this compound are valuable tools for identifying lead compounds against a variety of biological targets. The ability to introduce diverse functionalities on the side chain allows for the exploration of a wide range of chemical space. Key applications include:

  • Development of Novel Antimicrobials: The diversification of the side chain can lead to the discovery of peptides with potent antimicrobial activity. For instance, a 20-member cyclic peptide library containing diaminobutyric acid was rapidly synthesized and screened, leading to a candidate with significantly enhanced antibacterial activity against S. aureus and B. subtilis.[3]

  • Targeting Protein-Protein Interactions (PPIs): The defined presentation of diverse chemical groups on the Dab side chain can disrupt critical PPIs implicated in diseases such as cancer.

  • GPCR Ligand Discovery: Peptidomimetics often target G-protein coupled receptors (GPCRs). Libraries built around a this compound scaffold can be screened to identify novel agonists or antagonists for this important class of drug targets.

  • Enzyme Inhibitor Screening: The functionalized side chains can be designed to interact with the active sites of enzymes, leading to the discovery of potent and selective inhibitors.

Data Presentation

The efficiency of solid-phase synthesis and the purity of the final library members are critical for the successful application of combinatorial libraries. The following table summarizes expected quantitative data for the synthesis of a combinatorial library using Boc-D-Dab(Fmoc)-OH.

ParameterExpected Efficiency/PurityMonitoring Method
Individual Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency > 99%Not routinely monitored per cycle
Fmoc Deprotection Efficiency > 99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Crude Purity of Library Members Highly variable, typically 50-90%LC-MS analysis of representative single beads
Overall Library Synthesis Yield Dependent on library size and length of peptidesNot typically measured for the entire library
Final Purity (Post-Purification) > 95% for individual selected compoundsAnalytical RP-HPLC and Mass Spectrometry

Note: The crude purity of individual compounds within a combinatorial library can vary significantly due to the cumulative effect of slight inefficiencies in each chemical step.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Backbone with Boc-D-Dab(Fmoc)-OH

This protocol describes the synthesis of a defined peptide sequence on a solid support, incorporating the orthogonally protected diaminobutyric acid derivative.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-D-Dab(Fmoc)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Piperidine

  • Washing solvents (e.g., Methanol, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Boc-D-Dab(Fmoc)-OH at the desired position.

Protocol 2: Combinatorial Library Synthesis using Split-and-Pool Method

This protocol describes the generation of a diverse library by functionalizing the side chain of the incorporated D-Dab residue. This process is performed after the main peptide backbone has been synthesized as described in Protocol 1.

Procedure:

  • Side-Chain Fmoc Deprotection:

    • After the final Nα-Boc deprotection and neutralization of the peptide-resin pool, wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the side-chain Fmoc group from the Dab residue.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Splitting the Resin:

    • Dry the resin and divide it into equal portions, one for each building block to be coupled to the Dab side chain.

  • Parallel Acylation (Diversification):

    • To each portion of the resin, add a different building block (e.g., a carboxylic acid) using a standard coupling protocol (as described in Protocol 1, step 4).

  • Pooling and Mixing:

    • After the coupling reactions are complete and the resins have been thoroughly washed, combine all portions of the resin into a single vessel.

    • Mix the resin thoroughly to ensure homogenization of the library.

  • Final Deprotection and Cleavage:

    • Wash the pooled resin with DCM and dry.

    • Cleave the peptides from the resin and remove the side-chain protecting groups of the other amino acids using a suitable cleavage cocktail (e.g., Reagent K or HF).

    • Precipitate the cleaved peptides in cold ether, centrifuge, and lyophilize.

Visualizations

Experimental Workflow for Combinatorial Library Synthesis

G cluster_0 Peptide Backbone Synthesis cluster_1 Side-Chain Diversification Resin Swelling Resin Swelling Boc Deprotection (TFA) Boc Deprotection (TFA) Resin Swelling->Boc Deprotection (TFA) Neutralization (DIEA) Neutralization (DIEA) Boc Deprotection (TFA)->Neutralization (DIEA) Amino Acid Coupling Amino Acid Coupling Neutralization (DIEA)->Amino Acid Coupling Chain Elongation Chain Elongation Amino Acid Coupling->Chain Elongation Kaiser Test Kaiser Test Amino Acid Coupling->Kaiser Test Monitor Chain Elongation->Boc Deprotection (TFA) Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Chain Elongation->Fmoc Deprotection (Piperidine) Split Resin Split Resin Fmoc Deprotection (Piperidine)->Split Resin Parallel Acylation Parallel Acylation Split Resin->Parallel Acylation Pool and Mix Pool and Mix Parallel Acylation->Pool and Mix Cleavage and Deprotection Cleavage and Deprotection Pool and Mix->Cleavage and Deprotection Screening Screening Cleavage and Deprotection->Screening Boc-D-Dab(Fmoc)-OH Boc-D-Dab(Fmoc)-OH Boc-D-Dab(Fmoc)-OH->Amino Acid Coupling Building Blocks Building Blocks Building Blocks->Parallel Acylation

Caption: Workflow for split-and-pool synthesis of a combinatorial peptide library.

Generalized GPCR Signaling Pathway

G Ligand Library Compound (e.g., Peptide) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Targets

Caption: Generalized GPCR signaling cascade targeted by peptidomimetics.

References

Troubleshooting & Optimization

Technical Support Center: BOC-D-DAB-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOC-D-DAB-OH (Nα-tert-butyloxycarbonyl-D-2,3-diaminobutyric acid) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the side-chain amino group of this compound during peptide synthesis?

It is highly recommended to protect the side-chain amino group of DAB to prevent unwanted side reactions. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.[1] For an orthogonal protection strategy, a protecting group that can be removed under conditions that do not affect the Boc group or other side-chain protecting groups should be chosen.

Q2: What are the most common side reactions encountered during this compound coupling and how can they be minimized?

The primary side reactions include:

  • Intramolecular Cyclization (Lactam Formation): The side-chain amino group can attack the activated carboxyl group, leading to the formation of a cyclic lactam. This is more likely to occur under basic conditions. To minimize this, it is crucial to use an appropriate side-chain protecting group.

  • Intermolecular Reactions: If the side-chain is unprotected, it can react with other activated amino acids, leading to branched peptide impurities.[1]

  • Tert-butylation: During the acidic cleavage of the Boc group, the resulting tert-butyl cation can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[1] Using scavengers such as triisopropylsilane (TIS) in the cleavage cocktail can prevent this.[1]

Q3: What are the signs of an incomplete or failed this compound coupling reaction?

Incomplete coupling is typically indicated by a positive Kaiser test (ninhydrin test) after the coupling step.[2][3] The Kaiser test detects the presence of free primary amines on the resin. A blue or purple color indicates that the coupling reaction has not gone to completion.[3][4] Further analytical techniques like HPLC and mass spectrometry of a cleaved sample can confirm the presence of deletion sequences (the target peptide missing the this compound residue).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling (Incomplete Coupling) Steric Hindrance: The bulky Boc group can sterically hinder the coupling reaction.[1][2]- Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[1][2]- Increase the reaction time or temperature moderately.[2]
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reactive sites.[5]- Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before starting the synthesis.
Reagent Degradation: Coupling reagents and this compound can degrade if not stored properly.[1]- Use fresh, high-quality reagents and store them under the recommended conditions.
Suboptimal Activation: The chosen coupling conditions may not be sufficient to fully activate the carboxylic acid of this compound.- For carbodiimide-mediated couplings (e.g., DIC), include an additive like HOBt or OxymaPure to enhance efficiency.[6]
Presence of Unexpected Peaks in HPLC/MS (Side Reactions) Lactam Formation: Intramolecular cyclization due to the side-chain amine.- Ensure the side-chain amino group is properly protected with an orthogonal protecting group (e.g., Fmoc, Z).
Tert-butylation of Sensitive Residues: Alkylation of residues like Trp or Met by the tert-butyl cation during Boc deprotection.[1]- Use a scavenger cocktail during TFA cleavage (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
Racemization: Epimerization at the alpha-carbon during activation/coupling.- Use coupling reagents known to suppress racemization, such as those incorporating HOAt or OxymaPure.[6]- Avoid excessive amounts of base and consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3]- Perform the coupling at room temperature, as elevated temperatures can increase the rate of racemization.[3]

Quantitative Data

Comparison of Common Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The following table provides a qualitative comparison of commonly used reagents.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[7]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient reagents, widely used in SPPS.[7]
PyBOP PhosphoniumFastHighLowByproducts are less hazardous than those of BOP.[8]
DIC/HOBt CarbodiimideModerateGoodLow to ModerateA classic and cost-effective method; HOBt is added to suppress racemization.[9]
DEPBT PhosphoniumModerateVery HighVery LowRecommended for coupling racemization-prone amino acids.[10]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of BOC-D-DAB(PG)-OH

This protocol assumes the use of a standard solid-phase peptide synthesis methodology on a swollen resin with a free N-terminal amine. The side chain of DAB should be protected with a suitable group (PG) orthogonal to Boc.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

    • Wash the resin with dimethylformamide (DMF) (3 x resin volume).

  • Boc Deprotection (if applicable):

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid.[2]

    • Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF or DCM (2 x 2 minutes).[2]

    • Wash the resin thoroughly with DMF to remove excess base.[2]

  • Coupling Reaction (using HATU):

    • Pre-activation: In a separate vessel, dissolve BOC-D-DAB(PG)-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[2]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test (see Protocol 2) to check for completion. A negative (yellow) result indicates a complete reaction.[2]

    • If the Kaiser test is positive, consider a second coupling (see Troubleshooting Guide).

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[2]

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This protocol is used to detect the presence of free primary amines on the resin.[11]

  • Sample Preparation:

    • Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[3]

    • Wash the beads with ethanol.[3]

  • Reagent Addition:

    • Add 2-3 drops of 5% ninhydrin in ethanol.[3]

    • Add 2-3 drops of 80% phenol in ethanol.[3]

    • Add 2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.[3]

  • Heating and Observation:

    • Heat the test tube at 100°C for 3-5 minutes.[3]

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): Blue/purple color.[3]

      • Negative Result (Complete Coupling): Yellow/colorless color.[3]

Visualizations

Troubleshooting_Workflow start Start Coupling Reaction with this compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue/Purple) kaiser_test->is_positive incomplete Incomplete Coupling Detected is_positive->incomplete Yes complete Coupling Complete is_positive->complete No (Yellow) troubleshoot Troubleshoot: - Check Reagents - Optimize Conditions - Consider Steric Hindrance incomplete->troubleshoot double_couple Perform Double Coupling troubleshoot->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 is_positive2 Still Positive? kaiser_test2->is_positive2 cap Cap Unreacted Amines (e.g., with Acetic Anhydride) is_positive2->cap Yes is_positive2->complete No proceed Proceed to Next Step (Deprotection/Coupling) cap->proceed complete->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_DAB BOC-D-DAB(PG)-OH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Boc_DAB->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester New_Peptide_Bond New Peptide Bond Formed Activated_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond +

Caption: General mechanism of this compound coupling reaction.

References

Technical Support Center: Optimizing BOC-D-DAB-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of N-α-tert-butyloxycarbonyl-D-2,3-diaminobutyric acid (BOC-D-DAB-OH).

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the BOC protecting group from D-DAB-OH.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to completely cleave the BOC group.[1][2] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[1] 3. Low Temperature: The reaction temperature is too low, resulting in slow kinetics.[1] 4. Steric Hindrance: The structure of the substrate may hinder the approach of the acid.[3] 5. Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin can limit reagent access to the substrate.[3]1. Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider using a stronger acid system like 4M HCl in dioxane.[1][4] 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue the reaction until the starting material is consumed.[1][5] 3. Increase Temperature: Most BOC deprotections are performed at room temperature. If the reaction is sluggish, gentle heating may be considered, but must be done cautiously to avoid side reactions.[1] 4. Optimize Solvent: Ensure the substrate is fully dissolved. Anhydrous DCM is a common and effective solvent for TFA-mediated deprotection.[1][6] For solid-phase synthesis, ensure adequate resin swelling by using appropriate solvents like DCM or N,N-Dimethylformamide (DMF).[7][8]
Observation of Side Products 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues.[1][2][9][10] 2. Diketopiperazine Formation (at dipeptide stage in SPPS): Intramolecular cyclization of a dipeptide can occur after deprotection of the N-terminal amino acid.[8][11] 3. Intramolecular Cyclization (Lactam Formation): The side-chain amino group of DAB can react intramolecularly if not properly protected.[8]1. Use Scavengers: Add scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][4][10] 2. Optimize Coupling Conditions (SPPS): For solid-phase peptide synthesis (SPPS), using in situ neutralization protocols can suppress diketopiperazine formation.[11] 3. Side-Chain Protection: It is highly recommended to protect the side-chain amino group of DAB with an orthogonal protecting group (e.g., Fmoc) to prevent side reactions.[7][8]
Difficulty in Product Isolation 1. Formation of TFA Salt: The deprotected amine is often obtained as a TFA salt, which can be oily and difficult to handle.[12] 2. Emulsion during Workup: The product may form an emulsion during aqueous workup, complicating extraction.[13]1. Salt Conversion/Removal: The TFA salt can be used directly in the next step. To obtain the free amine, the salt can be neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[4] Co-evaporation with toluene can help remove residual TFA.[1][6] Alternatively, using 4M HCl in dioxane will yield the hydrochloride salt, which often precipitates as a solid.[12] 2. Modified Workup: If an emulsion forms, centrifugation can help separate the layers.[13] Using alternative workup procedures, such as employing a solid-supported base like Amberlyst A21, can avoid aqueous extractions altogether.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of BOC deprotection?

A1: The BOC group is removed under acidic conditions. The acid protonates the carbonyl oxygen of the BOC group, which is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][9]

Q2: Why are scavengers necessary during BOC deprotection?

A2: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesirable side reactions.[2][9] Scavengers are added to the reaction mixture to trap these reactive cations, preventing them from alkylating electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[2][4][10]

Q3: Which acid should I choose for BOC deprotection: TFA or HCl?

A3: Both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are effective for BOC deprotection.

  • TFA is commonly used in concentrations ranging from 20-50% in a solvent like Dichloromethane (DCM).[2][6] It is highly effective but can sometimes lead to the formation of oily TFA salts which can be challenging to handle.[12]

  • 4M HCl in dioxane is a good alternative.[1][4] This reagent often results in the formation of a hydrochloride salt of the deprotected amine, which may precipitate and be easier to isolate as a solid.[12]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress should be monitored to determine the point of completion and to avoid unnecessary exposure to harsh acidic conditions which could promote side reactions. Common monitoring techniques include:

  • Thin Layer Chromatography (TLC): A spot of the reaction mixture is placed on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the deprotected amine indicates the reaction is proceeding. The plate can be visualized using a ninhydrin stain, which will show a colored spot for the free amine product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the mass corresponding to the BOC-protected starting material and the appearance of the mass of the deprotected product.[6]

Q5: Is it necessary to protect the side-chain amino group of D-DAB-OH during peptide synthesis?

A5: Yes, it is highly recommended to protect the side-chain amino group of D-DAB-OH. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.[8] An orthogonal protecting group, such as the base-labile Fmoc group, is commonly used for the side chain. This allows for the selective deprotection of the α-amino BOC group under acidic conditions while the side-chain protection remains intact.[7]

Summary of Common BOC Deprotection Conditions

Acid Reagent Solvent Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2][6]0 °C to Room Temperature[2][6]30 minutes - 2 hours[2][6]A widely used and effective method. The product is obtained as a TFA salt.
Trifluoroacetic Acid (TFA)Neat (100%)100%Room Temperature5 - 15 minutes[2][15]Very rapid deprotection, but may increase the risk of side reactions.[2][15]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[4]Room Temperature30 minutes - 4 hours[1][4]Good alternative to TFA; the product precipitates as the HCl salt.[4]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TemperatureVariableCan be used under milder conditions.[4]

Experimental Protocols

Protocol 1: BOC Deprotection using TFA in DCM
  • Reaction Setup: Dissolve the this compound substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2][6]

  • Addition of Reagents: If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][4] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[4][6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4][6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[4][6]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[1][6] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

Protocol 2: BOC Deprotection using 4M HCl in Dioxane
  • Reaction Setup: Dissolve the this compound substrate in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt and can often be used without further purification.[1][10]

Visualizations

BOC_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_reagents Add scavengers (optional) and TFA cool->add_reagents react Stir at room temperature (1-2 hours) monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No concentrate Concentrate in vacuo complete->concentrate Yes remove_tfa Co-evaporate with toluene concentrate->remove_tfa neutralize Neutralize (optional) with NaHCO3 remove_tfa->neutralize product Isolated D-DAB-OH (TFA or HCl salt / free amine) neutralize->product

Caption: Workflow for this compound Deprotection.

BOC_Deprotection_Mechanism cluster_mechanism Mechanism of Acid-Catalyzed BOC Deprotection cluster_side_reactions Potential Side Reaction boc_amine BOC-Protected Amine R-NH-BOC protonation Protonation R-NH-C(=O+H)-O-tBu boc_amine->protonation + H+ cleavage Cleavage R-NH2 + CO2 + C+(CH3)3 protonation->cleavage Spontaneous cleavage tbutyl_cation {tert-Butyl Cation | C+(CH3)3} cleavage->tbutyl_cation Generates alkylation {Alkylated Side Product | Nu-tBu + H+} tbutyl_cation->alkylation nucleophile {Nucleophilic Residue (e.g., Trp) | Nu-H} nucleophile->alkylation

Caption: Mechanism of BOC Deprotection and Side Reaction.

References

Preventing side reactions with BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting side reactions when using Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH). The following sections offer frequently asked questions (FAQs), detailed troubleshooting guidance, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (DAB) where the alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (BOC) group. This protection is crucial for its use in stepwise peptide synthesis. The side chain contains a primary amino group (Nγ) that can be utilized for various modifications, such as introducing branching, cyclization, or attaching labels and other moieties. It is a valuable building block in the synthesis of peptide-based therapeutics and research tools.

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

A2: The primary side reactions involving this compound can be categorized into three main groups:

  • Side reactions related to the unprotected side-chain amine: The most significant side reaction is the branching of the peptide chain, where the growing peptide chain is extended from the side-chain amine of the DAB residue in addition to the intended alpha-amine.

  • Side reactions related to the BOC protecting group: These are general to BOC-based solid-phase peptide synthesis (SPPS) and include incomplete deprotection and the formation of t-butyl adducts with scavengers.[1]

  • General peptide synthesis side reactions: These include incomplete coupling, racemization, and the formation of deletion sequences.[2]

Q3: How can I prevent peptide chain branching at the side-chain amine of this compound?

A3: To prevent chain branching, the side-chain amino group of DAB must be protected with an orthogonal protecting group.[3] An orthogonal protecting group is one that can be removed under conditions that do not affect the BOC group on the alpha-amine or other protecting groups in the peptide. A common strategy is to use the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the side chain, resulting in BOC-D-DAB(Fmoc)-OH.[3] This allows for the selective deprotection of the Nα-BOC group under acidic conditions for peptide elongation, while the Nγ-Fmoc group remains stable.[3]

Q4: What are the signs of incomplete coupling of this compound?

A4: Incomplete coupling can be identified by several methods. During synthesis, a positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines on the resin.[4] After cleavage and purification, the presence of multiple peaks in the HPLC chromatogram of the crude peptide, particularly a peak corresponding to a deletion sequence lacking the DAB residue, is a strong indicator of incomplete coupling.[4]

Q5: Can the BOC group be prematurely removed during synthesis?

A5: The BOC group is designed to be stable under the basic or neutral conditions of the coupling step and is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Premature removal is unlikely under standard SPPS conditions. However, repeated exposure to even mildly acidic conditions could potentially lead to some loss of the BOC group, resulting in the formation of deletion sequences.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in your experiments.

Issue 1: Low Coupling Efficiency
  • Symptom: Positive ninhydrin (Kaiser) test after coupling; presence of deletion sequences in the final peptide.[4]

  • Possible Causes & Solutions:

CauseSolution
Steric Hindrance The bulky BOC group can sometimes hinder coupling. Use a more powerful coupling reagent like HATU, HBTU, or PyBOP. Consider a double coupling protocol where the coupling step is repeated with fresh reagents.[4]
Poor Resin Swelling Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF or NMP) before coupling.[4]
Reagent Degradation Use fresh, high-quality coupling reagents and this compound. Store reagents under appropriate conditions to prevent degradation.[4]
Sub-optimal Solvent While DMF is common, N-methylpyrrolidone (NMP) is a slightly more polar alternative that can improve solubility and coupling efficiency.[5]
Issue 2: Side-Chain Reactions (Peptide Branching)
  • Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide with masses corresponding to branched peptides.

  • Possible Causes & Solutions:

CauseSolution
Unprotected Side-Chain Amine The primary cause is the lack of a protecting group on the side-chain amine of the DAB residue.
Orthogonal Protection Strategy Use a this compound derivative with an orthogonally protected side chain, such as BOC-D-DAB(Fmoc)-OH .[3] The Fmoc group is stable to the acidic conditions used for BOC deprotection and can be selectively removed later if side-chain modification is desired.[3]
Issue 3: Racemization
  • Symptom: Presence of a diastereomeric impurity in the final peptide, often visible as a closely eluting peak in the HPLC chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Over-activation of the Carboxylic Acid The activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2]
Use of Additives Include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling reaction. These additives suppress racemization.[2]
Choice of Coupling Reagent Some coupling reagents are more prone to causing racemization than others. Reagents like HATU and HCTU are generally considered to have a lower risk of racemization.

Experimental Protocols

Protocol 1: Standard Coupling of BOC-D-DAB(Fmoc)-OH in SPPS

This protocol assumes the use of a standard solid-phase peptide synthesis (SPPS) methodology.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x resin volume).[4]

  • BOC Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[4]

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve BOC-D-DAB(Fmoc)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative result is indicated by a yellow color). If the coupling is incomplete, repeat the coupling step (double coupling).[4]

  • Washing: Once complete, wash the resin with DMF (3x) and DCM (3x).[4]

Protocol 2: Selective Fmoc Deprotection from the DAB Side Chain

This protocol is for syntheses where the side-chain amine of the DAB residue needs to be deprotected for further modification on the solid support.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection:

    • Prepare a solution of 20% piperidine in DMF.

    • Treat the resin with the piperidine solution for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with the piperidine solution for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Side Reactions start Side Reaction Observed (e.g., Low Yield, Impurities) check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_branching Analyze for Peptide Branching (LC-MS) check_coupling->check_branching Negative incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive branching Peptide Branching check_branching->branching Mass indicates branching end Problem Resolved check_branching->end No branching solution_coupling Optimize Coupling: - Stronger coupling reagent - Double coupling - Check reagent quality incomplete_coupling->solution_coupling solution_branching Use Orthogonal Protection: - Employ BOC-D-DAB(Fmoc)-OH branching->solution_branching solution_coupling->end solution_branching->end

Caption: Troubleshooting workflow for side reactions with this compound.

G cluster_sp_workflow Experimental Workflow: Incorporation of BOC-D-DAB(Fmoc)-OH resin Resin Swelling (DCM, DMF) boc_deprotection BOC Deprotection (TFA in DCM) resin->boc_deprotection washing1 Washing (DCM, IPA, DMF) boc_deprotection->washing1 coupling Coupling (BOC-D-DAB(Fmoc)-OH, HBTU, HOBt, DIPEA) washing1->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive washing2 Washing (DMF, DCM) kaiser_test->washing2 Negative double_coupling->kaiser_test next_cycle Proceed to Next Cycle washing2->next_cycle

Caption: Workflow for solid-phase synthesis using BOC-D-DAB(Fmoc)-OH.

References

Technical Support Center: BOC-D-DAB-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-D-DAB-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve peptide yield and purity when using this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its side-chain protection important?

This compound is the N-α-Boc-protected form of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid. It contains a primary amine on its side chain which is nucleophilic. During peptide synthesis, this side-chain amine can react with activated amino acids, leading to undesired side reactions like peptide branching, which significantly reduces the yield of the target peptide and complicates purification. Therefore, it is crucial to protect the side-chain amino group with an orthogonal protecting group that can be selectively removed without affecting the N-α-Boc group or other side-chain protecting groups.[1]

Q2: What are the common orthogonal protection strategies for the side chain of this compound?

The choice of the side-chain protecting group depends on the overall synthetic strategy. The two most common strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, making it ideal for use in the Boc/Bzl strategy where the N-α-Boc group is removed with acid. The resulting Boc-D-Dab(Fmoc)-OH is a versatile building block.[4]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This is a hydrazine-labile protecting group, offering another level of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[5]

A comparison of common orthogonal protecting groups is summarized below:

Protecting GroupAbbreviationCleavage ConditionOrthogonal to BocOrthogonal to Fmoc
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFYesNo
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFYesYes
BenzyloxycarbonylZ or CbzH₂/Pd, HBr/AcOHNo (quasi-orthogonal)Yes
AllyloxycarbonylAllocPd(PPh₃)₄/ScavengerYesYes

Q3: What are the most common side reactions observed when using this compound in peptide synthesis?

Even with a protected side chain, several side reactions can occur, impacting yield and purity:

  • Lactam Formation: Intramolecular cyclization between the side-chain amine and the C-terminal carboxyl group can occur, especially under basic conditions, forming a lactam ring. This is a significant concern for diaminobutyric acid. To minimize this, ensure the side-chain amine is fully protected throughout the synthesis.[1]

  • Incomplete Coupling: The bulky nature of the protected this compound derivative can sometimes lead to incomplete coupling onto the growing peptide chain. This results in deletion sequences.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.

  • Racemization: Although less common for most amino acids during coupling with standard reagents, it can be a concern under certain conditions.

Troubleshooting Guides

Problem 1: Low Peptide Yield

Symptoms:

  • Low final weight of the lyophilized peptide.

  • Low intensity of the target peptide peak in HPLC analysis of the crude product.

Possible CauseRecommended Solution
Incomplete Coupling - Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid. - Use a stronger coupling reagent: Switch to more efficient coupling reagents like HATU, HBTU, or PyBOP. - Increase reaction time: Extend the coupling reaction time to allow for complete incorporation.
Premature Chain Termination - Capping: After the coupling step, "cap" any unreacted free amines with acetic anhydride to prevent them from reacting in subsequent cycles.
Loss of Peptide from Resin - Use a more stable linker: For Boc-SPPS, a PAM (phenylacetamidomethyl) linker is more stable to the repetitive TFA treatments than the standard Merrifield linker.
Poor Resin Swelling - Ensure the resin is adequately swollen in the appropriate solvent (e.g., DCM or DMF) before the first coupling step to ensure all reactive sites are accessible.[1]
Problem 2: Low Peptide Purity

Symptoms:

  • Multiple peaks of significant intensity in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing the presence of unexpected molecular weights.

Possible CauseRecommended Solution
Deletion Sequences - See "Incomplete Coupling" in the Low Yield troubleshooting guide.
Side-Chain Reactions (e.g., Lactam formation) - Ensure complete side-chain protection: Use high-quality, fully protected this compound derivatives. - Optimize deprotection conditions: If using an orthogonal protecting group, ensure its removal is clean and does not affect other parts of the peptide.
Formation of Truncated Peptides - See "Premature Chain Termination" in the Low Yield troubleshooting guide.
Byproducts from Protecting Groups - Use scavengers during cleavage: During the final cleavage from the resin, use a scavenger cocktail (e.g., with TIS, water, and thioanisole) to quench reactive species generated from the cleavage of protecting groups.
Racemization - Use appropriate coupling reagents: Additives like HOBt or Oxyma can help suppress racemization. - Avoid prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Dab(Boc)-OH

This protocol is based on a patented synthesis method and provides a high-yield route to this important building block.[6]

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend Fmoc-Gln-OH in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water.

  • Add 1.0-1.5 molar equivalents of iodobenzene diacetate (DiPa).

  • Stir the reaction at 20-30°C for 48-72 hours.

  • After the reaction, process the mixture to obtain Fmoc-Dab-OH. A yield of approximately 72.5% with >98% purity can be expected.[6]

Step 2: Boc Protection of the Side Chain

  • Suspend the Fmoc-Dab-OH in a 1:1 (v/v) mixture of acetone and water.

  • At 0-10°C, add 1.2 molar equivalents of Di-tert-butyl dicarbonate ((Boc)₂O).[6]

  • Adjust the pH to 7.5-8.0 using 0.5N NaOH and maintain this pH during the reaction.[6]

  • React for 4 hours.

  • After the reaction, process the mixture to obtain Fmoc-Dab(Boc)-OH. A yield of approximately 86.6% with >99% purity can be expected.[6]

Quantitative Data from Synthesis Protocol

ParameterStep 1 (Fmoc-Dab-OH)Step 2 (Fmoc-Dab(Boc)-OH)
Starting Material Fmoc-Gln-OHFmoc-Dab-OH
Key Reagent Iodobenzene diacetateDi-tert-butyl dicarbonate
Solvent Ethyl acetate:Acetonitrile:Water (2:1:1)Acetone:Water (1:1)
Reaction Time 48-72 hours4 hours
Temperature 20-30°C0-10°C
pH Not specified7.5-8.0
Yield ~72.5%~86.6%
Purity (HPLC) >98.5%>99.4%
Protocol 2: Purification of the Final Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Filter the solution to remove any particulates.

  • Column: Use a C18 stationary phase column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from low %B to high %B to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin 1. Resin Swelling Deprotection 2. N-α-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling of Boc-D-Dab(Side-Chain Protected)-OH Neutralization->Coupling Wash 5. Washing Coupling->Wash Cleavage 6. Cleavage from Resin (e.g., HF or TFMSA) Wash->Cleavage Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Purity Analysis (HPLC, MS) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

orthogonal_protection cluster_deprotection Selective Deprotection Peptide N-α-Boc Peptide Chain Side-Chain-PG Boc_Removal Acidic Condition (e.g., TFA) Peptide:n->Boc_Removal N-α Elongation PG_Removal Orthogonal Condition (e.g., Base for Fmoc) Peptide:sc->PG_Removal Side-Chain Modification Peptide_Elongated H₂N- Peptide Chain Side-Chain-PG Boc_Removal->Peptide_Elongated Reveals N-terminal amine Side_Chain_Functionalization N-α-Boc Peptide Chain -NH₂ PG_Removal->Side_Chain_Functionalization Reveals side-chain amine

Caption: Orthogonal protection strategy for this compound in peptide synthesis.

troubleshooting_flowchart Start Low Yield or Purity Issue Check_HPLC Analyze Crude by HPLC/MS Start->Check_HPLC Multiple_Peaks Multiple Peaks? Check_HPLC->Multiple_Peaks Low_Target_Peak Low Target Peak Intensity? Multiple_Peaks->Low_Target_Peak No Deletion_Sequences Mass indicates deletion sequences? Multiple_Peaks->Deletion_Sequences Yes Check_Coupling Review coupling efficiency: - Incomplete coupling - Premature termination Low_Target_Peak->Check_Coupling Yes Final_Product Purity is high, but yield is low. Investigate peptide loss during synthesis or workup. Low_Target_Peak->Final_Product No Incomplete_Coupling Solution: - Double couple - Stronger coupling reagent - Increase reaction time Deletion_Sequences->Incomplete_Coupling Yes Other_Impurities Investigate other side reactions: - Lactam formation - Protecting group byproducts Deletion_Sequences->Other_Impurities No Check_Coupling->Incomplete_Coupling

Caption: Troubleshooting flowchart for low yield and purity issues.

References

Common issues with BOC-D-DAB-OH solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues related to the solubility of Nα-tert-Butoxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents is this compound typically soluble?

A2: Based on the behavior of analogous Boc-protected amino acids, this compound is expected to be soluble in polar aprotic solvents such as:

  • N,N-Dimethylformamide (DMF)[1]

  • Dimethyl sulfoxide (DMSO)[2][3]

  • Dichloromethane (DCM)[1] It may also show some solubility in other organic solvents like methanol, especially when mixed with other solvents.[2]

Q3: Is this compound soluble in water?

A3: The solubility of this compound in water is generally low to sparingly soluble.[1][2] The hydrophobic Boc group significantly reduces its affinity for aqueous media. For some related compounds, heating and sonication can aid dissolution in water, but it may not be the ideal solvent for achieving high concentrations.[2]

Q4: What factors can influence the solubility of this compound?

A4: Several factors can impact the solubility of this compound:

  • Solvent Polarity: The choice of solvent is critical, with polar aprotic solvents generally being the most effective.

  • Temperature: For some solutes, increasing the temperature can enhance solubility. However, caution should be exercised to avoid potential degradation of the compound.[4][5]

  • pH: The pH of the solution can significantly affect the solubility of amino acid derivatives by altering the ionization state of the carboxylic acid and amino groups.[2]

  • Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can negatively impact solubility.[4] The presence of water in organic solvents can be particularly detrimental for hydrophobic compounds.[4]

  • Concentration: Attempting to dissolve the compound above its saturation point in a given solvent will result in incomplete dissolution.[4]

  • Particle Size: Smaller particle sizes can increase the rate of dissolution due to a larger surface area.[6]

Troubleshooting Guide

Issue: My this compound is not dissolving in a recommended solvent.

Potential Cause Troubleshooting Step Explanation
Low Solvent Quality Use high-purity, anhydrous solvents.Impurities, especially water, can significantly decrease the solubility of hydrophobic compounds like this compound.[4]
Incorrect Solvent Choice Try a stronger polar aprotic solvent (e.g., switch from DCM to DMF or DMSO).The solubility can vary significantly between different organic solvents.
Low Temperature Gently warm the mixture.Increasing the temperature can sometimes improve solubility. However, avoid excessive heat to prevent degradation.[4]
Compound Aggregation Use sonication.Sonication can help break up aggregates and facilitate the dissolution process.[2]
Concentration Too High Gradually add more solvent or start with a smaller amount of the compound.You may be exceeding the solubility limit of this compound in the chosen solvent.[4]
pH is Not Optimal For aqueous or mixed aqueous/organic systems, adjust the pH.The ionization state of the molecule can greatly influence its solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Peptide Synthesis
  • Solvent Selection: Choose a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry reaction vessel.

  • Solvent Addition: Add the selected solvent to the vessel.

  • Dissolution: Stir the mixture at room temperature using a magnetic stirrer.

  • Enhancement (if necessary): If the compound does not fully dissolve, consider the following options:

    • Sonication: Place the vessel in an ultrasonic bath for short intervals.

    • Gentle Warming: Warm the mixture slightly (e.g., to 30-40°C).

Protocol 2: Boc Deprotection of a Protected Amino Acid (General Procedure)

This protocol illustrates a common use case for this compound and the types of solvents it is compatible with in a reaction context.

  • Dissolution: Dissolve the Boc-protected amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.[7]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5 equivalents).[7]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[7]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[7]

  • Precipitation: Add a non-polar solvent like cold diethyl ether to precipitate the deprotected amino acid salt.[7]

  • Isolation: Collect the solid by filtration, wash with the precipitation solvent, and dry under vacuum.[7]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_enhancement Enhancement (Optional) cluster_result Result weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., DMF, DMSO) weigh->add_solvent stir Stir at Room Temp add_solvent->stir sonicate Sonication stir->sonicate Incomplete warm Gentle Warming stir->warm Incomplete solution Homogeneous Solution stir->solution Successful sonicate->solution insoluble Incomplete Dissolution sonicate->insoluble warm->solution warm->insoluble

Caption: Workflow for dissolving this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Outcomes solubility This compound Solubility solvent Solvent Choice (Polar Aprotic) solubility->solvent temp Temperature solubility->temp ph pH solubility->ph purity Purity (Compound & Solvent) solubility->purity soluble Soluble solvent->soluble insoluble Insoluble / Poorly Soluble solvent->insoluble Non-polar / Aqueous temp->soluble +/- ph->soluble Optimal ph->insoluble Suboptimal purity->soluble High purity->insoluble Low

Caption: Factors influencing this compound solubility.

References

Technical Support Center: BOC-D-DAB-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered when using Nα-Boc-D-diaminobutyric acid (BOC-D-DAB-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it contribute to aggregation?

A1: this compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The side chain contains a primary amine that also requires a protecting group to prevent undesired side reactions, such as chain branching.[1] The nature of this side-chain protecting group, along with the growing peptide sequence, can significantly influence the overall hydrophobicity and secondary structure formation, leading to aggregation. Hydrophobic sequences are particularly prone to self-association through hydrogen bonding, which is a primary cause of aggregation on the resin.[2]

Q2: How can I identify if my peptide containing this compound is aggregating during synthesis?

A2: Several signs during SPPS can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[2]

  • Slow or Incomplete Reactions: A positive Kaiser (ninhydrin) test after a coupling step indicates the presence of unreacted free amines. Similarly, Boc deprotection may be sluggish or incomplete.

  • Physical Clumping: The resin may appear sticky or form visible clumps, hindering proper mixing and reagent flow.

  • Low Yield: A significant drop in the final yield of the cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.

Q3: Which side-chain protecting group should I choose for the DAB residue to minimize aggregation?

A3: The choice of the side-chain protecting group for the diaminobutyric acid is critical. For Boc-based synthesis, an orthogonal protecting group that is stable to the acidic conditions of Boc removal is necessary. A common strategy is to use the base-labile Fmoc group (Boc-D-Dab(Fmoc)-OH).[3] However, bulky and hydrophobic protecting groups can increase the tendency for aggregation. If aggregation is a concern, consider using a more hydrophilic or smaller protecting group if compatible with your overall synthesis strategy. Avoiding bulky groups can be advantageous for the assembly of "difficult" peptides.[4]

Q4: Can the choice of resin impact aggregation when using this compound?

A4: Absolutely. The solid support plays a crucial role in managing aggregation. Consider the following:

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, which reduces intermolecular interactions that lead to aggregation.

  • Resins with Enhanced Swelling Properties: Polyethylene glycol (PEG)-based resins (e.g., NovaPEG, TentaGel) exhibit excellent swelling in a variety of solvents, helping to solvate the peptide chains more effectively and disrupt aggregation.[5][6]

Troubleshooting Guide

Issue: Incomplete coupling (positive Kaiser test) after introducing this compound or in a subsequent step.

This is a classic sign of on-resin aggregation, where the reactive sites become inaccessible.

Troubleshooting Strategy Description Expected Outcome Considerations
Solvent Optimization Switch from standard solvents like Dichloromethane (DCM) to more polar, "stronger" solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). A mixture containing Dimethyl sulfoxide (DMSO) (e.g., 25% DMSO in DMF) can also be effective.[5][7][8]Improved solvation of the peptide-resin, disrupting hydrogen bonds and breaking up aggregates.[9] This leads to better reaction kinetics and higher coupling efficiency.Ensure the purity of solvents like DMF, as impurities can cause side reactions.[7]
Increase Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).Provides the necessary energy to disrupt secondary structures, increasing reaction rates and reducing aggregation-related hindrance.Avoid excessive heat, which could potentially lead to side reactions or degradation of the Boc-protecting group.
Use of Chaotropic Salts Add a chaotropic salt such as LiCl or NaClO₄ (e.g., 0.4 M - 0.8 M in the coupling solution) to the reaction mixture.[5][10]These salts disrupt the hydrogen-bonding networks that cause aggregation, thereby improving the accessibility of the N-terminus for coupling.Salts must be thoroughly washed out after the coupling step to avoid interference with subsequent synthesis steps.
In Situ Neutralization Combine the neutralization and coupling steps. The activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin.[1][11]Minimizes the time the peptide-resin is in a neutral, aggregation-prone state, which can significantly improve coupling efficiency for difficult sequences.[11][12]Requires careful pre-activation of the amino acid and precise stoichiometry of the base.
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.[5]Drives the reaction closer to completion if the initial coupling was inefficient due to aggregation.Increases synthesis time and reagent consumption. It may not be effective if aggregation is severe.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a standard manual coupling step in Boc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the peptide-resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the incoming Boc-amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test to check for reaction completion.

    • If the test is negative (beads are colorless), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The cycle can now be repeated for the next amino acid.

Protocol 2: Modified Coupling with In Situ Neutralization

This protocol is highly effective for sequences prone to aggregation.[11]

  • Resin Swelling & Deprotection: Follow steps 1 and 2 from the Standard Boc-SPPS Coupling Cycle.

  • Washing: After the final TFA drain, wash the peptide-resin with DMF (5x) to remove residual acid. The N-terminus remains as a TFA salt.

  • Amino Acid Activation: In a separate vial, dissolve the incoming Boc-amino acid (4 equivalents) and an activating agent like HBTU (3.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution from the previous step to the peptide-resin (TFA salt form).

    • Immediately add DIEA (6 equivalents) to the reaction vessel.

    • Agitate for 10-20 minutes. The neutralization of the TFA salt and the coupling reaction occur simultaneously.[7]

  • Monitoring & Washing:

    • Perform a Kaiser test to monitor the reaction.

    • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Modified Coupling with Chaotropic Salts

This protocol is useful when severe aggregation is suspected.

  • Resin Preparation: Perform all steps of the standard protocol up to the point before coupling (i.e., after neutralization and washing).

  • Prepare Chaotropic Salt Solution: Prepare a 0.4 M to 0.8 M solution of LiCl or NaClO₄ in DMF.

  • Pre-Wash (Optional): Wash the resin with the chaotropic salt solution before adding the activated amino acid.

  • Amino Acid Activation: Activate the incoming Boc-amino acid as described in the standard protocol.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Add the chaotropic salt/DMF solution to the reaction vessel to ensure the resin is well-suspended.

    • Agitate for the standard coupling time (1-2 hours), or longer if necessary.

  • Monitoring & Thorough Washing:

    • Perform a Kaiser test.

    • It is critical to wash the resin extensively with DMF (at least 5-7 times) to completely remove the chaotropic salts before proceeding to the next deprotection step.

Visualizations

Diagram 1: Mechanism of On-Resin Peptide Aggregation cluster_0 Well-Solvated State cluster_1 Aggregated State Resin_Bead_1 Resin Bead Peptide_Chain_1 Growing Peptide Chain (Solvated) Resin_Bead_1->Peptide_Chain_1 Reagent_Access Reagents Freely Access N-Terminus Peptide_Chain_1->Reagent_Access Synthesis_Progression Addition of Hydrophobic Residues (e.g., protected DAB) Resin_Bead_2 Resin Bead Peptide_Chain_2a Peptide Chain Resin_Bead_2->Peptide_Chain_2a Peptide_Chain_2b Peptide Chain Resin_Bead_2->Peptide_Chain_2b Peptide_Chain_2c Peptide Chain Resin_Bead_2->Peptide_Chain_2c Peptide_Chain_2a->Peptide_Chain_2b H-Bond Peptide_Chain_2b->Peptide_Chain_2c H-Bond Aggregation Interchain H-Bonding (β-sheet formation) Blocked_Access Sterically Hindered N-Terminus Synthesis_Progression->Peptide_Chain_2a Leads to

Caption: Mechanism of peptide aggregation on a solid support.

Diagram 2: Troubleshooting Workflow for Aggregation Start Positive Kaiser Test after Coupling Check_Swelling Observe Resin: Poor Swelling or Clumping? Start->Check_Swelling Strategy_1 Action: Double Couple Check_Swelling->Strategy_1 No Strategy_2 Action: Switch to Stronger Solvent (NMP, DMF/DMSO) Check_Swelling->Strategy_2 Yes Re_Test Perform Kaiser Test Again Strategy_1->Re_Test Strategy_3 Action: Increase Coupling Temp (e.g., 40-50°C) Strategy_2->Strategy_3 Strategy_4 Action: Add Chaotropic Salt (e.g., 0.4M LiCl) Strategy_3->Strategy_4 Strategy_5 Action: Use In Situ Neutralization Protocol Strategy_4->Strategy_5 Strategy_5->Re_Test Success Proceed to Next Cycle Re_Test->Success Negative Failure Consider Resynthesis: - Use low-load resin - Incorporate backbone protection Re_Test->Failure Positive

Caption: Troubleshooting workflow for on-resin aggregation.

Diagram 3: Comparison of Coupling Workflows cluster_standard Standard Protocol cluster_insitu In Situ Neutralization Protocol S_Deprotect 1. Boc Deprotection (TFA/DCM) S_Wash1 2. Wash (DCM, IPA, DMF) S_Deprotect->S_Wash1 S_Neutralize 3. Neutralization (DIEA/DMF) S_Wash1->S_Neutralize S_Wash2 4. Wash (DMF) S_Neutralize->S_Wash2 S_Couple 5. Coupling S_Wash2->S_Couple S_Couple->End_Standard Next Cycle I_Deprotect 1. Boc Deprotection (TFA/DCM) I_Wash 2. Wash (DMF) I_Deprotect->I_Wash I_Couple 3. In Situ Neutralization & Coupling I_Wash->I_Couple I_Couple->End_InSitu Next Cycle

Caption: Workflow comparison of coupling protocols.

References

BOC-D-DAB-OH racemization prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-D-DAB-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to racemization during its use in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when using this compound?

A1: Racemization is the process where a pure enantiomer, such as the 'D' form of this compound, converts into an equal mixture of both its 'D' and 'L' forms.[1] In peptide synthesis, this is a significant problem because the incorporation of the incorrect 'L' stereoisomer can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity or altered pharmacological properties.[2][3][4] The final diastereomeric impurities can be exceptionally difficult to separate during purification.[3]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[3][5][6] This occurs when the carboxylic acid of the this compound is activated by a coupling reagent. The alpha-proton of this oxazolone intermediate is acidic and can be easily removed by a base in the reaction. The resulting achiral, planar structure loses its stereochemical memory. When the incoming amine attacks, it can do so from either face of the plane, resulting in a mixture of both D-L and the desired D-D peptide bonds.[3][6] A secondary, less common mechanism is the direct abstraction of the alpha-proton from the activated amino acid by a strong base, which also leads to a loss of chirality.[5][6]

Q3: Which experimental factors have the greatest influence on the extent of racemization?

A3: Several reaction conditions can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the racemization-prone oxazolone intermediate.[2][6]

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimide-based coupling reagents.[5][6]

  • Base: The strength, steric hindrance, and concentration of the tertiary amine base used can have a profound effect.[2][4][6]

  • Temperature: Higher reaction temperatures increase the rate of both coupling and racemization.[2][4][5]

  • Solvent: The polarity of the solvent can influence the stability of the activated intermediates. Less polar solvents may reduce racemization but are often limited by reagent solubility.[5]

  • Activation Time: Prolonged activation times, where the amino acid derivative remains in its highly reactive state, increase the opportunity for racemization to occur.[2][4]

Q4: How can I detect and quantify the level of racemization in my synthesized peptide?

A4: Quantifying the extent of racemization is essential for quality control. The most common methods involve separating the resulting diastereomeric peptides. This can be achieved through:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can effectively separate and quantify the D- and L-containing peptides.[7]

  • Enzymatic Digestion: Using stereospecific enzymes (e.g., carboxypeptidase A) to digest the peptide, followed by analysis of the resulting fragments by Mass Spectrometry (MS) or amino acid analysis, can reveal the presence of unnatural D-amino acid linkages.[8]

  • NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, although this is often less sensitive than chromatographic methods.

Troubleshooting Guide: High Epimerization

Issue: Analysis of the final peptide reveals a significant percentage of the undesired L-enantiomer (epimer) of DAB.

This guide provides potential causes and recommended solutions to minimize racemization during the coupling of this compound.

Potential CauseRecommended SolutionRationale
Inappropriate Coupling Reagent Switch from carbodiimides (DCC, DIC) alone to a combination like DIC/OxymaPure or DIC/HOBt.[2][9] For difficult couplings, consider using an aminium/uronium reagent such as HATU.[2][10]Carbodiimides alone are known to cause high levels of racemization.[3] Additives like Oxyma or HOBt form active esters that are more stable and less prone to cyclizing into an oxazolone.[6] HATU is highly efficient and generally results in low racemization.[10]
Absence of Suppressing Additives Always use carbodiimide coupling reagents in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5][11]Additives intercept the highly reactive O-acylisourea intermediate formed by carbodiimides, converting it to a less reactive active ester, which suppresses the formation of the oxazolone intermediate.[6]
Incorrect Base Selection Use a weaker or more sterically hindered base. Switch from a strong base to N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA).[2] Ensure the correct stoichiometry is used, as excess base increases risk.[2]Stronger, less hindered bases more readily abstract the acidic α-proton of the activated intermediate, which is a key step in the racemization pathway.[2][6]
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C.[5]Lowering the temperature reduces the rate of both the desired coupling and the side reaction of racemization, often favoring the desired reaction pathway.[5]
Prolonged Activation/Reaction Time Minimize the pre-activation time of the amino acid before adding it to the resin. If using in-situ activation, monitor the reaction closely and stop it once complete.The activated amino acid is the species that undergoes racemization. Reducing its lifetime in the reaction mixture minimizes the opportunity for this side reaction to occur.[2][4]
Solvent Choice If reagent solubility allows, consider using a less polar solvent.Polar solvents can sometimes stabilize the charged intermediates that lead to racemization. However, this is often a secondary factor to reagent choice and temperature.[5]

Data Summary

The selection of a coupling strategy involves balancing reaction speed, efficiency, and the potential for side reactions. The following table provides a qualitative comparison of common strategies for minimizing racemization.

Table 1: Comparison of Strategies to Minimize Racemization

StrategyRelative Effectiveness in SuppressionKey Considerations
Addition of HOBt/HOAt/Oxyma HighEssential when using carbodiimide reagents. HOAt and Oxyma are often more effective than HOBt.[5][6]
Use of Aminium/Uronium Reagents (HATU, HBTU) HighVery efficient and fast, but can be more expensive. Guanidinylation of the N-terminus can be a side reaction if used in excess.[10][11]
Use of Phosphonium Reagents (PyBOP) HighEffective with minimal racemization. A key drawback of the original BOP reagent is the formation of carcinogenic HMPA as a byproduct.[9]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighA simple and effective method. May slow down the reaction, requiring longer coupling times.[5]
Use of Less Polar Solvents ModerateCan be effective but is often constrained by the poor solubility of protected amino acids and peptide resins.[5]
Addition of Copper (II) Chloride (CuCl2) Moderate to HighHas been shown to be effective, particularly in solution-phase synthesis and for specific problematic residues.[5][11]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for routine couplings where efficiency and low cost are priorities.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction (In-situ Activation):

    • Add the amino acid/Oxyma solution from step 2 to the swollen resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and agitate for an additional 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor reaction completion. If the test is positive (indicating free amines) after 4 hours, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Coupling for Sterically Hindered or Difficult Sequences using HATU

This protocol is recommended for challenging couplings where maximum efficiency and suppression of racemization are critical.

  • Resin Preparation: Follow the same swelling and deprotection procedure as in Protocol 1.

  • Reagent Preparation:

    • In one vessel, dissolve this compound (3 equivalents) in DMF.

    • In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.

  • Coupling Reaction:

    • Add the this compound solution to the resin.

    • Add the HATU solution to the resin.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Follow the same monitoring and washing steps as outlined in Protocol 1.

Visualizations

Racemization_Mechanism_And_Prevention

logical_relationships F1 F1 S1 S1 F1->S1 counteracts F2 F2 S2 S2 F2->S2 counteracts F3 F3 S3 S3 F3->S3 counteracts F4 F4 S4 S4 F4->S4 counteracts F5 F5 S5 S5 F5->S5 counteracts

experimental_workflow start Start resin_prep 1. Swell & Deprotect Peptide-Resin start->resin_prep reagent_prep 2. Prepare Amino Acid & Coupling Reagent Solution resin_prep->reagent_prep coupling 3. Perform Coupling Reaction (Control Temp & Time) reagent_prep->coupling monitoring 4. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) washing 5. Wash Resin monitoring->washing Complete next_cycle Proceed to Next Coupling Cycle washing->next_cycle cleavage Cleave & Deprotect Final Peptide washing->cleavage Final Cycle analysis 6. Analyze for Racemization (Chiral HPLC) cleavage->analysis end End analysis->end

References

Adjusting pH for efficient BOC-D-DAB-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of N-α-Boc-D-2,4-diaminobutyric acid (BOC-D-DAB-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure efficient and successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound in solid-phase peptide synthesis (SPPS)?

A1: The coupling reaction, where the amide bond is formed, requires a basic environment to ensure the N-terminal amine of the growing peptide chain is deprotonated and thus nucleophilic. While direct real-time pH measurement on the solid support is complex, the pH of the reaction is controlled by the addition of a tertiary amine base. A typical effective pH range for the coupling step in SPPS is between 8.0 and 9.0. This is generally achieved by using a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Q2: Why is pH adjustment critical after the Boc-deprotection step?

A2: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] This leaves the newly exposed N-terminal amine as a protonated salt (e.g., TFA salt).[2][3] This protonated amine is not nucleophilic and cannot react with the activated carboxyl group of the incoming this compound. Therefore, a neutralization step with a base is crucial to deprotonate the amine and enable the coupling reaction.[1][2]

Q3: What are the common side reactions related to incorrect pH during this compound coupling?

A3: Incorrect pH can lead to several side reactions:

  • Low Coupling Efficiency: If the pH is too low (insufficient base), the N-terminal amine will remain protonated, leading to incomplete coupling and truncated peptide sequences.

  • Racemization: Excessively strong basic conditions or prolonged exposure to base can increase the risk of racemization at the α-carbon of the activated amino acid. This is a significant concern for maintaining the stereochemical integrity of the peptide.[4]

  • Side Chain Reactions: Although the gamma-amino group of DAB is protected with a Boc group in this compound, extreme pH conditions could potentially compromise other protecting groups on the peptide chain, depending on their lability.

Q4: Which base should I use for pH adjustment, DIPEA or NMM?

A4: Both DIPEA and NMM are commonly used in SPPS.

  • DIPEA (N,N-diisopropylethylamine) is a stronger, more sterically hindered base. Its bulkiness prevents it from acting as a nucleophile, which is advantageous. It is very effective at ensuring a sufficiently basic environment for the coupling reaction.

  • NMM (N-methylmorpholine) is a weaker base than DIPEA. For amino acids that are particularly susceptible to racemization, NMM can be a better choice as it is less likely to cause epimerization.[4]

For routine coupling of this compound, DIPEA is generally suitable. If you are working with a sequence known to be prone to racemization, consider using NMM.

Q5: How can I monitor the completion of the coupling reaction?

A5: The completion of the coupling reaction can be monitored using a qualitative test to detect the presence of free primary amines on the resin. The most common method is the Kaiser (ninhydrin) test.[1][5] A positive test (blue/purple color) indicates incomplete coupling, and a negative test (yellow/colorless) suggests the reaction is complete.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Coupling Yield (Positive Kaiser Test) Insufficiently Basic Conditions: The N-terminal amine of the peptide-resin is not fully deprotonated.Ensure adequate neutralization after TFA deprotection. Use a sufficient excess of base (e.g., DIPEA) in the coupling step. A typical protocol involves 2-4 equivalents of base relative to the amino acid.[6]
Poor Reagent Quality: Degradation of this compound or coupling reagents.Use fresh, high-quality reagents. Store reagents under appropriate conditions (cool, dry, and protected from light).
Steric Hindrance: The peptide sequence may be sterically hindered, slowing down the reaction.Extend the coupling reaction time. Consider performing a "double coupling" where the coupling step is repeated with fresh reagents.[7]
Presence of Deletion Sequences in Final Product Incomplete Deprotection or Coupling: Failure of either the Boc removal or the coupling step in a cycle.Optimize deprotection and coupling times. Use a monitoring test (like the Kaiser test) at each step to ensure completion before proceeding. If a coupling is incomplete, consider capping unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.
Diastereomeric Impurities (Racemization) Excessive Basicity: The use of a very strong base or a large excess of base can promote racemization.Use the minimum amount of base necessary to achieve complete coupling. For sensitive sequences, switch from DIPEA to a weaker base like NMM.[4]
Prolonged Activation Time: The activated amino acid is left for too long before coupling, increasing the chance of racemization.Minimize the pre-activation time of this compound with the coupling reagent before adding it to the resin.

Experimental Protocols

Protocol 1: Standard this compound Coupling in Manual Boc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine after the previous cycle) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[1]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

  • Neutralization (pH Adjustment):

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.[1]

    • Agitate for 5-10 minutes.[1]

    • Drain the neutralization solution and repeat the step.

    • Wash the resin with DCM (3-5 times) to remove excess base.[1]

  • Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).

    • Add DIPEA (2-4 equivalents relative to the amino acid) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • If the test is negative, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

    • If the test is positive, a second coupling may be required.

Visualizations

experimental_workflow start Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DCM) pH ~8-9 deprotection->neutralization coupling Coupling (this compound, HBTU/DIPEA in DMF) neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash Wash (DMF, DCM) monitoring->wash Negative next_cycle Next Cycle wash->next_cycle

Caption: Experimental workflow for a single this compound coupling cycle in SPPS.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) check_base Is neutralization adequate? (Sufficient DIPEA used?) start->check_base increase_base Increase base equivalents and repeat neutralization check_base->increase_base No check_reagents Are reagents fresh and high quality? check_base->check_reagents Yes solved Problem Solved increase_base->solved use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_time Is coupling time sufficient? check_reagents->check_time Yes use_fresh_reagents->solved increase_time Increase coupling time or perform double coupling check_time->increase_time No check_time->solved Yes increase_time->solved

Caption: Troubleshooting decision tree for incomplete this compound coupling.

signaling_pathway cluster_activation Activation Phase (pH Neutral to slightly Basic) cluster_coupling Coupling Phase (pH 8-9) This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester DIPEA HBTU HBTU HBTU->Activated_Ester New_Peptide_Bond Peptide-Resin-NH-CO-DAB(Boc)-BOC Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

References

Technical Support Center: Overcoming Steric Hindrance with BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using BOC-D-DAB-OH and its derivatives, particularly in the context of solid-phase peptide synthesis (SPPS) where steric hindrance can be a significant obstacle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Nγ-Boc-D-α,γ-diaminobutyric acid, is a protected, non-proteinogenic amino acid. In peptide synthesis, it is more commonly used as its Nα-Fmoc protected form, Fmoc-D-Dab(Boc)-OH . This derivative is a crucial building block for synthesizing complex peptides and peptidomimetics.[1][2][3] Its key feature is the orthogonal protection scheme: the Fmoc group on the alpha-amino position is labile to basic conditions (like piperidine), while the Boc group on the gamma-amino side-chain is labile to acidic conditions (like trifluoroacetic acid, TFA).[2][4] This allows for selective deprotection and modification, making it valuable for creating branched peptides, bioconjugates, and molecules for targeted drug delivery.[5][6]

Q2: What are the primary causes of steric hindrance when using Fmoc-D-Dab(Boc)-OH in peptide synthesis?

Steric hindrance is a common challenge in peptide synthesis where the bulky nature of amino acid side chains physically obstructs the formation of the peptide bond.[7][8] When using Fmoc-D-Dab(Boc)-OH, steric hindrance can arise from several factors:

  • Bulky Protecting Groups: Both the Fmoc and Boc protecting groups are large and can create a crowded environment around the reactive carboxyl group, impeding the approach of the incoming amine.[6][7]

  • Growing Peptide Chain: As the peptide chain elongates on the solid support, the density of bulky side chains and protecting groups increases, which can lead to aggregation and further hinder coupling reactions.[7][8]

  • Nature of the Coupling Partner: The steric bulk of the N-terminal amino acid on the resin to which the Fmoc-D-Dab(Boc)-OH is being coupled also plays a significant role.

Q3: My standard coupling protocol is resulting in low yields. What is the first thing I should check?

If you are experiencing low coupling yields, the first step is to confirm the completion of the previous Fmoc-deprotection step. Incomplete removal of the Fmoc group will leave the N-terminal amine blocked and unavailable for coupling. You can monitor this using a qualitative method like the Kaiser test (ninhydrin test). A positive Kaiser test (blue beads) indicates the presence of free primary amines, meaning the deprotection was successful and the resin is ready for coupling. If the test is negative, the deprotection was incomplete and should be repeated.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like Fmoc-D-Dab(Boc)-OH?

Standard carbodiimide reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[7][9] For challenging residues, more powerful in-situ activating reagents are recommended. These include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive esters that can overcome the steric barrier.[7][8] HATU is often considered one of the most efficient for difficult couplings.[8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings and are generally associated with lower levels of racemization.[7][8]

Q5: Can I use heat to improve my coupling efficiency?

Yes, applying gentle heat can help overcome the activation energy of the reaction, especially for difficult couplings.[7] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[7] However, heating should be done with caution as it can increase the risk of side reactions, most notably racemization of the amino acid.[7]

Q6: What is racemization and how can it be minimized?

Racemization is the conversion of a chiral amino acid from one enantiomer (e.g., the D-form) to a mixture that includes its opposite (L-form) during the coupling reaction.[9] This is a critical issue as it introduces impurities that can be difficult to separate and can alter the biological activity of the final peptide. To minimize racemization:

  • Use Additives: Incorporate additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[8][9]

  • Choose the Right Base: Use a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[8]

  • Avoid Prolonged Activation: Reduce the pre-activation time of the amino acid before adding it to the resin.[8]

  • Optimize Temperature and Time: If using heat, use the minimum temperature and time necessary to achieve a successful coupling.[8]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the coupling of Fmoc-D-Dab(Boc)-OH.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines. Mass spectrometry of the crude peptide shows a significant deletion sequence.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming steric hindrance. The following tables summarize the effectiveness of different strategies.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesRelative ReactivityNotes
CarbodiimidesDIC, DCCLow-ModerateOften insufficient for sterically demanding couplings.[7] Requires an additive like Oxyma or HOAt to reduce racemization.
Uronium/AminiumHATU, HCTU, HBTUHighVery effective for most difficult couplings. HATU is often the preferred choice.[7][8]
PhosphoniumPyBOP, PyAOPHighHighly effective and known for low racemization levels.[7][8]
Acyl Fluoride PrecursorsTFFH, BTFFHVery HighUsed in extreme cases where other reagents fail.[7][10] The acyl fluoride intermediate is highly reactive.[10]

Table 2: Impact of Reaction Conditions on Coupling Yield

ParameterStandard ConditionOptimized Condition for Hindered CouplingRationale
Reaction Time 1-2 hours4 hours to overnightSteric hindrance slows down the reaction rate, requiring more time for completion.[7]
Temperature Room Temperature40-60°CIncreased thermal energy helps overcome the activation energy barrier.[6]
Solvent DMFNMP or DMF/DCM/NMP mixturesNMP has superior solvating properties, which can prevent peptide aggregation on the resin and improve reaction kinetics.[7]
Equivalents 1.5-2 eq.3-5 eq.A higher concentration of the activated amino acid can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-D-Dab(Boc)-OH using HATU

This protocol is recommended when a single coupling is insufficient to achieve complete reaction.

Methodology:

  • Fmoc Deprotection: Following standard procedure, deprotect the N-terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-D-Dab(Boc)-OH (4 equivalents relative to resin loading).[7]

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[7]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[7]

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Second Coupling: Repeat the entire coupling step (Step 3) with a fresh solution of activated Fmoc-D-Dab(Boc)-OH.[7]

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next cycle.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling.[8] If the test is negative (beads remain colorless or yellow), the coupling is complete.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to give satisfactory results.

Methodology:

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered amino acid (e.g., Fmoc-D-Dab(Boc)-OH) (1 equivalent) in an anhydrous solvent like DCM or DMF.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.05 equivalents) and a suitable base like anhydrous pyridine (3.0 equivalents).[11]

    • Stir the reaction at room temperature for approximately 30 minutes to allow for the in-situ formation of the acyl fluoride intermediate.[11]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[7]

  • Washing: Once the reaction is complete (as determined by a negative Kaiser test), wash the resin thoroughly with DMF.

Disclaimer: These protocols are general guidelines and may require optimization for specific peptide sequences and reaction scales. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: BOC-D-DAB-OH vs. Fmoc-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing novel peptide-based therapeutics. Among the myriad of available derivatives, those of diaminobutyric acid (DAB) are of particular interest for introducing cationic charges, enabling cyclization, or serving as branching points. This guide provides an objective, data-driven comparison of two key D-DAB derivatives: BOC-D-DAB-OH and Fmoc-D-Dab(Boc)-OH, to aid in the strategic selection for solid-phase peptide synthesis (SPPS).

The fundamental difference between these two building blocks lies in the Nα-protecting group strategy, which dictates the overall synthetic approach: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This choice has significant downstream consequences for reaction conditions, orthogonality of side-chain protection, and the potential for side reactions.

Performance Comparison: A Quantitative Overview

While direct, head-to-head studies detailing the synthesis of an identical peptide using both this compound and Fmoc-D-Dab(Boc)-OH are not extensively published, performance can be extrapolated from the well-established principles of Boc and Fmoc chemistries. The following table summarizes the expected quantitative and qualitative performance metrics for each derivative.

Performance MetricThis compound (with non-orthogonal side-chain protection, e.g., Z)Fmoc-D-Dab(Boc)-OH (with orthogonal side-chain protection)Key Considerations
Nα-Deprotection Conditions Harsher: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][2]Milder: 20% Piperidine in Dimethylformamide (DMF)[3]The milder conditions of Fmoc deprotection are generally preferred for sensitive peptide sequences to minimize side reactions.[]
Side-Chain Protection Strategy Quasi-orthogonal (e.g., Z group requires strong acid for removal, similar to final cleavage)[5]Truly Orthogonal (Boc group is acid-labile, while the Nα-Fmoc is base-labile)[6]Orthogonality allows for selective side-chain manipulation on-resin, crucial for branched or cyclic peptides.[7]
Coupling Efficiency Generally good, but can be sequence-dependent.High, often exceeding 99% with modern coupling reagents.[]Fmoc chemistry is well-suited for automated synthesis with real-time monitoring of deprotection.[]
Crude Peptide Purity Typically 60-85%, sequence-dependent.[3]Typically 70-90%, the milder conditions often result in fewer side products.[3]Purity is highly dependent on the peptide sequence and synthesis conditions.
Overall Yield Good, but can be lower for longer or complex peptides due to harsher deprotection steps.[3]Good to Excellent, higher stepwise efficiency can lead to significantly better overall yields for long peptides.[3]For hydrophobic peptides, the Boc strategy can sometimes offer higher yields by reducing aggregation.[8]
Potential Side Reactions Acid-catalyzed side reactions, potential for t-butylation of sensitive residues.[9]Aspartimide formation, diketopiperazine formation at the dipeptide stage.[10]The choice of protecting groups and reaction conditions can mitigate many of these side reactions.

Chemical Structures and Protection Strategies

The choice between this compound and Fmoc-D-Dab(Boc)-OH fundamentally alters the strategic approach to peptide synthesis, primarily concerning the orthogonality of the protecting groups.

Chemical Structures and Protecting Groups cluster_boc BOC-D-DAB(Z)-OH cluster_fmoc Fmoc-D-Dab(Boc)-OH Boc_DAB Boc-NH-CH(COOH)-(CH2)2-NH-Z Fmoc_DAB Fmoc-NH-CH(COOH)-(CH2)2-NH-Boc

Caption: Chemical structures of protected D-DAB derivatives.

The use of Fmoc-D-Dab(Boc)-OH provides a truly orthogonal protection scheme. The Fmoc group on the α-amine can be selectively removed with a base (e.g., piperidine) without affecting the acid-labile Boc group on the side-chain amine.[6] This allows for the selective deprotection and modification of the side chain while the peptide is still attached to the resin, enabling the synthesis of complex structures like branched or cyclic peptides.[7]

In contrast, a typical this compound derivative, such as Boc-D-Dab(Z)-OH, employs a quasi-orthogonal strategy.[5] Both the Nα-Boc group and the side-chain benzyloxycarbonyl (Z) group are removed under acidic conditions, but with different acid strengths. The Boc group is removed with moderate acid (TFA), while the Z group requires a very strong acid (like HF) for cleavage, which is typically performed during the final cleavage from the resin.[11] This lack of true orthogonality prevents selective on-resin side-chain manipulations.

G cluster_0 Fmoc-D-Dab(Boc)-OH: Orthogonal Strategy cluster_1 BOC-D-DAB(Z)-OH: Quasi-Orthogonal Strategy Fmoc_alpha Nα-Fmoc (Base-Labile) Boc_gamma Nγ-Boc (Acid-Labile) Selective_Deprotection Selective On-Resin Side-Chain Deprotection Possible Fmoc_alpha->Selective_Deprotection Boc_gamma->Selective_Deprotection Boc_alpha Nα-Boc (Acid-Labile - Mild) Z_gamma Nγ-Z (Acid-Labile - Strong) No_Selective_Deprotection Selective On-Resin Side-Chain Deprotection Not Feasible Boc_alpha->No_Selective_Deprotection Z_gamma->No_Selective_Deprotection

Caption: Orthogonal vs. Quasi-Orthogonal Protection Strategies.

Experimental Protocols

The following sections provide detailed, representative protocols for the incorporation of this compound and Fmoc-D-Dab(Boc)-OH into a peptide chain using manual solid-phase peptide synthesis.

Protocol 1: Incorporation of BOC-D-DAB(Z)-OH via Boc-SPPS

This protocol outlines a single coupling cycle for a Boc-protected amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours in a reaction vessel.[8]

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Wash the resin thoroughly with DCM (3-5 times).[3]

  • Neutralization:

    • Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (3 times for 2 minutes each) until a neutral pH is achieved (tested with bromophenol blue).[3]

    • Wash the resin with DCM (3-5 times).

  • Coupling of Boc-D-Dab(Z)-OH:

    • In a separate vessel, dissolve Boc-D-Dab(Z)-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

    • Add a coupling reagent like DIC (3 equivalents) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.[12]

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).[1]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage: After synthesis completion, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Z group) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) with scavengers.[13]

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling (Boc-D-Dab(Z)-OH + Activator) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Next_Cycle Next Cycle or Final Cleavage Wash3->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: Boc-SPPS Workflow for a single coupling cycle.

Protocol 2: Incorporation of Fmoc-D-Dab(Boc)-OH via Fmoc-SPPS

This protocol outlines a single coupling cycle for an Fmoc-protected amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[1]

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • In a separate vessel, pre-activate Fmoc-D-Dab(Boc)-OH (3 equivalents) with a suitable coupling reagent such as HCTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid.

  • (Optional) Selective Side-Chain Deprotection: The Boc group on the Dab side chain can be removed on-resin using TFA, allowing for further modification, while the Nα-Fmoc group of the N-terminal amino acid remains intact.

  • Final Cleavage: After the full peptide sequence is assembled, a final Fmoc deprotection is performed, followed by cleavage from the resin and removal of the side-chain protecting groups (including the Boc group on Dab) using a TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[14]

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling (Fmoc-D-Dab(Boc)-OH + Activator) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: Fmoc-SPPS Workflow for a single coupling cycle.

Conclusion and Strategic Recommendations

Both this compound and Fmoc-D-Dab(Boc)-OH are valuable reagents for the incorporation of D-diaminobutyric acid into synthetic peptides. The choice between them should be guided by the specific requirements of the target peptide.

Use Fmoc-D-Dab(Boc)-OH for:

  • Complex peptides requiring on-resin side-chain modification: The orthogonal protection scheme is essential for synthesizing branched, cyclic, or otherwise modified peptides.[7]

  • Long or difficult sequences: The milder deprotection conditions and generally higher coupling efficiencies of the Fmoc strategy are advantageous for synthesizing long and complex peptides.[3]

  • Peptides with acid-sensitive residues: The base-labile nature of the Fmoc group prevents premature cleavage of acid-labile side-chain protecting groups.[]

  • Automated peptide synthesis: The Fmoc strategy is highly compatible with automated synthesizers.[2]

Use this compound for:

  • Shorter, linear peptides: For less complex sequences where side-chain modification is not required, the Boc strategy is a robust and viable option.

  • Cost-sensitive projects: In some cases, Boc-protected amino acids and the associated reagents can be more economical.[3]

  • Synthesis of hydrophobic peptides: The protonated state of the N-terminus after Boc deprotection can sometimes help to disrupt aggregation in certain sequences.[8]

References

A Comparative Guide to BOC-D-DAB-OH and Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of Nα-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) with other commonly employed protected amino acids, supported by experimental data and detailed protocols.

The focus of this comparison will be on the practical implications of choosing between the two major solid-phase peptide synthesis (SPPS) strategies: Boc and Fmoc chemistry. This compound is a key component in Boc-based SPPS, while its counterpart, Fmoc-D-Dab(Boc)-OH, is utilized in the more contemporary Fmoc-based approach.

Core Principles: Boc vs. Fmoc Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with piperidine.[1] This dictates the choice of orthogonal side-chain protecting groups and the final cleavage conditions from the solid support.

The Boc/Bzl (benzyl) strategy is considered semi-orthogonal as both the Nα-Boc and side-chain benzyl-based protecting groups are removed by acid, albeit of different strengths. In contrast, the Fmoc/tBu (tert-butyl) strategy is fully orthogonal, allowing for the selective removal of the base-labile Fmoc group without affecting the acid-labile side-chain protection.[2]

Physicochemical Properties of Protected Amino Acids

A clear understanding of the physicochemical properties of the protected amino acid derivatives is essential for their effective application in peptide synthesis. The following table summarizes key properties for this compound and its comparators.

PropertyBOC-D-DAB(Fmoc)-OHFmoc-D-Dab(Boc)-OHBoc-L-Ala-OHFmoc-L-Ala-OH
Molecular Formula C₂₄H₂₈N₂O₆[3]C₂₄H₂₈N₂O₆[4]C₈H₁₅NO₄[5]C₁₈H₁₇NO₄[6]
Molecular Weight 440.5 g/mol [3]440.49 g/mol [4]189.21 g/mol [5]311.33 g/mol [6]
Appearance White powder[3]White to off-white powderWhite to off-white crystalline powder[5]White to off-white crystalline powder
Melting Point 123 - 140 °C[3]Not specified79 °C[7]147-153 °C[6]
Solubility Soluble in organic solvents like DMF and DMSO.Soluble in organic solvents like DMF and DCM.[8]Moderately soluble in water; soluble in organic solvents.[9]Soluble in water.[6]
α-Amino Protection Boc (Acid-labile)Fmoc (Base-labile)Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Fmoc (Base-labile)Boc (Acid-labile)NoneNone

Performance in Peptide Synthesis: A Comparative Analysis

While direct, head-to-head quantitative comparisons of this compound and Fmoc-D-Dab(Boc)-OH in the synthesis of the same peptide are not extensively published, performance can be inferred from the well-documented characteristics of Boc and Fmoc SPPS.

ParameterBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-D-Dab(Boc)-OH)
Coupling Efficiency Generally high, but can be sequence-dependent. For difficult or hydrophobic sequences, in situ neutralization protocols can improve yields.[10]Typically exceeds 99% with modern coupling reagents like HBTU and HATU.[]
Side Reactions Repetitive acid treatment for Boc deprotection can lead to side reactions, especially with sensitive residues. The tert-butyl cations generated during deprotection can cause alkylation of susceptible amino acids like Trp and Met.[2]Milder deprotection conditions generally lead to fewer side reactions and higher crude product purity.[12] Potential for diketopiperazine formation at the dipeptide stage.
Handling of "Difficult" Sequences Can be advantageous for hydrophobic peptides prone to aggregation, as the protonated N-terminus after Boc removal can disrupt interchain hydrogen bonding.[10]Generally preferred for most sequences due to higher purity and milder conditions. Pseudoproline dipeptides can be used to mitigate aggregation in difficult sequences.
Automation Compatibility Less common in modern automated synthesizers due to the corrosive nature of TFA and the hazards of HF cleavage.Highly compatible with automated synthesizers, with the option for real-time monitoring of Fmoc deprotection via UV absorbance.[]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive, though prices are becoming more competitive.[12]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful incorporation of protected amino acids into a growing peptide chain.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle for Incorporating BOC-D-DAB(Fmoc)-OH

This protocol outlines a single cycle for the addition of a BOC-D-DAB(Fmoc)-OH residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes.[14]

  • Boc Deprotection:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes to remove the N-terminal Boc group.[15]

    • Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).[15]

  • Neutralization:

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

    • Wash thoroughly with DCM to remove excess base.[14]

  • Coupling of BOC-D-DAB(Fmoc)-OH:

    • Pre-activate a solution of BOC-D-DAB(Fmoc)-OH (3-4 equivalents), HBTU (2.9 equivalents) in DMF with DIEA (6 equivalents) for 1-2 minutes.[14]

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[15]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[15]

  • Washing: Wash the resin with DMF (3-5x) and DCM (3-5x).[14]

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle for Incorporating Fmoc-D-Dab(Boc)-OH

This protocol details a single cycle for the addition of an Fmoc-D-Dab(Boc)-OH residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid) in DMF for 30-60 minutes.[16]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 10 minutes at room temperature.[16]

    • Drain and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[16]

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • In a separate vessel, pre-activate Fmoc-D-Dab(Boc)-OH (3 equivalents) with HATU (2.85 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.[16]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3-5x) and DCM (3-5x).

Visualizing Peptide Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the core workflows in Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (BOC-AA-OH, HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Cycle->Cleavage Final Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swelling->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage Final Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Decision-Making in SPPS Strategy

The choice between Boc and Fmoc chemistry is a critical decision point in peptide synthesis planning. The following diagram illustrates a simplified logical flow for this selection process.

SPPS_Decision_Logic Start Peptide Synthesis Requirement Seq_Analysis Analyze Peptide Sequence (Length, Hydrophobicity, Sensitive Residues) Start->Seq_Analysis Is_Hydrophobic Highly Hydrophobic or Aggregation-Prone? Seq_Analysis->Is_Hydrophobic Has_Sensitive_Residues Contains Acid-Sensitive Residues (e.g., Trp, Met)? Is_Hydrophobic->Has_Sensitive_Residues No Choose_Boc Consider Boc-SPPS Is_Hydrophobic->Choose_Boc Yes Choose_Fmoc Prefer Fmoc-SPPS Has_Sensitive_Residues->Choose_Fmoc Yes Has_Sensitive_Residues->Choose_Fmoc No (Fmoc is generally preferred)

Caption: Decision logic for selecting between Boc and Fmoc SPPS strategies.

Conclusion

The choice between this compound and other protected amino acids is intrinsically linked to the overarching decision between Boc and Fmoc solid-phase peptide synthesis strategies. While the Boc strategy, utilizing this compound, remains a robust and cost-effective method, particularly for certain "difficult" or hydrophobic sequences, the Fmoc strategy has largely become the preferred method for routine peptide synthesis.[1] The milder deprotection conditions of the Fmoc approach, coupled with its high efficiency, amenability to automation, and the generation of higher purity crude products, often outweigh the higher initial cost of Fmoc-protected amino acids like Fmoc-D-Dab(Boc)-OH.[12]

Ultimately, the optimal choice depends on the specific characteristics of the target peptide, the scale of the synthesis, and the available laboratory infrastructure. This guide provides the foundational data and protocols to enable an informed decision for the successful synthesis of peptides containing D-2,4-diaminobutyric acid.

References

Validating BOC-D-DAB-OH Incorporation: A Mass Spectrometry-Focused Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of advanced bioconjugates, the successful incorporation of unnatural amino acids is paramount. BOC-D-DAB-OH (Nα-tert-butyloxycarbonyl-D-2,3-diaminobutyric acid) is a key building block, offering a primary amine side chain for orthogonal conjugation strategies, such as the attachment of payloads in antibody-drug conjugates (ADCs).[1] The validation of its incorporation is a critical step to ensure the structural integrity and subsequent functionality of the synthesized molecule.

This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound incorporation, supported by detailed experimental protocols and data presentation.

Comparison of Key Analytical Techniques

A robust validation strategy for peptides containing this compound relies on a combination of techniques, as mass spectrometry alone may not provide a complete picture. High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, while Nuclear Magnetic Resonance (NMR) can offer detailed structural insights.[2]

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, and impurity identification.High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.[2][3]Cannot distinguish between isomers with identical masses; ionization efficiency can vary.[2][3]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for assessing purity and separating closely related impurities.[2][3]Co-elution of impurities can occur; does not directly confirm the chemical structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.Non-destructive, provides unambiguous structural confirmation of protecting group presence and integrity.[2]Lower sensitivity compared to mass spectrometry, can be complex for large peptides.[2]

In-Depth Analysis by Mass Spectrometry

The incorporation of this compound imparts distinct characteristics to a peptide's mass spectrometric behavior.

  • Increased Mass and Hydrophilicity: The diaminobutyric acid residue adds a specific mass to the peptide. The presence of the additional amino group can also alter the peptide's hydrophilicity, which may affect its retention time in liquid chromatography.

  • Influence on Fragmentation: The acid-labile Boc protecting group is a key indicator during tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), the Boc group is readily lost, resulting in a characteristic neutral loss of 100 Da (C₅H₈O₂).[3][4] This predictable fragmentation is a strong confirmation of the successful incorporation of the Boc-protected residue. The fragmentation of the peptide backbone itself produces b- and y-ions, which are used to confirm the amino acid sequence.

Comparative Mass Spectrometry Data (Hypothetical)

To illustrate the expected results, a comparative analysis of two model peptides is presented below. Peptide A is a standard peptide, while Peptide B incorporates this compound.

ParameterPeptide A (e.g., G-A-V-L)Peptide B (e.g., G-A-V-(BOC-D-DAB)-L)Rationale for Difference
Monoisotopic Mass (Da) 372.24602.38Increased mass due to the BOC-D-DAB residue.
Observed m/z [M+H]⁺ 373.25603.39Protonated molecular ions observed in the mass spectrometer.
Key MS/MS Fragment Ion y₃ = 273.19Prominent ion at m/z 503.34Corresponds to the neutral loss of 100 Da from the precursor ion [M+H-100]⁺, indicating the presence of the Boc group.

Experimental Protocols

Accurate mass spectrometry validation requires robust and well-defined experimental methods. The following protocols provide a general guideline for the analysis of peptides containing this compound and may need optimization based on the specific peptide and instrumentation.

Sample Preparation for Mass Spectrometry
  • Peptide Solubilization: Dissolve the crude or purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[3][4]

  • Vortexing: Mix the solution briefly to ensure the peptide is fully dissolved.[3]

  • Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble material or filter through a 0.22 µm syringe filter before injection.[4][5]

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.[6]

  • Chromatographic Column: A C18 reversed-phase column is standard.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.[5]

  • Flow Rate: 0.2-0.4 mL/min for analytical scale.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.[4]

  • MS/MS Analysis: Perform tandem MS (MS/MS) on the precursor ion of interest to obtain fragmentation data for sequence confirmation. Data-dependent acquisition (DDA) using higher-energy collisional dissociation (HCD) is generally effective.[4][6]

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass. Analyze the MS/MS spectrum for the characteristic neutral loss of 100 Da and the expected b- and y-ion series to confirm the peptide sequence.[5]

Visualizing the Workflow and Fragmentation

cluster_0 Synthesis & Purification cluster_1 Validation cluster_2 Results SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_MS LC-MS Analysis Purification->LC_MS Inject Purified Peptide Tandem_MS Tandem MS (MS/MS) LC_MS->Tandem_MS Purity Purity Assessment (HPLC Chromatogram) LC_MS->Purity Mass_Confirmation Correct Molecular Weight (MS1 Spectrum) LC_MS->Mass_Confirmation Data_Analysis Data Analysis Tandem_MS->Data_Analysis Sequence_Confirmation Correct Amino Acid Sequence (MS/MS Spectrum with Boc Neutral Loss) Tandem_MS->Sequence_Confirmation

Caption: General workflow for synthesis and validation of peptides containing this compound.

Precursor [M+H]⁺ Peptide-(BOC-D-DAB)-... Neutral_Loss [M+H-100]⁺ Peptide-(D-DAB)-... Precursor->Neutral_Loss CID Boc_Group Boc Group (100 Da) Precursor->Boc_Group Backbone_Fragments b- and y-ions Sequence Confirmation Neutral_Loss->Backbone_Fragments Further Fragmentation

Caption: Fragmentation of a peptide containing a Boc-protected amino acid.

References

A Comparative Guide to HPLC Analysis of Peptides Containing BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides containing non-canonical amino acids like Nα-tert-butoxycarbonyl-D-2,3-diaminopropionic acid (BOC-D-DAB-OH) is critical for ensuring purity, stability, and correct stereochemistry. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical and preparative work in this field. This guide provides a comparative overview of several HPLC methodologies for the analysis of this compound containing peptides, offering supporting data and detailed experimental protocols.

The choice of an appropriate HPLC method depends on the analytical goal. The primary considerations are whether the goal is a routine purity assessment, the separation of closely related impurities, analysis of polar variants, or the confirmation of chiral integrity.

I. Reversed-Phase HPLC (RP-HPLC) for Routine Purity and Impurity Analysis

Reversed-phase HPLC is the most common method for peptide analysis, separating molecules based on their hydrophobicity.[1][2] It is a robust technique for determining the purity of the target peptide and separating it from synthesis-related impurities such as deletion sequences or incompletely deprotected peptides.[2]

Comparison of RP-HPLC Stationary Phases: C18 vs. Phenyl-Hexyl

The two most common stationary phases for peptide RP-HPLC are C18 (octadecylsilane) and Phenyl-Hexyl.

  • C18 Columns: These are the workhorse of peptide analysis, offering excellent retention and resolution for a wide range of peptides. They provide a good balance of speed and resolution, making them suitable for routine screening.[3]

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity to C18. The phenyl rings in the stationary phase can introduce π-π interactions with aromatic residues in the peptide, which can be particularly useful for resolving isomers or peptides with subtle structural differences that are not well-separated on a C18 column.[2][3]

Quantitative Data Summary: RP-HPLC

The following table summarizes the expected performance characteristics for a model peptide containing this compound on two different RP-HPLC columns.

ParameterMethod 1: Fast Gradient C18Method 2: High-Resolution Phenyl-Hexyl
Stationary Phase C18, 3.5 µm, 130ÅPhenyl-Hexyl, 2.7 µm, 160Å
Typical Retention Time ~8.5 min[3]~10.2 min[3]
Resolution (Rs) of Critical Pairs GoodExcellent, especially for aromatic-containing peptides[2]
Primary Separation Principle HydrophobicityHydrophobicity with alternative selectivity from π-π interactions[2]
Best For High-throughput screening, routine purity checks[3]Complex mixtures, resolving closely eluting species and isomers[3]
Data is representative and will vary based on the specific peptide sequence, instrumentation, and exact chromatographic conditions.

Experimental Protocol: RP-HPLC with a Standard C18 Column

This protocol is a standard method for the purity analysis of a this compound containing peptide.

  • Sample Preparation:

    • Cleave the peptide from the solid support resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

    • Precipitate the peptide with cold diethyl ether and centrifuge to pellet.

    • Reconstitute the dried peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[4]

    • Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC or UPLC system with a UV detector.[4]

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 45 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV at 214 nm.[4]

Note on Mobile Phase Additives: TFA is a common ion-pairing agent that improves peak shape for peptides.[5] However, it can suppress the signal in mass spectrometry (MS) detection.[5][6] For LC-MS applications, 0.1% formic acid is a more suitable alternative, though it may result in broader peaks for some peptides.[5][6]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Cleavage Peptide Cleavage from Resin Precipitation Ether Precipitation Cleavage->Precipitation Reconstitution Reconstitution in Mobile Phase A Precipitation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Inject Sample Filtration->Injection Separation C18 or Phenyl-Hexyl Column (Gradient Elution) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: RP-HPLC workflow for peptide purity analysis.

II. Alternative HPLC Methods for Enhanced Selectivity

While RP-HPLC is broadly applicable, certain analytical challenges require alternative separation mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) and Strong Cation-Exchange Chromatography (SCX) offer orthogonal selectivity compared to RP-HPLC.

Comparison of Alternative HPLC Methods

ParameterHydrophilic Interaction Liquid Chromatography (HILIC)Strong Cation-Exchange Chromatography (SCX)
Stationary Phase Polar (e.g., silica, amide, or penta-HILIC)[7][8]Strong cation exchanger (e.g., sulfonate groups)[9]
Primary Separation Principle Hydrophilicity (Polarity)[7][8]Net positive charge[9]
Elution Increasing aqueous content in the mobile phase (decreasing organic)[7]Increasing salt concentration or pH gradient[9]
Best For Separating polar peptides, glycosylated or phosphorylated peptides, and deamidation variants that are poorly retained in RP-HPLC.[7][8]Separating peptides with different net charges, such as those with missed cleavages or modifications affecting basic residues.[9]
Orthogonality to RP-HPLC HighHigh

Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for analyzing polar impurities or modifications in a this compound containing peptide sample.

  • Sample Preparation:

    • Prepare the peptide sample as described for RP-HPLC.

    • Reconstitute the final sample in a high organic solvent mixture (e.g., 90% acetonitrile, 10% water with buffer) to ensure good peak shape.

  • Instrumentation and Conditions:

    • Instrument: HPLC or UPLC system with UV detector.

    • Column: HALO Penta-HILIC, 2.7 µm, 90 Å (e.g., 2.1 x 150 mm).[7]

    • Mobile Phase A: 40/60 Acetonitrile/Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[7]

    • Mobile Phase B: 90/10 Acetonitrile/Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[7]

    • Gradient: 100% B to 10% B over 45 minutes.[7]

    • Flow Rate: 0.35 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 µL.

    • Detection: UV at 214 nm.

Experimental Protocol: Strong Cation-Exchange Chromatography (SCX)

This protocol is designed to separate peptides based on their net positive charge.

  • Sample Preparation:

    • Prepare the peptide sample as described for RP-HPLC.

    • Reconstitute the final sample in Mobile Phase A (low salt concentration).

  • Instrumentation and Conditions:

    • Instrument: HPLC or UPLC system with UV detector.

    • Column: Luna SCX, 5 µm, 100Å (e.g., 4.6 x 150 mm).[9]

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 in 25% Acetonitrile.[9]

    • Mobile Phase B: Mobile Phase A + 350 mM Potassium Chloride.[9]

    • Gradient: 0% to 100% Mobile Phase B over 50 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35 °C.[9]

    • Injection Volume: 20 µL.

    • Detection: UV at 214 nm.

Method_Selection Start Analytical Goal? RP_HPLC Reversed-Phase HPLC (C18 or Phenyl-Hexyl) Start->RP_HPLC Routine Purity / Hydrophobic Impurities HILIC HILIC Start->HILIC Polar Impurities / Modifications SCX Strong Cation-Exchange Start->SCX Charge Variants Chiral Chiral HPLC Start->Chiral Stereoisomeric Purity

Caption: Decision tree for selecting an appropriate HPLC method.

III. Chiral HPLC for Stereoisomeric Purity

The use of a D-amino acid (BOC-D -DAB-OH) necessitates the confirmation of chiral purity, as racemization or contamination with the L-enantiomer can occur during synthesis. Chiral HPLC is the definitive method for this analysis. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as CHIROBIOTIC T, are highly effective for the separation of N-blocked amino acids.[10][11]

Quantitative Data Summary: Chiral HPLC

The following table provides representative data for the chiral separation of a BOC-protected amino acid, which is indicative of the performance expected for this compound.

ParameterMethod 4: Chiral HPLC
Stationary Phase CHIROBIOTIC T, 5 µm
Typical Resolution (Rs) between D/L Enantiomers > 1.8
Primary Separation Principle Formation of transient diastereomeric complexes with the CSP.
Best For Quantifying the D-enantiomer and detecting any L-enantiomer contamination.
Data is representative and based on the separation of similar N-protected amino acids.

Experimental Protocol: Chiral HPLC

This protocol is designed for the enantiomeric separation of a this compound containing peptide or the amino acid itself.

  • Sample Preparation:

    • For the free amino acid, dissolve BOC-DL-DAB-OH (as a racemic standard) and the sample containing this compound in the mobile phase to a concentration of 1 mg/mL.

    • For a peptide, the separation of diastereomers may be possible directly. Dissolve the peptide in the mobile phase.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: CHIROBIOTIC T, 5 µm (e.g., 4.6 x 250 mm).[10]

    • Mobile Phase: Reversed-phase mode is generally preferred for t-BOC amino acids.[11] A typical mobile phase would be a mixture of an aqueous buffer (e.g., 1% Triethylammonium Acetate, pH 4.1) and an organic modifier like acetonitrile or methanol. The exact ratio will need to be optimized.

    • Gradient: Isocratic elution is often used for chiral separations.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm or 254 nm.

Chiral_Separation_Mechanism Analyte This compound BOC-L-DAB-OH CSP Chiral Stationary Phase (e.g., CHIROBIOTIC T) Analyte->CSP Interaction Complexes [CSP - this compound] Diastereomeric Complex [CSP - BOC-L-DAB-OH] Diastereomeric Complex CSP->Complexes Formation of Transient Complexes Separation Differential Retention (Separated Peaks) Complexes->Separation Different Stabilities

Caption: Mechanism of chiral separation on a CSP.

References

Structural Confirmation of BOC-D-DAB-OH via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of starting materials is a critical step in ensuring the integrity and reproducibility of experimental results. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of Nα-Boc-Nγ-hydroxy-D-α,γ-diaminobutyric acid (BOC-D-DAB-OH), a valuable building block in peptide synthesis and medicinal chemistry.

This document outlines the expected ¹H and ¹³C NMR spectral data for this compound, offering a benchmark for comparison against experimentally acquired spectra. Furthermore, it details a comprehensive experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral analysis and structural verification.

Comparative NMR Data Analysis

Precise structural confirmation of this compound relies on the accurate assignment of proton (¹H) and carbon (¹³C) signals in its NMR spectra. Due to the limited availability of directly published spectra for this specific molecule, the following tables summarize predicted chemical shifts based on known values for structurally similar compounds, including 2,4-diaminobutyric acid and other N-Boc protected amino acids.[1][2] These tables serve as a comparative reference for researchers to validate their own experimental findings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
3.8 - 4.2Doublet of Doublets (dd) or Multiplet (m)5 - 8
Hβ (diastereotopic)1.8 - 2.2Multiplet (m)
3.0 - 3.4Triplet (t) or Multiplet (m)6 - 8
NH (Boc)5.0 - 5.5Broad Singlet (br s)
OHVariableBroad Singlet (br s)
COOH10.0 - 12.0Broad Singlet (br s)
C(CH₃)₃ (Boc)1.45Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 175
C=O (Boc)155 - 157
53 - 57
38 - 42
28 - 32
C (CH₃)₃ (Boc)80 - 82
C(C H₃)₃ (Boc)28.3

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (OH, NH, COOH).[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, if the spectrometer is not equipped to lock onto the solvent signal.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[4]

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Calibration F->G H Integration & Multiplicity Analysis (1H) G->H I Peak Assignment (1H & 13C) H->I J Compare Experimental Data with Predicted Values I->J K Structure Confirmed J->K L Structure Inconsistent J->L

References

Comparative study of BOC-D-DAB-OH and its L-isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BOC-D-DAB-OH and its L-Isomer, BOC-L-DAB-OH, for Researchers and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stereochemistry of amino acid building blocks plays a pivotal role in determining the ultimate biological activity and pharmacological profile of a molecule. This guide provides a detailed comparative study of two such stereoisomers: Nα-Boc-D-2,4-diaminobutyric acid (this compound) and Nα-Boc-L-2,4-diaminobutyric acid (BOC-L-DAB-OH). Both compounds are non-proteinogenic amino acids protected with a tert-butyloxycarbonyl (Boc) group, making them valuable reagents in solid-phase peptide synthesis (SPPS) and as scaffolds in medicinal chemistry.[1][2]

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each isomer. While sharing the same molecular formula and weight, their stereochemical difference results in distinct optical rotations, a critical parameter for enantiomeric purity.

PropertyThis compoundBOC-L-DAB-OH
Synonyms This compoundBoc-L-Dab-OH, N-Boc-L-2,4-diaminobutyric acid
CAS Number 80445-78-9[2]25691-37-6[3][4]
Molecular Formula C₉H₁₈N₂O₄[2]C₉H₁₈N₂O₄[1][3]
Molecular Weight 218.25 g/mol [5]218.25 g/mol [3]
Appearance White crystalline powder[2]White to off-white powder[6]
Melting Point 201 - 205 °C[2]192 - 194 °C[4][6]
Optical Rotation [α]²⁰/D = -17 ± 2° (c=0.5 in MeOH)[2][α]²⁰/D = +8 ± 2° (c=1 in H₂O)[1]
Purity ≥ 99% (HPLC)[2]≥ 97%[3]
Storage Conditions 0 - 8°C[2]Room Temperature, Sealed in dry[4][6]

Comparative Biological Activity: Inhibition of GABA Uptake

While direct comparative studies on the Boc-protected forms are limited in publicly available literature, valuable insights can be drawn from research on their unprotected parent compounds, D-2,4-diaminobutyric acid (D-DAB) and L-2,4-diaminobutyric acid (L-DAB). A significant study highlights the stereospecificity of these isomers in inhibiting the uptake of the neurotransmitter gamma-aminobutyric acid (GABA).

The L-isomer, S(+)-2,4-diaminobutyric acid, was found to be a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices compared to its D-isomer, R(-)-2,4-diaminobutyric acid.[7][8] This suggests that peptides or small molecules incorporating the L-DAB scaffold may exhibit stronger interactions with GABA transporters. Interestingly, both isomers were equipotent as inhibitors of sodium-independent GABA binding to brain membranes, which may be relevant to their observed neurotoxicity.[7]

Isomer (Unprotected)Relative Potency in GABA Uptake Inhibition
S(+)-2,4-Diaminobutyric acid (L-isomer)At least 20 times more potent than the R(-) stereoisomer[7]
R(-)-2,4-Diaminobutyric acid (D-isomer)-

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of GABA uptake in cell lines or synaptosomes.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds (unprotected D- and L-DAB) for the inhibition of GABA uptake.

Materials:

  • Cell line expressing a specific GABA transporter subtype (e.g., HEK-293 cells) or prepared synaptosomes.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (D-DAB and L-DAB).

  • Reference inhibitor (e.g., Tiagabine).

  • Assay Buffer (e.g., 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).[9]

  • 96-well microplates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture the GABA transporter-expressing cells to confluency and seed them in 96-well microplates. Allow the cells to adhere for 24-48 hours.[10]

  • Preparation of Test Compounds: Prepare stock solutions of D-DAB and L-DAB in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[9] b. Add the assay buffer containing the desired concentrations of the test compounds or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[9] d. Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.[9] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.[9]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[9]

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[10]

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

In Vitro Cytotoxicity Assay in Neuroblastoma Cells

This protocol provides a general framework for assessing the cytotoxicity of compounds in a human neuroblastoma cell line like SH-SY5Y.[11][12]

Objective: To determine the cytotoxic effects of this compound and BOC-L-DAB-OH on neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., RPMI 1640 with GlutaMAX supplemented with 10% FBS and antibiotics).[12]

  • Test compounds (this compound and BOC-L-DAB-OH).

  • Cell viability reagent (e.g., AlamarBlue® or MTT).[12]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of approximately 10,000 cells per well and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Remove the culture medium and add fresh medium containing varying concentrations of this compound or BOC-L-DAB-OH.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.[12]

  • Cell Viability Assessment: a. Add the cell viability reagent (e.g., 10% AlamarBlue®) to each well and incubate for an additional 4 hours.[12] b. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.[12]

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot cell viability against the compound concentration to determine the LC₅₀ (lethal concentration to kill 50% of the cells).

Visualizations

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Uptake L_DAB L-DAB L_DAB->GAT Strong Inhibition D_DAB D-DAB D_DAB->GAT Weak Inhibition Experimental_Workflow start Start: Prepare Stock Solutions (this compound & BOC-L-DAB-OH) assay_prep Assay Preparation: Seed SH-SY5Y cells in 96-well plates start->assay_prep treatment Treatment: Add serial dilutions of each isomer to cells assay_prep->treatment incubation Incubation: 48 hours at 37°C, 5% CO₂ treatment->incubation viability_assay Cell Viability Assay: Add AlamarBlue® reagent incubation->viability_assay readout Readout: Measure fluorescence with a plate reader viability_assay->readout analysis Data Analysis: Calculate LC₅₀ values and compare cytotoxicity readout->analysis end End: Comparative Cytotoxicity Profile analysis->end

References

A Comparative Purity Analysis of Commercially Available BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chiral building blocks is a critical parameter that directly impacts the synthesis, efficacy, and safety of novel therapeutics. BOC-D-DAB-OH (Nα-tert-Butoxycarbonyl-D-2,4-diaminobutyric acid) is a key non-proteinogenic amino acid derivative utilized in the synthesis of peptides and peptidomimetics. Its stereochemical integrity and the absence of impurities are paramount for predictable reaction outcomes and the biological activity of the final product.

This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, supported by standardized experimental protocols for purity determination. The objective is to offer a clear, data-driven resource to aid in the selection of high-quality reagents for research and development.

Quantitative Purity Comparison

The purity of this compound from commercial suppliers is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes the advertised purity levels from a selection of representative suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

SupplierProduct NumberStated Purity (by HPLC)Additional Information
Supplier A BOC-D-DAB-001≥ 99.0%Certificate of Analysis available upon request.
Supplier B BD-12345> 98%
Supplier C C-DAB-BOC99.12%[1]Specific rotation and water content also provided.[1]
Supplier D P-BOC-DAB≥ 98.0%

Experimental Protocols for Purity Verification

To ensure the quality and consistency of this compound for sensitive applications, independent verification of purity is often necessary. The following are detailed protocols for the analysis of this compound using HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

This method is designed to determine the chemical purity of this compound and to quantify the presence of the L-enantiomer.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A chiral stationary phase column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is recommended for enantiomeric separation. For chemical purity, a C18 reverse-phase column (250 x 4.6 mm, 5 µm) can be used.

  • Mobile Phase:

    • Chiral HPLC: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The exact ratio may require optimization.

    • Reversed-Phase HPLC: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 5 mL of the mobile phase to create a 1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Analysis: The chemical purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The enantiomeric excess (ee%) is calculated from the peak areas of the D- and L-enantiomers obtained from the chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum should be consistent with the known chemical structure of this compound. The presence of unexpected signals may indicate impurities. The integration of the signals can be used to quantify the level of impurities relative to the main compound if a certified internal standard is used (qNMR).

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of commercially available this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision cluster_4 Outcome ReceiveSample Receive Commercial This compound PrepSample Prepare Samples for Analysis (1 mg/mL) ReceiveSample->PrepSample HPLC HPLC Analysis (Purity & Enantiomeric Excess) PrepSample->HPLC NMR NMR Spectroscopy (Structural Confirmation) PrepSample->NMR AnalyzeData Analyze Chromatographic and Spectroscopic Data HPLC->AnalyzeData NMR->AnalyzeData GenerateReport Generate Certificate of Analysis (CoA) AnalyzeData->GenerateReport Decision Meets Purity Specifications? GenerateReport->Decision Accept Accept Lot Decision->Accept Yes Reject Reject Lot Decision->Reject No

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as potency, stability, and selectivity. Among these, BOC-D-DAB-OH (N-α-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) is a particularly valuable building block. Its D-configuration confers resistance to enzymatic degradation, while the diaminobutyric acid side chain provides a positive charge and a site for further chemical modification.

This guide provides an objective comparison of the biological activity of peptides synthesized with this compound against peptides containing other amino acid alternatives, supported by experimental data from the literature. We will delve into key biological activities, including antimicrobial efficacy, cytotoxicity, and hemolytic activity, and provide detailed protocols for the assays used to measure these effects.

Comparative Analysis of Biological Activity

The choice of amino acid building blocks profoundly influences the biological profile of a synthetic peptide. The substitution of L-amino acids with their D-enantiomers, such as D-Dab, is a well-established method to increase peptide stability against proteases.[1] This enhanced stability often translates to a longer biological half-life and sustained activity. Furthermore, the cationic nature of the diaminobutyric acid side chain is crucial for the interaction of many antimicrobial and cell-penetrating peptides with negatively charged cell membranes.

Antimicrobial Activity

Peptides incorporating D-Dab have demonstrated significant antimicrobial activity against a range of bacterial pathogens. The positive charge on the Dab side chain facilitates electrostatic interactions with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Peptides Containing D-Dab and Other Amino Acids

Peptide SequenceTarget OrganismMIC (µg/mL)Reference
DTr18-dab Acinetobacter baumannii (Carbapenem-resistant)2 - 8[2]
DTr18-dab Klebsiella pneumoniae (Carbapenem-resistant)4 - 8[2]
DTr18-dab Pseudomonas aeruginosa (Carbapenem-resistant)4 - 8[2]
DTr18-dab Staphylococcus aureus (MRSA)4[2]
(Gbu)8-DAB -PNAEscherichia coliLow µM range[3]
D-MPIEscherichia coli ATCC 259228[4]
D-MPIStaphylococcus aureus ATCC 2921316[4]
CM15 (all L-amino acids)Escherichia coli2[5]
CM15 (D-Lys substitutions)Escherichia coli4 - 8[5]

Note: Direct comparison is challenging due to variations in peptide backbones and experimental conditions across different studies. The data presented is for illustrative purposes to highlight the antimicrobial potential of peptides containing these residues.

Cytotoxicity and Hemolytic Activity

A critical aspect of peptide-based drug development is ensuring selectivity for target cells (e.g., bacteria) over host cells. Cytotoxicity assays, such as the MTT assay, and hemolysis assays are crucial for evaluating the safety profile of synthetic peptides. The incorporation of D-amino acids and modifications to charge and hydrophobicity can significantly impact these properties.[6]

Table 2: Comparison of Cytotoxicity and Hemolytic Activity

PeptideAssayCell Line / TargetIC50 / HC50 (µM)Reference
D-MPIHemolysisHuman Erythrocytes> 100[4]
CM15 (all L-amino acids)HemolysisHuman Erythrocytes~25[5]
CM15 (D-Lys substitutions)HemolysisHuman Erythrocytes> 64[5]
Dimeric peptide 26[F]MTTMCF-7 (Breast Cancer)~34[7]
Dimeric peptide 26[Bpa]MTTMCF-7 (Breast Cancer)17[7]
(Gbu)8-DAB-PNACytotoxicityHepG2> 90[3]

IC50: Half maximal inhibitory concentration. HC50: Half maximal hemolytic concentration. Higher values indicate lower toxicity.

Experimental Protocols

Accurate and reproducible biological data is fundamental to comparing the performance of different synthetic peptides. Below are detailed methodologies for key experiments cited in this guide.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide using this compound.

Materials:

  • BOC-D-DAB(Fmoc)-OH or other appropriately protected BOC-amino acids

  • Merrifield or MBHA resin

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail)[8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[9]

  • Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating with 25-50% TFA in DCM for 20-30 minutes. Wash the resin with DCM, isopropanol, and then DCM again.[8]

  • Neutralization: Neutralize the resulting TFA salt with a solution of 5-10% DIEA in DCM. Wash the resin with DCM.[8]

  • Amino Acid Coupling: Pre-activate the BOC-D-DAB(Fmoc)-OH (or other protected amino acid) with a coupling agent like HBTU/HOBt in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.[10]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][11]

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (this compound + HBTU) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next amino acid cleavage Cleavage & Deprotection (e.g., HF or TFA cocktail) repeat->cleavage Final amino acid purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well polypropylene microtiter plates[12]

  • Mueller-Hinton Broth (MHB)[12]

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Peptide stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.[12]

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_peptides Prepare Serial Peptide Dilutions in 96-well plate start->prep_peptides inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate prep_peptides->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Read Results (Visually or OD600) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]

  • Solubilization solution (e.g., DMSO, isopropanol)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.[7]

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.[15]

  • Data Analysis: Plot the absorbance against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Peptides seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan Crystals (DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end AMP_Mechanism peptide Cationic Peptide (e.g., with D-Dab) binding Electrostatic Binding peptide->binding membrane Bacterial Cell Membrane (Negatively Charged) binding->membrane insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption (Pore Formation/Detergent-like) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death CPP_Uptake cpp CPP-Cargo Complex (with D-Dab) binding Initial Binding cpp->binding cell_surface Cell Surface (Proteoglycans) binding->cell_surface endocytosis Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome escape Endosomal Escape endosome->escape cytosol Release into Cytosol escape->cytosol target Cargo reaches Target cytosol->target

References

The Strategic Role of BOC-D-DAB-OH in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of peptide-based therapeutics. Among the diverse array of available amino acid derivatives, N-α-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (BOC-D-DAB-OH) has emerged as a valuable tool for introducing conformational constraints and enhancing the pharmacokinetic properties of peptide drug candidates. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery pipelines.

The unique structural features of this compound, namely the D-configuration of the alpha-carbon and the presence of a primary amine on the side chain, offer distinct advantages in peptide design. The D-amino acid configuration provides inherent resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics.[][2] Furthermore, the side-chain amine serves as a versatile handle for a variety of chemical modifications, including cyclization, branching, and the attachment of payloads in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[][4]

Comparison with Alternatives: The Boc vs. Fmoc Debate

The primary alternative to using this compound in solid-phase peptide synthesis (SPPS) is its corresponding Fmoc-protected counterpart, Fmoc-D-Dab(Boc)-OH. The choice between the Boc and Fmoc strategies is fundamental and dictates the entire synthesis protocol.[5]

The Boc (tert-butyloxycarbonyl) strategy relies on an acid-labile protecting group for the alpha-amino group.[6] Deprotection is typically achieved using trifluoroacetic acid (TFA). This approach is well-established and can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation.[6] The repetitive acidic treatments help to keep the peptide chain protonated and solvated, minimizing intermolecular interactions.

In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes a base-labile protecting group, which is removed by treatment with a mild base like piperidine.[5] This offers the advantage of milder reaction conditions, which can be beneficial for sensitive peptide sequences. The Fmoc strategy is also highly compatible with automated peptide synthesizers.[5]

FeatureThis compound (Boc Strategy)Fmoc-D-Dab(Boc)-OH (Fmoc Strategy)
Alpha-Amine Protection Acid-labile (TFA)Base-labile (Piperidine)
Deprotection Conditions Harsher (acidic)Milder (basic)
Side Reactions Can lead to degradation of sensitive residues with repeated acid treatment.Potential for aspartimide and diketopiperazine formation.
Handling of Hydrophobic Peptides Generally considered advantageous due to protonation of the peptide backbone, which reduces aggregation.[6]Can be challenging due to the neutral state of the peptide backbone after deprotection, which may promote aggregation.
Automation Compatibility Less common in modern automated synthesizers due to the corrosive nature of TFA.Highly compatible with automated synthesizers.[5]
Cost Boc-protected amino acids are often more economical.[5]Can be more expensive.

Performance in Peptide Synthesis: A Quantitative Look

While head-to-head comparisons are often sequence-dependent, general trends in performance can be observed.

ParameterThis compound (Boc Strategy)Fmoc-D-Dab(Boc)-OH (Fmoc Strategy)
Coupling Efficiency Generally high, but can be influenced by the choice of coupling reagents.Typically very high (>99%) with modern coupling reagents.
Overall Crude Peptide Purity Typically 60-85%, sequence-dependent.[5]Typically 70-90%, the milder conditions often result in fewer side products.[5]
Final Yield Good, but can be lower for longer peptides due to potential chain loss during repeated acid treatments.Good to excellent, higher stepwise efficiency can lead to significantly better overall yields for longer peptides.[5]

Case Study: this compound in the Synthesis of Constrained Peptides

Constrained peptides, such as cyclic and stapled peptides, are of significant interest in drug discovery as they often exhibit improved binding affinity, stability, and cell permeability compared to their linear counterparts.[7] this compound is a valuable building block for creating such structures. The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, resulting in a cyclized peptide.[8]

Experimental Workflow for On-Resin Cyclization using this compound:

G cluster_0 Linear Peptide Synthesis (Boc-SPPS) cluster_1 Selective Deprotection cluster_2 On-Resin Cyclization cluster_3 Cleavage and Purification Resin Resin A1 A1 Resin->A1 Attach C-terminal amino acid A2 A2 A1->A2 Couple Boc-amino acids sequentially A3 A3 A2->A3 Incorporate Boc-D-Dab(Fmoc)-OH A4 A4 A3->A4 Continue peptide elongation B1 Remove Fmoc group from Dab side chain A4->B1 Treat with Piperidine/DMF C1 C1 B1->C1 Activate C-terminal carboxyl group C2 C2 C1->C2 Form intramolecular lactam bridge D1 D1 C2->D1 Treat with HF or TFMSA D2 D2 D1->D2 Cleave peptide from resin and remove side-chain protecting groups D3 D3 D2->D3 Purify by HPLC

Workflow for synthesizing a cyclic peptide using this compound.

This workflow demonstrates the utility of the orthogonal protection strategy, where the acid-labile Boc group on the alpha-amino terminus and the base-labile Fmoc group on the diaminobutyric acid side chain can be selectively removed to facilitate cyclization.

Experimental Protocols

General Protocol for Incorporation of this compound in Boc-SPPS

This protocol outlines a single cycle for the addition of this compound (with an orthogonally protected side chain, e.g., Fmoc) to a growing peptide chain on a resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • BOC-D-Dab(Fmoc)-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).

  • Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 x 2 minutes. Wash with DCM (3 x 1 min).

  • Coupling of BOC-D-Dab(Fmoc)-OH:

    • Pre-activate a solution of BOC-D-Dab(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Signaling Pathway Context: Peptide Inhibitors of Protein-Protein Interactions

Peptides synthesized with this compound can be designed to inhibit protein-protein interactions (PPIs) that are crucial for disease progression. For example, a constrained peptide might be developed to mimic an alpha-helical region of one protein to block its interaction with a binding partner, thereby disrupting a downstream signaling cascade.

cluster_pathway Generic PPI-Mediated Signaling Pathway cluster_inhibition Inhibition by Constrained Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding & Activation DownstreamEffector Downstream Effector ProteinB->DownstreamEffector Signal Transduction CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse ConstrainedPeptide Constrained Peptide (containing D-DAB) ConstrainedPeptide->ProteinA Binds to Protein A, blocking the interaction site

Inhibition of a protein-protein interaction by a constrained peptide.

In this generalized pathway, the constrained peptide, incorporating D-diaminobutyric acid for stability and conformational rigidity, binds to Protein A. This binding event prevents the interaction between Protein A and Protein B, thereby inhibiting the downstream signaling that leads to a specific cellular response. This strategy is being actively pursued for various therapeutic areas, including oncology and infectious diseases.[9][10]

References

A Head-to-Head Comparison: BOC-D-DAB-OH vs. Alternative Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Building Block for Incorporating Side-Chain Amines in Peptide Synthesis.

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and desired functionality in the final peptide. For the introduction of a side-chain primary amine, BOC-D-DAB-OH (N-γ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) is a valuable reagent. This guide provides an objective, data-driven comparison of this compound against its most common alternative, Fmoc-L-Lys(Boc)-OH, and other related building blocks. This analysis will assist researchers in making informed decisions for their specific synthetic needs.

Core Chemical Structures and Orthogonal Protection

The utility of building blocks like this compound lies in their orthogonal protecting group strategy, which is fundamental to modern Fmoc-based solid-phase peptide synthesis. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the side-chain amine is protected by the acid-labile Boc group. This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection. The Boc group on the side chain is then removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).

cluster_BOC_D_DAB This compound Structure cluster_Fmoc_Lys_Boc Fmoc-L-Lys(Boc)-OH Structure BOC_D_DAB D-Diaminobutyric Acid (Dab) Core alpha_amino α-Amino Group (Protected with Fmoc) BOC_D_DAB->alpha_amino gamma_amino γ-Amino Group (Protected with Boc) BOC_D_DAB->gamma_amino carboxyl Carboxyl Group BOC_D_DAB->carboxyl Fmoc_Lys_Boc L-Lysine (Lys) Core alpha_amino_lys α-Amino Group (Protected with Fmoc) Fmoc_Lys_Boc->alpha_amino_lys epsilon_amino_lys ε-Amino Group (Protected with Boc) Fmoc_Lys_Boc->epsilon_amino_lys carboxyl_lys Carboxyl Group Fmoc_Lys_Boc->carboxyl_lys

Figure 1: Core structures of this compound and Fmoc-L-Lys(Boc)-OH.

Performance Comparison: this compound vs. Alternatives

The selection of a building block impacts several key performance indicators in peptide synthesis. The following table summarizes a comparison based on established principles of SPPS and available data.

Performance MetricThis compoundFmoc-L-Lys(Boc)-OHOther Alternatives (e.g., Fmoc-Dap, Fmoc-Orn)Rationale & Key Considerations
Coupling Efficiency High (>99%)High (>99%)Generally HighCoupling efficiency is primarily influenced by the coupling reagents and reaction conditions rather than the building block itself, assuming high purity of the reagent. Standard carbodiimide or uronium/guanidinium-based activators (e.g., HBTU, HATU) typically yield excellent results for all these building blocks.
Side-Chain Length & Flexibility ShorterLongerVariesThe shorter side chain of Dab may introduce more conformational rigidity in the final peptide compared to the more flexible and longer side chain of Lys. This can be a design feature to influence peptide structure and activity. Dap provides an even shorter side chain, while Orn is intermediate.
Potential Side Reactions LowLowLowThe primary potential for side reactions is related to the protecting groups and adjacent amino acids. For instance, aspartimide formation can occur if adjacent to an aspartic acid residue, though this is not specific to these building blocks. The Boc group is generally stable to the basic conditions of Fmoc deprotection.
Stereochemistry D-configurationL-configuration (D- is also available)L- or D-This compound provides a D-amino acid, which can enhance proteolytic stability of the resulting peptide. Fmoc-L-Lys(Boc)-OH is the natural L-isomer, but the D-isomer is also commercially available.
Availability & Cost Readily AvailableVery Common & Cost-EffectiveGenerally AvailableFmoc-L-Lys(Boc)-OH is one of the most common and widely produced protected amino acids, often making it a more cost-effective option. This compound and other alternatives are readily available from numerous suppliers but may come at a higher cost.
Applications Introduction of positive charge, conformational constraint, stapled peptides, peptidomimetics.Introduction of positive charge, post-translational modifications, bioconjugation.Similar to Dab and Lys, depending on side-chain length.The choice often depends on the specific design of the peptide. Dab is often used in the synthesis of peptide antibiotics and for creating specific structural motifs. Lysine is a versatile residue for introducing a positive charge and as a site for bioconjugation.

Experimental Protocols

To ensure an objective comparison, standardized experimental protocols for key steps in solid-phase peptide synthesis are essential.

General Experimental Workflow for Comparing Building Blocks

start Start: Swell Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash Resin (DMF) deprotection1->wash1 coupling Couple Building Block (this compound or Alternative) wash1->coupling monitoring Monitor Coupling Efficiency (e.g., Kaiser Test) coupling->monitoring wash2 Wash Resin (DMF) monitoring->wash2 repeat Repeat for Subsequent Amino Acids wash2->repeat repeat->deprotection1 Next Cycle cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) repeat->cleavage analysis Analysis (HPLC, MS) cleavage->analysis

Figure 2: A generalized workflow for SPPS and building block comparison.

Protocol 1: Monitoring Coupling Efficiency using the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin-bound peptide. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of solutions A, B, and C to the resin sample.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads. Blue beads indicate the presence of free primary amines, while yellow or colorless beads indicate a complete reaction.

Protocol 2: Peptide Cleavage and Final Product Analysis

Cleavage Cocktail:

  • A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific scavengers (like TIS) are crucial to prevent side reactions with sensitive amino acids.

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Analysis:

  • Purity Assessment: The purity of the crude peptide is determined by reverse-phase high-performance liquid chromatography (RP-HPLC), typically on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity is calculated from the relative area of the main peptide peak.

  • Identity Confirmation: The molecular weight of the synthesized peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct product has been formed.

Conclusion

Both this compound and its primary alternative, Fmoc-L-Lys(Boc)-OH, are highly effective building blocks for introducing a protected primary amine into a peptide sequence during Fmoc-based SPPS. The choice between them is not typically dictated by performance in the synthesis itself, as both demonstrate high coupling efficiencies under standard conditions. Instead, the decision should be based on the desired chemical and structural properties of the final peptide:

  • Choose this compound when a D-amino acid is desired to enhance proteolytic stability or when the shorter, more constrained side chain of diaminobutyric acid is required for specific structural purposes.

  • Choose Fmoc-L-Lys(Boc)-OH for a more cost-effective and widely used option to incorporate the natural L-lysine residue, which provides a longer, more flexible side chain suitable for a broad range of applications, including bioconjugation.

Ultimately, the optimal building block is the one that best aligns with the design and intended application of the target peptide. For novel peptide designs, empirical testing of different building blocks may be warranted to achieve the desired biological activity and properties.

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and regulatory compliance. This document provides a detailed, procedural guide for the proper disposal of BOC-D-DAB-OH (tert-Butyloxycarbonyl-D-α,γ-diaminobutyric acid), a protected amino acid derivative. Adherence to these protocols is essential for mitigating potential hazards and ensuring environmentally responsible waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.

  • Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves for any perforations before use and to follow proper glove removal and disposal techniques.

  • Body Protection: A laboratory coat must be worn at all times.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required to minimize the risk of inhalation.[1][2]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to an area with fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all instances of exposure, it is imperative to seek medical attention if any symptoms develop or persist.

Step-by-Step Disposal Procedures

The recommended and required method for the disposal of this compound is through a licensed and certified chemical waste disposal company. Under no circumstances should this chemical be discarded in the general trash or discharged into the sewer system.

  • Waste Collection:

    • Solid Waste: All solid waste containing this compound, including any residual product, contaminated weighing papers, spatulas, and gloves, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: If this compound is in a solution, it must be collected in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include any relevant institutional tracking numbers or codes as required by your facility's waste management plan.

    • The label should explicitly state that the contents are "Chemical Waste" or "Hazardous Waste".

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • It should be kept separate from incompatible materials, such as strong oxidizing agents.

  • Storage:

    • The sealed and labeled waste container should be stored in a designated, secure, and well-ventilated chemical waste accumulation area.

    • This storage area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated chemical waste management service to schedule a pickup for the hazardous waste container.

    • The final disposal will likely involve incineration at a permitted facility to ensure the complete and safe destruction of the compound.

Spill and Leak Containment

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Non-essential personnel should be evacuated from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a sealed container for disposal as hazardous waste.[1] Any remaining residue can be absorbed with an inert material like vermiculite or sand, which should also be collected and disposed of as hazardous waste.[1]

Quantitative Data for Structurally Similar Compounds
PropertyValue
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.49 g/mol
Form Powder
Storage Temperature 2-8°C
Storage Class Code 11 - Combustible Solids

Data for Fmoc-Dab(Boc)-OH

Experimental Protocols and Visualizations

As this document focuses on disposal procedures, there are no experimental protocols for synthesis or analysis to be detailed. However, to provide a clear and immediate understanding of the disposal workflow, the following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled, sealed solid waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid waste container waste_type->liquid_waste Liquid store Store container in a designated chemical waste area solid_waste->store liquid_waste->store pickup Arrange for pickup by a licensed waste disposal vendor store->pickup end_node End: Proper Disposal pickup->end_node

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling BOC-D-DAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling BOC-D-DAB-OH (N-α-Boc-N-γ-Fmoc-L-2,4-diaminobutyric acid). Given that specific hazard data for this compound may not be extensively available, the following recommendations are based on best practices for handling similar N-Boc protected amino acid derivatives, which are often fine powders that can be irritating to the eyes, skin, and respiratory system.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's properties. The following table summarizes key quantitative data for a closely related compound, Fmoc-Dab(Boc)-OH, which is structurally analogous.[1][2]

PropertyValue
CAS Number 125238-99-5[3][4]
Molecular Formula C₂₄H₂₈N₂O₆[1][3]
Molecular Weight 440.49 g/mol [1][3]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[3][4]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against potential exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The minimum required PPE for handling this compound is detailed below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant nitrile gloves.[5]Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[5]
Respiratory Protection NIOSH-approved N95 dust mask or higher.[3]Prevents inhalation of the powdered compound, especially when dust may be generated.[5]
Body Protection Standard laboratory coat, buttoned.[5]Protects clothing and minimizes skin exposure.
Footwear Closed-toe shoes.[5]Mandatory in any laboratory setting to protect feet from spills.

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for ensuring laboratory safety and environmental compliance.

Safe Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within a chemical fume hood for the procedure.

  • Weighing: Weigh the chemical in the fume hood or a ventilated balance enclosure to minimize dust dispersal.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[6]

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[7]

  • Hygiene: Wash hands thoroughly after handling.

Spill Management

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation.[8] Place the collected material into a labeled, sealed container for hazardous waste disposal.[8]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a doctor or Poison Control Center immediately.[9]

Disposal Plan

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[8] This chemical should not be disposed of in general trash or poured down the drain.[10]

  • Waste Identification: Any unused or excess this compound and any materials contaminated with it (e.g., gloves, weighing paper, wipes) must be treated as hazardous waste.[8][10]

  • Containerization: Collect solid waste in a dedicated, clearly labeled, and sealable container.[5][8] Contaminated lab supplies should be double-bagged and placed in the solid chemical waste container.[5]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[5]

  • Storage: Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.[5]

  • Disposal Request: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[10]

Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operations cluster_disposal 3. Waste Management & Disposal cluster_emergency 4. Emergency Procedures A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat, N95 Mask) A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Perform Experimental Work C->D E Store Securely When Not in Use D->E F Segregate Contaminated Materials (Gloves, Weigh Paper, etc.) D->F Generate Waste J Spill Occurs D->J K Exposure Occurs D->K G Place All Waste in Labeled, Sealed Hazardous Waste Container F->G H Store Container in Designated Area G->H I Contact EHS for Pickup H->I L Follow Spill Management Protocol J->L M Administer First Aid & Seek Medical Attention K->M

References

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